molecular formula C40H50N4Si2 B14037076 Tips-tap

Tips-tap

Cat. No.: B14037076
M. Wt: 643.0 g/mol
InChI Key: NASSKUMBCLXSKK-UHFFFAOYSA-N
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Description

TIPS-TAP, with the chemical name 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, is an organic electronic material of significant interest in advanced research applications . This compound, with the CAS number 1169703-65-4 and a molecular formula of C40H50N4Si2, is provided at a high purity of 99% . Its core research value lies in the field of organic semiconductors, where it demonstrates excellent electron mobility. Studies have shown that single crystals of this compound can achieve electron mobility values as high as 13.3 cm² V⁻¹ s⁻¹, making it a promising candidate for the development of high-performance solution-processed organic field-effect transistors (OFETs) and other electronic devices . The molecular structure incorporates triisopropylsilylethynyl groups, which enhance stability and solubility, facilitating processing from solution . This property is crucial for manufacturing next-generation flexible and printable electronics. All products are for laboratory research and development use only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H50N4Si2

Molecular Weight

643.0 g/mol

IUPAC Name

tri(propan-2-yl)-[2-[6-[2-tri(propan-2-yl)silylethynyl]quinoxalino[2,3-b]phenazin-13-yl]ethynyl]silane

InChI

InChI=1S/C40H50N4Si2/c1-25(2)45(26(3)4,27(5)6)23-21-31-37-39(43-35-19-15-13-17-33(35)41-37)32(22-24-46(28(7)8,29(9)10)30(11)12)40-38(31)42-34-18-14-16-20-36(34)44-40/h13-20,25-30H,1-12H3

InChI Key

NASSKUMBCLXSKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C2C(=C(C3=NC4=CC=CC=C4N=C13)C#C[Si](C(C)C)(C(C)C)C(C)C)N=C5C=CC=CC5=N2)(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Properties of TIPS-TAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,13-Bis(triisopropylsilylethynyl)tetraazapentacene, commonly known as TIPS-TAP, is a functionalized organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular structure, characterized by a tetraazapentacene core and triisopropylsilylethynyl (TIPS) side groups, imparts a combination of desirable properties, including high charge carrier mobility and good solution processability. This technical guide provides a comprehensive overview of the physicochemical, electronic, and structural properties of this compound, along with detailed experimental protocols for its synthesis and the fabrication of electronic devices.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in electronic devices. The TIPS side groups enhance its solubility in common organic solvents, making it suitable for various solution-based deposition techniques.

PropertyValueReference
Molecular Formula C40H48N4Si2
Molecular Weight 649.0 g/mol
Appearance Dark solid
Solubility Soluble in common organic solvents such as chloroform, toluene, and chlorobenzene.

Electronic Properties

This compound is recognized as an n-type organic semiconductor, meaning it predominantly conducts electrons. Its electronic properties, such as electron mobility and energy levels, are key determinants of its performance in electronic devices. The introduction of electron-withdrawing nitrogen atoms into the pentacene (B32325) backbone lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.

PropertyValueConditions / MethodReference
Electron Mobility (μe) Up to 0.4 cm²/VsSolution-processed thin-film transistors
HOMO Energy Level -6.1 eVCyclic Voltammetry
LUMO Energy Level -3.9 eVCyclic Voltammetry
Ionization Potential 6.1 eVPhotoelectron Spectroscopy
Electron Affinity 3.9 eVInverse Photoemission Spectroscopy

Crystal Structure and Morphology

The solid-state packing and morphology of this compound films significantly influence the charge transport properties of devices. The bulky TIPS groups play a crucial role in directing the molecular packing, often leading to a two-dimensional "brickwork" motif. This arrangement facilitates strong π-π stacking between the aromatic cores of adjacent molecules, which is essential for efficient charge transport. The morphology of solution-processed this compound films can be controlled by varying the deposition technique and processing parameters.

ParameterDescription
Crystal System Triclinic
Space Group P-1
Lattice Parameters a, b, c, α, β, γ (Specific values depend on the crystalline polymorph)
Molecular Packing Predominantly 2D brickwork motif with significant π-π stacking.
Thin Film Morphology Can range from amorphous to highly crystalline depending on the deposition method (e.g., spin-coating, drop-casting) and post-deposition treatments (e.g., solvent vapor annealing).

Experimental Protocols

Synthesis of 6,13-Bis(triisopropylsilylethynyl)tetraazapentacene (this compound)

Materials:

  • 6,13-Dihydro-6,13-diazapentacene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropylsilylacetylene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon gas

Procedure:

  • A solution of 6,13-dihydro-6,13-diazapentacene in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C.

  • Triisopropylsilylacetylene is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and dichloromethane) to yield the pure this compound compound.

Fabrication of a Solution-Processed Organic Thin-Film Transistor (OFET)

Materials:

  • Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (as the gate electrode and dielectric)

  • This compound solution in an organic solvent (e.g., chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane (B89594) in toluene)

Procedure:

  • Substrate Cleaning: The Si/SiO2 substrate is sequentially cleaned in an ultrasonic bath with acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.

  • (Optional) Surface Treatment: To improve the semiconductor/dielectric interface, the SiO2 surface can be treated with a SAM. The substrate is immersed in the SAM solution for a specified time, then rinsed with the solvent and annealed.

  • Semiconductor Deposition: A solution of this compound is deposited onto the prepared substrate using a solution-processing technique such as spin-coating or drop-casting. For spin-coating, a few drops of the solution are placed on the substrate, which is then spun at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to form a thin film.

  • Solvent Annealing: The substrate with the deposited film is placed in a chamber with a controlled atmosphere of the solvent vapor for a period to improve the crystallinity of the organic semiconductor film.

  • Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold. This defines the channel length and width of the transistor.

  • Device Characterization: The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to determine parameters like electron mobility, threshold voltage, and on/off ratio.

Visualizations

Experimental Workflow for OFET Fabrication

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_film_deposition Semiconductor Deposition cluster_device_fabrication Device Completion Start Si/SiO2 Wafer Cleaning Ultrasonic Cleaning (Acetone, Isopropanol) Start->Cleaning Drying1 N2 Drying Cleaning->Drying1 SAM_Treatment SAM Treatment (Optional) Drying1->SAM_Treatment Annealing1 Annealing SAM_Treatment->Annealing1 Spin_Coating Spin-Coating This compound Solution Annealing1->Spin_Coating Solvent_Annealing Solvent Vapor Annealing Spin_Coating->Solvent_Annealing Electrode_Deposition Au Electrode Deposition Solvent_Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for the fabrication of a this compound based organic thin-film transistor.

Charge Transport Mechanism in this compound

Charge_Transport Electron transport in this compound occurs via a hopping mechanism between the LUMOs of adjacent molecules. mol1 This compound (LUMO) mol2 This compound (LUMO) mol1->mol2 Hopping mol3 This compound (LUMO) mol2->mol3 Hopping e1 e- e2 e- e3 e-

Caption: Electron hopping mechanism in this compound.

An In-Depth Technical Guide to the Core of TIPS-TAP Organic Semiconductor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organic semiconductor 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP), a promising n-type material for various electronic applications. We delve into its fundamental properties, synthesis, device fabrication, and characterization, presenting key data in structured tables and detailed experimental protocols. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction to this compound

This compound is a functionalized aza-derivative of pentacene (B32325), where four carbon atoms in the pentacene backbone are replaced by nitrogen atoms. This modification, combined with the addition of bulky triisopropylsilylethynyl (TIPS) side groups, imparts several desirable properties. The nitrogen atoms increase the electron affinity of the molecule, leading to n-type semiconductor behavior, which is less common in organic materials compared to p-type conductivity. The TIPS groups enhance solubility in common organic solvents, enabling solution-based processing techniques, and also influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the tetraazapentacene core, followed by the attachment of the TIPS-ethynyl groups. A common route involves the synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene as a key intermediate.

Experimental Protocol: Synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene

A two-step synthesis from the corresponding quinone derivative is a common method for preparing the dialkynylated tetraazapentacene.[1] The synthesis involves the reaction of a di-anion of TIPS-acetylene with a suitable precursor to yield the desired tetraazapentacene derivative.[2][3] The intermediate diol is then dissolved in a mixture of acetic acid and trifluoroacetic acid, followed by the addition of NaH2PO2 and potassium iodide.[2][3]

Electronic and Optical Properties

This compound exhibits electronic and optical properties that make it suitable for n-channel organic field-effect transistors (OFETs) and other electronic devices.

PropertyValueReference
Electron Mobility (single crystal) 13.3 cm²/V·s[4]
HOMO Energy Level --
LUMO Energy Level --
Optical Band Gap --
Absorption Maximum (λmax) --
Emission Maximum (λem) --
Methodology for Property Characterization

Cyclic Voltammetry (CV): CV is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors. The onset oxidation and reduction potentials are measured and can be correlated to the energy levels.

UV-Vis and Photoluminescence Spectroscopy: The optical properties, including the absorption and emission spectra, are determined using UV-Vis and photoluminescence spectrometers. These measurements provide information about the optical band gap and the electronic transitions within the molecule.[5]

Device Fabrication and Characterization

This compound is amenable to solution-based deposition techniques for the fabrication of thin-film transistors. Solution shearing is a particularly effective method for creating highly ordered crystalline thin films with enhanced charge transport properties.

Experimental Protocol: Fabrication of Top-Contact, Bottom-Gate OFETs

A general procedure for fabricating top-contact, bottom-gate OFETs using solution processing is as follows:[2]

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned using a standard procedure (e.g., sonication in acetone (B3395972) and isopropyl alcohol).

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS), to improve the interface quality and promote the desired crystal growth of the organic semiconductor.

  • Semiconductor Deposition: A solution of this compound in a suitable organic solvent (e.g., toluene, chlorobenzene) is deposited onto the substrate using a technique like spin coating or solution shearing. For solution shearing, key parameters include the shearing speed, substrate temperature, and solution concentration.

  • Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes and is thermally evaporated through a shadow mask onto the organic semiconductor layer.

  • Annealing: The completed device is often annealed to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.

Device Characterization

The performance of the fabricated OFETs is characterized by measuring their electrical properties.

ParameterDescription
Electron Mobility (µ) A measure of how quickly electrons move through the semiconductor material under the influence of an electric field.
On/Off Current Ratio (I_on/I_off) The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency of the transistor.
Threshold Voltage (V_th) The gate voltage at which the transistor begins to conduct.

Characterization Techniques:

  • Atomic Force Microscopy (AFM): Used to characterize the morphology and surface roughness of the this compound thin films. Tapping mode AFM is commonly employed to avoid damaging the soft organic layer.[6][7]

  • X-ray Diffraction (XRD): Provides information about the crystal structure and molecular packing of the this compound molecules in the thin film.[8]

Visualizing Core Concepts

To aid in the understanding of the fundamental processes and structures involved with this compound, the following diagrams have been generated using the DOT language.

TIPS_TAP_Molecular_Structure cluster_core Tetraazapentacene Core cluster_sidechains TIPS Side Chains N1 N C1 C N2 N C3 C N3 N C9 C N4 N C11 C C2 C C4 C C5 C C6 C C7 C TIPS1 TIPS C6->TIPS1 -C≡C- C8 C C10 C C12 C C13 C C14 C TIPS2 TIPS C13->TIPS2 -C≡C-

Molecular structure of this compound.

OFET_Device_Architecture cluster_device Top-Contact, Bottom-Gate OFET Gate Gate (n+-Si) Dielectric Gate Dielectric (SiO2) Gate->Dielectric Semiconductor This compound Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Typical OFET device architecture.

Synthesis_Flowchart cluster_synthesis This compound Synthesis Workflow Start Precursor (e.g., 2,3-dichloro-5,6-dicyanopyrazine) Intermediate1 Tetraazapentacene Quinone Derivative Start->Intermediate1 [Reaction Steps] Intermediate2 6,13-diethynyl-5,7,12,14-tetraazapentacene Intermediate1->Intermediate2 Alkynylation & Reduction FinalProduct This compound Intermediate2->FinalProduct Sonogashira Coupling with TIPS-acetylene

Simplified synthesis flowchart for this compound.

Conclusion

This compound stands out as a high-performance n-type organic semiconductor with excellent solubility and air stability, making it a strong candidate for next-generation flexible and solution-processable electronics. While further research is needed to fully elucidate its electronic and optical properties and to optimize device performance, the foundational knowledge presented in this guide provides a solid starting point for researchers and developers in the field. The combination of its intrinsic properties and amenability to various fabrication techniques positions this compound as a key material in the advancement of organic electronics.

References

An In-depth Technical Guide to 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly referred to as TIPS-TAP or TIPS-N4PENT, is a functionalized N-heteroacene that has garnered significant interest within the field of organic electronics. The incorporation of nitrogen atoms into the pentacene (B32325) core fundamentally alters its electronic properties, shifting it from a p-type semiconductor, typical of pentacene derivatives, to a promising n-type material. The triisopropylsilylethynyl (TIPS) side chains enhance solubility and improve molecular packing, making it suitable for solution-based processing of organic electronic devices. This guide provides a comprehensive overview of its chemical structure, synthesis, and key properties, with a focus on its application in organic field-effect transistors (OFETs). While this molecule is primarily explored for materials science applications, its extensive delocalized π-electron system could be of interest in fields such as sonodynamic therapy, although this is not its primary application.

Chemical Structure and Properties

The core of this compound is a pentacene molecule where carbon atoms at the 5, 7, 12, and 14 positions are replaced by nitrogen atoms. This tetraazapentacene core is functionalized at the 6 and 13 positions with triisopropylsilylethynyl (TIPS) groups.

Molecular Formula: C₄₀H₅₀N₄Si₂

Molecular Weight: 643.02 g/mol

CAS Number: 1169703-65-4

The TIPS groups are crucial for several reasons:

  • Solubility: The bulky triisopropylsilyl groups disrupt intermolecular stacking just enough to allow the molecule to be dissolved in common organic solvents, which is essential for fabrication techniques like spin-coating and inkjet printing.

  • Stability: The TIPS groups provide steric hindrance that protects the aromatic core from oxidative degradation, a common issue with large acenes.

  • Molecular Packing: The shape and size of the TIPS groups influence the solid-state packing of the molecules, which in turn has a significant impact on charge transport properties.

Tabulated Physicochemical Properties
PropertyValueReference
Appearance Dark-blue, crystalline solidMiao, S. et al. (2009)[1]
Electron Mobility Up to 13.3 cm² V⁻¹ s⁻¹ (single crystal)April Scientific Inc.[2]
Air Stability Considered air-stableMiao, S. et al. (2009)[1]
Computed Properties Li, C. et al. (2011)[3]
Adiabatic Ionization Potential (IP)Varies with halogenationLi, C. et al. (2011)[3]
Adiabatic Electron Affinity (EA)Varies with halogenationLi, C. et al. (2011)[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the creation of a tetraazapentacene quinone derivative, followed by alkynylation and then aromatization.

Synthesis of the Precursor: 6,13-Diethynyl-5,7,12,14-tetraazapentacene

The synthesis of the diethynyl precursor is a critical step. A two-step synthesis from the corresponding quinone derivative has been reported.[1]

Experimental Protocol (General Outline):

  • Reaction of the Diol with an Acetylene Anion: The synthesis starts with a suitable diol precursor of tetraazapentacene. This diol is reacted with the anion of a protected acetylene, such as (triisopropylsilyl)acetylene.[4]

  • Aromatization: The resulting intermediate is then subjected to a reduction-aromatization step to yield the final 6,13-diethynyl-5,7,12,14-tetraazapentacene. This can be achieved using reagents like sodium hypophosphite (NaH₂PO₂) and potassium iodide (KI) in an acidic medium.[5]

Silylation to Yield this compound

The final step involves the attachment of the triisopropylsilyl (TIPS) groups to the ethynyl (B1212043) moieties. While a detailed protocol for this specific reaction is not available in the cited literature, a general procedure for silylation of terminal alkynes is well-established.

General Silylation Protocol:

  • Deprotonation: The terminal alkyne (6,13-diethynyl-5,7,12,14-tetraazapentacene) is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the terminal alkynes, forming a dianion.

  • Silyl (B83357) Chloride Quench: Triisopropylsilyl chloride (TIPSCl) is then added to the reaction mixture. The silyl chloride reacts with the acetylide anions to form the desired C-Si bond.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic product is extracted, dried, and purified, typically by column chromatography or recrystallization.

Synthesis Workflow Diagram

G Synthesis of this compound A Tetraazapentacene Quinone B Reaction with TIPS-acetylene anion A->B C Intermediate Diol B->C D Aromatization (e.g., NaH2PO2, KI) C->D E 6,13-Diethynyl-5,7,12,14-tetraazapentacene D->E F Deprotonation (e.g., n-BuLi) E->F G Reaction with TIPSCl F->G H 6,13-Bis(triisopropylsilylethynyl)- 5,7,12,14-tetraazapentacene (this compound) G->H

Caption: Generalized synthetic route for this compound.

Applications in Organic Electronics

The primary application of this compound is as an n-type semiconductor in organic field-effect transistors (OFETs). The nitrogen atoms in the pentacene core lower the energy levels of the molecular orbitals, facilitating electron injection and transport.

Role in Organic Field-Effect Transistors (OFETs)

In an OFET, the semiconductor layer (in this case, this compound) is responsible for charge transport between the source and drain electrodes, modulated by a voltage applied to the gate electrode.

Key Findings:

  • Single crystals of this compound have demonstrated high electron mobility, reaching up to 13.3 cm² V⁻¹ s⁻¹, which is competitive with many amorphous silicon-based devices.[2]

  • Theoretical calculations suggest that the air stability and electronic properties of this compound can be further tuned through halogenation, potentially leading to ambipolar (both n-type and p-type) charge transport.[3]

Device Fabrication Workflow

G OFET Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Semiconductor Deposition cluster_2 Electrode Deposition A Si/SiO2 Wafer Cleaning B Surface Treatment (e.g., HMDS) A->B D Spin-coating or Inkjet Printing C Dissolve this compound in organic solvent C->D E Annealing D->E F Shadow Masking G Thermal Evaporation (e.g., Au for Source/Drain) F->G H Device Characterization G->H

Caption: Typical workflow for fabricating a top-contact, bottom-gate OFET.

Potential in Other Fields

While the primary focus of research on this compound has been in materials science, its properties suggest potential in other areas. For instance, derivatives of the related 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) have been investigated as sonosensitizers for cancer therapy.[6] The extensive π-conjugated system allows for the generation of reactive oxygen species (ROS) under ultrasound irradiation. Given the structural similarity, this compound could potentially exhibit similar properties, although this has not been extensively explored.

Conclusion

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene is a highly promising n-type organic semiconductor. Its synthesis, while multi-stepped, yields a soluble and stable material suitable for solution-based device fabrication. The combination of the electron-deficient tetraazapentacene core and the solubilizing TIPS side chains provides a molecular design strategy that has led to high-performance organic electronic devices. Future research may focus on further tuning its electronic properties through functionalization of the pentacene core and exploring its potential in other applications beyond microelectronics.

References

In-Depth Technical Guide to TIPS-TAP: Properties, Synthesis, and Applications in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP) is a functionalized organic semiconductor that has garnered significant interest within the field of organic electronics. Its molecular structure is designed to enhance solubility and stability, making it suitable for solution-based processing of electronic devices.

IdentifierValue
CAS Number 1169703-65-4[1]
Molecular Formula C40H50N4Si2[1]
Molecular Weight 643.02 g/mol [1]
Synonyms 6,13-Bis[2-[tris(1-methylethyl)silyl]ethynyl]quinoxalino[2,3-b]phenazine[1]

Physicochemical and Electronic Properties

This compound is recognized for its n-type semiconducting properties, demonstrating high electron mobility. The triisopropylsilyl (TIPS) functional groups play a crucial role in its material characteristics. These bulky side groups enhance the solubility of the molecule in common organic solvents, which is a significant advantage for fabrication processes like spin-coating and drop-casting.[1] Furthermore, the TIPS groups help to prevent the sensitive pentacene (B32325) core from oxidation and degradation, contributing to the material's overall stability.[1]

The arrangement of this compound molecules in the solid state is critical for its electronic performance. The tri-isopropylsilyly-ethynyl side groups are designed to prevent the edge-to-face herringbone packing that is typical for unsubstituted pentacene. This allows for favorable π-π stacking between adjacent molecules, which is essential for efficient charge transport.[1]

PropertyValue/Description
Semiconductor Type n-Type[1]
Key Features High electron mobility, excellent air stability, good solution processability.
Solubility Soluble in a range of common organic solvents.
Solid-State Packing Promotes π-π stacking, avoiding herringbone patterns.

Experimental Protocols

Synthesis of this compound Precursor: 6,13-Diethynyl-5,7,12,14-tetraazapentacene

A foundational step in producing this compound involves the synthesis of its diethynyl precursor. A general approach involves reacting a di-iodinated tetraazapentacene derivative with a protected acetylene (B1199291) source, followed by deprotection. One reported method details the reaction of a diol intermediate with the anion of TIPS-acetylene. This intermediate diol is dissolved in a mixture of acetic acid and trifluoroacetic acid, to which NaH2PO2 and potassium iodide are added to facilitate the reaction.[2]

Fabrication of this compound-based Organic Field-Effect Transistors (OFETs)

The solution-processability of this compound allows for the straightforward fabrication of OFETs. A common device architecture is the bottom-gate, bottom-contact (BGBC) or top-contact configuration.

Substrate Preparation:

  • Start with a heavily doped n-type silicon wafer, which acts as the gate electrode, with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) serving as the gate dielectric.

  • Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol.

  • Treat the SiO2 surface to modify its surface energy, which influences the crystal growth of the organic semiconductor. This can be achieved by applying a self-assembled monolayer (SAM) of materials like hexamethyldisilazane (B44280) (HMDS) or a phenyl-terminated silane.[3]

Semiconductor Deposition:

  • Prepare a solution of this compound in a suitable organic solvent, such as toluene (B28343) or chlorobenzene, typically at a concentration of 10 mg/mL.[1][3]

  • Deposit the this compound solution onto the prepared substrate using methods like spin-coating or drop-casting.[1]

  • For drop-casting, the substrate is often heated (e.g., to 50°C) in a solvent-saturated atmosphere to promote the growth of large, well-ordered crystalline domains.[1]

Electrode Deposition (for top-contact configuration):

  • Following the deposition and drying of the semiconductor film, deposit the source and drain electrodes.

  • Gold is a commonly used electrode material and can be thermally evaporated through a shadow mask to define the desired channel dimensions.

Device Performance and Characterization

The performance of this compound based OFETs is primarily evaluated by their electron mobility and on/off current ratio.

Performance MetricTypical Values and Conditions
Electron Mobility Values approaching and exceeding 1 cm²/Vs have been reported, particularly in well-ordered crystalline films.
On/Off Ratio Ratios of 10^6 or higher are desirable for transistor applications.
Measurement Conditions Characterization is typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the impact of oxygen and moisture, although this compound exhibits good air stability.

Visualizing Key Processes

To better understand the relationships and workflows in the study and application of this compound, the following diagrams are provided.

OFET_Fabrication_Workflow cluster_Substrate Substrate Preparation cluster_ActiveLayer Active Layer Deposition cluster_Electrodes Electrode Deposition Si_Wafer n-doped Si Wafer (Gate) SiO2_Deposition Thermal Oxidation (SiO2 Dielectric) Si_Wafer->SiO2_Deposition Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) SiO2_Deposition->Cleaning Surface_Treatment HMDS/Silane SAM (Surface Modification) Cleaning->Surface_Treatment TIPS_TAP_Solution Prepare this compound Solution (e.g., in Toluene) Deposition Deposition Method (Spin-coating or Drop-casting) TIPS_TAP_Solution->Deposition Annealing Thermal Annealing (Solvent Removal & Crystal Growth) Deposition->Annealing Electrode_Evaporation Thermal Evaporation of Gold (Source/Drain) Annealing->Electrode_Evaporation Final_Device Completed OFET Device Electrode_Evaporation->Final_Device

A simplified workflow for the fabrication of a top-contact organic field-effect transistor (OFET) using this compound.

TIPS_TAP_Properties cluster_Structure Molecular Structure cluster_Properties Resulting Properties TIPS_TAP This compound Molecule Pentacene_Core Pentacene Core TIPS_TAP->Pentacene_Core TIPS_Groups Triisopropylsilyl (TIPS) Side Groups TIPS_TAP->TIPS_Groups Tetraaza_Substitution Nitrogen Substitution (Tetraazapentacene) TIPS_TAP->Tetraaza_Substitution Electronic n-Type Semiconductor High Electron Mobility Pentacene_Core->Electronic Solubility Enhanced Solubility TIPS_Groups->Solubility Stability Improved Air Stability TIPS_Groups->Stability Packing Favorable π-π Stacking TIPS_Groups->Packing Tetraaza_Substitution->Electronic

The relationship between the molecular structure of this compound and its key material properties.

References

Unveiling the Electronic Landscape of TIPS-TAP: A Technical Guide to its Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP) is presented for researchers, scientists, and drug development professionals. This document summarizes the key electronic properties of this n-type organic semiconductor, providing essential data for its application in organic electronics and related fields.

Core Electronic Properties of this compound

CompoundMethodHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
TIPS-pentacene Cyclic Voltammetry (CV)-5.15-3.451.70-
TIPS-pentacene Cyclic Voltammetry (CV)-5.4-3.531.87-
TIPS-pentacene UV-vis Spectroscopy---1.8

Experimental Determination of HOMO and LUMO Levels

The primary experimental techniques for determining the HOMO and LUMO energy levels of organic semiconductors are Cyclic Voltammetry (CV) and UV-visible (UV-vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energy levels can be estimated using the following empirical equations:

  • E_HOMO = - (E_ox_onset + 4.4) eV

  • E_LUMO = - (E_red_onset + 4.4) eV

Experimental Protocol for Cyclic Voltammetry:

A standard three-electrode setup is employed for cyclic voltammetry measurements.

  • Working Electrode: A glassy carbon electrode is typically used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common choice.

  • Counter Electrode: A platinum wire serves as the counter electrode.

  • Electrolyte: A solution of a non-reactive electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Analyte: A dilute solution of the compound of interest (e.g., TIPS-pentacene) is added to the electrolyte solution.

  • Calibration: The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

  • Measurement: The potential is swept between a defined range, and the resulting current is measured. The onset potentials for the first oxidation and reduction waves are determined from the voltammogram.

UV-visible (UV-vis) Spectroscopy

UV-vis spectroscopy is used to determine the optical band gap (E_g_opt) of a material. This is achieved by measuring the absorption of light as a function of wavelength. The onset of the lowest energy absorption peak in the UV-vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Experimental Protocol for UV-vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., toluene, chloroform, or n-hexane). The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The optical band gap is estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)^n is plotted against hν (photon energy), and the linear portion is extrapolated to the energy axis. The exponent 'n' depends on the nature of the electronic transition.

Computational Determination of HOMO and LUMO Levels

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. By solving the Kohn-Sham equations, DFT calculations can provide theoretical values for the HOMO and LUMO energy levels.

Computational Protocol for DFT Calculations:

  • Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).

  • Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. It is important to note that the absolute values of DFT-calculated orbital energies can differ from experimental values, but the energy gap (E_LUMO - E_HOMO) is often in good agreement with experimental data.

Workflow for Determining Frontier Orbital Energy Levels

The following diagram illustrates the general workflow for the experimental and computational determination of HOMO and LUMO energy levels of a new organic semiconductor.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesized Compound cv Cyclic Voltammetry exp_start->cv uvvis UV-vis Spectroscopy exp_start->uvvis exp_homo_lumo Experimental HOMO/LUMO Levels cv->exp_homo_lumo uvvis->exp_homo_lumo comparison Data Comparison and Analysis exp_homo_lumo->comparison comp_start Molecular Structure dft_opt DFT Geometry Optimization comp_start->dft_opt dft_energy DFT Energy Calculation dft_opt->dft_energy comp_homo_lumo Computational HOMO/LUMO Levels dft_energy->comp_homo_lumo comp_homo_lumo->comparison

An In-depth Technical Guide to the Solubility of TIPS-TAP in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility profile of 2,4,6-Tris(triisopropylsilylethynyl)anisole (TIPS-TAP). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicting solubility based on the molecule's structural components, presenting qualitative data from analogous compounds, and providing a detailed experimental protocol for determining precise solubility values.

Introduction to this compound and Predicted Solubility

This compound is a complex organic molecule characterized by a central anisole (B1667542) core functionalized with three bulky triisopropylsilylethynyl groups. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The molecular structure of this compound is dominated by large, non-polar triisopropylsilyl (TIPS) groups. These bulky alkylsilyl groups contribute significantly to the lipophilicity of the molecule, suggesting a strong affinity for non-polar organic solvents. The anisole core, while containing a polar ether linkage, is itself readily soluble in many organic solvents.[1][2][3] Therefore, it is predicted that this compound will exhibit good solubility in a range of common non-polar and weakly polar organic solvents.

Qualitative Solubility Data of an Analogous Compound: TIPS-Pentacene

Table 1: Qualitative Solubility of TIPS-Pentacene in Common Organic Solvents

SolventChemical FormulaPolarityReported Solubility of TIPS-PentacenePredicted Solubility of this compound
Tetrahydrofuran (THF)C₄H₈OPolar aproticSoluble[4]Highly Soluble
TolueneC₇H₈Non-polarSoluble[4][5][7]Highly Soluble
ChlorobenzeneC₆H₅ClNon-polarSoluble[5][7]Highly Soluble
p-XyleneC₈H₁₀Non-polarSoluble[5][7]Highly Soluble
ChloroformCHCl₃Polar aproticSoluble[5][7]Highly Soluble
HexanesC₆H₁₄Non-polarLikely SolubleLikely Soluble
Dichloromethane (DCM)CH₂Cl₂Polar aproticLikely SolubleLikely Soluble
AcetoneC₃H₆OPolar aproticLikely SolubleLikely Soluble
Ethyl AcetateC₄H₈O₂Polar aproticLikely SolubleLikely Soluble
Methanol (B129727)CH₃OHPolar proticSparingly Soluble to InsolubleSparingly Soluble to Insoluble
WaterH₂OPolar proticInsolubleInsoluble

Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are predictions for this compound based on the general principles of solubility and the data available for analogous compounds.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following is a standard protocol for determining the solubility of a new organic compound.[9][10][11][12]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Workflow for determining the solubility of this compound.

Conclusion

Based on its chemical structure, this compound is predicted to be highly soluble in common non-polar and weakly polar organic solvents such as THF, toluene, chlorobenzene, and chloroform, and poorly soluble in polar protic solvents like methanol and water. While quantitative data is not yet published, the provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their work. This information is critical for the effective use of this compound in synthesis, purification, and formulation within the fields of materials science and drug development.

References

In-Depth Technical Guide to the Predicted Crystal Structure of TIPS-TAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed analysis of the predicted crystal structure of 2-(triisopropylsilylethynyl)thieno[3,2-b]acridine-5,12-dione (TIPS-TAP), a novel organic semiconductor. As of the compilation of this document, a definitive crystal structure for this compound has not been reported in publicly accessible literature. Therefore, this guide presents a comprehensive model based on the crystallographic data of the closely related parent compound, thieno[3,2-b]acridine-5,12-dione, and established principles of solid-state chemistry for triisopropylsilyl (TIPS) functionalized molecules. This document aims to serve as a valuable resource for researchers in materials science and drug development by providing a robust predictive framework for the structural and electronic properties of this compound.

Predicted Molecular and Crystal Structure

The introduction of a triisopropylsilylethynyl (TIPS-ethynyl) group onto the thieno[3,2-b]acridine-5,12-dione core is anticipated to significantly influence its molecular packing and, consequently, its material properties. The bulky TIPS groups are known to enforce a greater intermolecular distance, which can modulate the balance between herringbone and pi-stacking interactions, critical for charge transport in organic semiconductors.

Based on the known crystal structure of the unsubstituted thieno[3,2-b]acridine-5,12-dione, we can infer the fundamental packing motif. The planar acridine-dione core promotes close pi-pi interactions. The addition of the linear TIPS-ethynyl substituent is expected to introduce a significant steric element that will likely disrupt the close packing of the parent molecule, potentially leading to a "brick-wall" or slipped-stack arrangement to accommodate the bulky silyl (B83357) groups.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted ValueComment
Crystal SystemMonoclinic or TriclinicThe reduction in symmetry due to the bulky, flexible substituent makes a lower symmetry crystal system likely.
Space GroupP2₁/c or P-1These are common space groups for organic molecules of this nature, allowing for efficient packing of non-centrosymmetric molecules or centrosymmetric pairs.
a (Å)10 - 15Expected to be larger than the parent compound to accommodate the TIPS group.
b (Å)5 - 8Likely related to the pi-stacking distance, potentially increased due to steric hindrance.
c (Å)20 - 25The long axis of the molecule, including the TIPS-ethynyl group, will significantly influence this dimension.
β (°)90 - 105Typical for monoclinic systems.
Z2 or 4Represents the number of molecules per unit cell.
Calculated Density (g/cm³)1.2 - 1.4Consistent with similar organic semiconductor materials.

Table 2: Predicted Key Intramolecular Bond Lengths and Angles for this compound

Bond/AnglePredicted Value (Å or °)Comment
C≡C bond length~1.20 ÅCharacteristic triple bond length.
Si-C (ethynyl) bond length~1.84 ÅTypical silicon-sp carbon bond length.
C-S bond lengths~1.73 ÅStandard for thiophene (B33073) rings.
C=O bond lengths~1.22 ÅTypical for ketone carbonyls in such aromatic systems.
Thiophene C-C bonds1.37 - 1.44 ÅReflecting the aromaticity of the thiophene ring.
C-C≡C bond angle~178°Nearly linear, as expected for an sp-hybridized carbon.
Si-C≡C bond angle~179°Also nearly linear.
Dihedral angle (Thieno-Acridine)< 5°The core heterocyclic system is expected to be highly planar to maximize conjugation.

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, the following methodologies are standard for obtaining single crystals of similar functionalized aromatic compounds and are recommended for researchers aiming to elucidate its definitive crystal structure.

Synthesis of thieno[3,2-b]acridine-5,12-dione (Core Structure)

The synthesis of the core heterocyclic system is a prerequisite. A common route involves the condensation of 2-aminothiophene-3-carboxylic acid with phthalic anhydride, followed by a cyclization reaction.

Diagram 1: Synthetic Pathway for the Thieno[3,2-b]acridine-5,12-dione Core

G A 2-Aminothiophene-3-carboxylic acid C Condensation A->C B Phthalic Anhydride B->C D Intermediate Amide C->D Heat E Cyclization (e.g., PPA) D->E F Thieno[3,2-b]acridine-5,12-dione E->F

A generalized synthetic scheme for the core heterocyclic structure.
Functionalization via Sonogashira Coupling

The introduction of the TIPS-ethynyl group is typically achieved via a Sonogashira cross-coupling reaction. This involves the reaction of a halogenated (bromo- or iodo-) thieno[3,2-b]acridine-5,12-dione with triisopropylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

Diagram 2: Sonogashira Coupling for this compound Synthesis

G A Bromo-thieno[3,2-b]acridine-5,12-dione C Sonogashira Coupling A->C B Triisopropylsilylacetylene B->C D This compound C->D Pd catalyst, Cu(I) co-catalyst, Base

Reaction scheme for the functionalization of the core structure.
Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction are crucial. The following methods are recommended for growing crystals of this compound:

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., toluene, chloroform, or a mixture thereof) is allowed to evaporate slowly in a loosely capped vial over several days to weeks.

  • Vapor Diffusion: A concentrated solution of this compound in a good solvent (e.g., dichloromethane) is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (e.g., hexane, methanol). The slow diffusion of the poor solvent vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of well-ordered crystals.

Diagram 3: Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of this compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Data Data Collection & Processing XRD->Data Structure Structure Solution & Refinement Data->Structure

A flowchart outlining the process from synthesis to structure determination.

Predicted Signaling Pathways and Applications

While "signaling pathways" are more commonly associated with biological systems, in the context of materials science, we can consider the pathways for charge transport. The molecular packing of this compound will dictate the efficiency of these pathways.

The planar, electron-deficient thieno[3,2-b]acridine-5,12-dione core is expected to facilitate electron transport (n-type semiconductivity). The introduction of the TIPS-ethynyl group can influence the charge transport in several ways:

  • Intermolecular Spacing: The bulky TIPS groups will likely increase the pi-stacking distance, which could decrease the electronic coupling between adjacent molecules.

  • Molecular Ordering: The TIPS groups can promote a more ordered, crystalline packing, which can be beneficial for long-range charge transport.

  • Solubility: The TIPS groups significantly enhance the solubility of the molecule in common organic solvents, making it suitable for solution-based processing techniques for thin-film transistors and other electronic devices.

In the context of drug development, acridine (B1665455) and phenazine (B1670421) derivatives are known to intercalate with DNA and can exhibit cytotoxic properties. The thieno-fused system and the lipophilic TIPS-ethynyl substituent would modulate these interactions and the molecule's bioavailability. Further research would be required to explore its potential as a therapeutic agent.

Diagram 4: Logical Relationships in this compound Properties

G cluster_structure Molecular & Crystal Structure cluster_properties Material Properties cluster_applications Potential Applications Planarity Planar Core Packing Molecular Packing Planarity->Packing Drug Drug Development Planarity->Drug DNA Intercalation TIPS Bulky TIPS Group TIPS->Packing Solubility Solubility TIPS->Solubility Electronic Electronic Properties Packing->Electronic OFET Organic Field-Effect Transistors Solubility->OFET Electronic->OFET

A diagram illustrating the structure-property-application relationships for this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the crystal structure and properties of this compound. While awaiting experimental confirmation, the data and protocols presented herein offer a solid foundation for researchers to synthesize, crystallize, and characterize this promising organic semiconductor. The insights into its potential molecular packing and the detailed experimental guidelines are intended to accelerate the exploration of this compound and its derivatives for applications in organic electronics and medicinal chemistry.

An In-depth Technical Guide to the Electronic and Optical Properties of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as TIPS-TAP, is an n-type organic semiconductor that has garnered significant interest for its potential applications in organic electronics. This technical guide provides a comprehensive overview of the electronic and optical properties of this compound, including its synthesis, characterization, and performance in electronic devices. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates data from the closely related and well-studied p-type semiconductor, 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene), to provide a comparative context and reasonable estimations where direct data is absent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, organic electronics, and drug development.

Introduction

This compound is a functionalized aza-derivative of pentacene (B32325), where four carbon atoms in the pentacene backbone are replaced by nitrogen atoms. This substitution significantly influences the material's electronic properties, transitioning it from a p-type to an n-type semiconductor. The addition of bulky triisopropylsilylethynyl (TIPS) side groups enhances the molecule's solubility and stability, making it suitable for solution-based processing techniques. This guide will delve into the synthesis, electronic and optical characteristics, and device applications of this compound, presenting available data in a structured format and outlining detailed experimental methodologies.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the creation of the core structure, 6,13-diethynyl-5,7,12,14-tetraazapentacene. This is followed by the addition of the triisopropylsilyl (TIPS) groups.

Synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene

A common route to the tetraazapentacene core involves the condensation of 1,2,4,5-tetraaminobenzene with a suitable quinone derivative, followed by aromatization. The diethynyl functionality can be introduced through various cross-coupling reactions.

Synthesis of this compound

The final step involves the reaction of 6,13-diethynyl-5,7,12,14-tetraazapentacene with the anion of triisopropylsilylacetylene. This reaction yields the soluble and stable this compound molecule.[1][2][3]

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Functionalization start Starting Materials (e.g., 1,2,4,5-tetraaminobenzene, quinone derivative) reaction1 Condensation & Aromatization start->reaction1 intermediate 6,13-diethynyl-5,7,12,14-tetraazapentacene reaction1->intermediate reaction2 Nucleophilic Addition intermediate->reaction2 tips_precursor Triisopropylsilylacetylene anion tips_precursor->reaction2 final_product This compound reaction2->final_product

Synthesis workflow for this compound.

Electronic and Optical Properties

The electronic and optical properties of this compound are crucial for its application in electronic devices. While specific quantitative data for this compound is scarce, we can infer some properties from its structure and from data on the related compound, TIPS-Pentacene.

Quantitative Data Summary

The following table summarizes the available and estimated electronic and optical properties of this compound. Data for TIPS-Pentacene is included for comparison.

PropertyThis compound (Estimated/Inferred)TIPS-Pentacene (Reported)[4]
Electronic Properties
Highest Occupied Molecular Orbital (HOMO)Deeper than TIPS-Pentacene-5.15 eV
Lowest Unoccupied Molecular Orbital (LUMO)Lower than TIPS-Pentacene-3.45 eV
Electron AffinitySufficient for air-stable n-channel transportInsufficient for air-stable n-channel transport
Ionization PotentialHigher than TIPS-Pentacene-
Optical Properties
Absorption Maximum (λmax)Likely in the range of 600-700 nm643 nm
Emission Maximum (λem)Typically weak or non-emissive in solid stateTypically weak or non-emissive in solid state
Photoluminescence Quantum Yield (PLQY)Very low in solid stateVery low in solid state

Note: The HOMO and LUMO levels for this compound are inferred based on the electron-withdrawing nature of the nitrogen atoms, which would lower both frontier molecular orbital energies compared to TIPS-Pentacene. The improved air stability for n-type transport in halogenated derivatives suggests that pristine this compound has a suitable electron affinity.[5] The photoluminescence of acenes like pentacene is often quenched in the solid state due to efficient singlet fission.[6]

Experimental Protocols

This section details the experimental methodologies for the characterization of this compound and the fabrication of organic thin-film transistors (OTFTs).

Characterization Methods

Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of organic semiconductors.

  • Experimental Setup : A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).[7][8][9][10]

  • Procedure :

    • Prepare a solution of the organic semiconductor in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [NBu4][PF6]).[9]

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.[7]

    • Perform the cyclic voltammetry scan, sweeping the potential between the working and reference electrodes.[8]

    • Record the resulting current as a function of the applied potential.

    • The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[11]

These techniques are used to determine the optical properties of the material.

  • Experimental Setup : A UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

  • Procedure :

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., toluene (B28343) or chloroform).

    • For absorption measurements, record the absorbance as a function of wavelength.

    • For photoluminescence measurements, excite the sample at a wavelength within its absorption band and record the emission intensity as a function of wavelength.[12]

    • The photoluminescence quantum yield (PLQY) can be determined using a comparative method with a known standard or an absolute method with an integrating sphere.[13][14][15][16]

Characterization_Workflow cluster_CV Cyclic Voltammetry cluster_Spectroscopy Optical Spectroscopy cv_setup Prepare Three-Electrode Cell with Sample Solution cv_deoxygenate Deoxygenate with N2/Ar cv_setup->cv_deoxygenate cv_scan Perform Potential Sweep cv_deoxygenate->cv_scan cv_data Record Current vs. Potential cv_scan->cv_data cv_analysis Determine HOMO/LUMO Levels cv_data->cv_analysis spec_prep Prepare Dilute Solution uv_vis UV-Vis Absorption Spectroscopy spec_prep->uv_vis pl Photoluminescence Spectroscopy spec_prep->pl plqy PL Quantum Yield Measurement pl->plqy

Workflow for the characterization of this compound.
Organic Thin-Film Transistor (OTFT) Fabrication

This compound can be used as the active layer in n-type OTFTs. A common device architecture is the bottom-gate, top-contact configuration.

  • Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric. The substrate is thoroughly cleaned using a standard procedure (e.g., RCA clean).

  • Organic Semiconductor Deposition : A solution of this compound in an organic solvent (e.g., toluene or chlorobenzene) is deposited onto the substrate, typically by spin-coating, to form a thin film.

  • Source and Drain Electrode Deposition : Source and drain electrodes (e.g., gold or aluminum) are then deposited on top of the organic semiconductor layer through a shadow mask, usually by thermal evaporation.

  • Device Annealing : The fabricated device may be annealed at a specific temperature to improve the morphology of the organic film and the contact at the electrode-semiconductor interface.

  • Characterization : The electrical characteristics of the OTFT, such as the output and transfer curves, are measured using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.[17][18][19][20][21]

OFET_Fabrication_Workflow start Start: Si/SiO2 Substrate cleaning Substrate Cleaning (e.g., RCA clean) start->cleaning spin_coating Spin-Coat this compound Solution cleaning->spin_coating annealing1 Solvent Annealing (Optional) spin_coating->annealing1 electrode_deposition Thermal Evaporation of Source/Drain Electrodes (through shadow mask) annealing1->electrode_deposition annealing2 Device Annealing electrode_deposition->annealing2 characterization Electrical Characterization (Probe Station) annealing2->characterization end Finished OTFT Device characterization->end

Fabrication workflow for a this compound based OTFT.

Conclusion

This compound stands as a promising n-type organic semiconductor with potential for various applications in organic electronics. Its synthesis from the diethynyl tetraazapentacene precursor and subsequent functionalization with TIPS groups yields a soluble and processable material. While a comprehensive set of experimental data for this compound is still emerging, analysis of its structure and comparison with the well-characterized TIPS-Pentacene provide valuable insights into its electronic and optical properties. The experimental protocols outlined in this guide for characterization and device fabrication offer a solid foundation for researchers working with this compound and similar n-type organic semiconductors. Further research is warranted to fully elucidate the specific properties of this compound and optimize its performance in electronic devices.

References

TIPS-TAP literature review and key papers

Author: BenchChem Technical Support Team. Date: December 2025

Based on a comprehensive literature search, the term "TIPS-TAP" does not appear to be a recognized or established concept within the fields of life sciences, signal transduction, or drug development. The search results for "this compound" are associated with unrelated topics, including a purchasing cooperative, a wearable input device, and a type of hand-washing station.

It is possible that "this compound" is an internal project name, a very new or niche terminology not yet widely published, or a potential misnomer for an existing biological pathway or experimental technique.

Therefore, a detailed technical guide on the core of "this compound" as requested cannot be provided at this time. To proceed, it is essential to clarify the specific biological target, signaling pathway, or experimental methodology of interest.

For example, if "this compound" refers to a specific interaction between known proteins or a novel experimental assay, providing those details will allow for a focused and relevant literature review.

Once the correct terminology or context is provided, a thorough analysis can be conducted to deliver the requested in-depth guide, including:

  • Quantitative Data Tables: Summarizing key experimental results from relevant publications.

  • Detailed Experimental Protocols: Outlining the methodologies used in the key experiments.

  • Signaling Pathway and Workflow Diagrams: Visualizing the molecular interactions and experimental procedures using Graphviz.

We recommend that you verify the terminology and provide additional keywords or context to enable a precise and informative response.

Methodological & Application

Synthesis Protocol for 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP), a valuable n-type organic semiconductor. The protocol is based on established Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Introduction

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as this compound, is an organic semiconductor material with applications in electronic devices. Its extended π-conjugated system and the solubilizing triisopropylsilyl (TIPS) groups make it a processable material for use in organic field-effect transistors (OFETs) and other electronic applications. The synthesis of this compound is typically achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a halogenated 5,7,12,14-tetraazapentacene core and triisopropylsilylacetylene. This protocol details the necessary reagents, conditions, and purification steps for the successful synthesis of this compound.

Reaction Scheme

The synthesis of this compound proceeds via a Sonogashira coupling reaction as depicted below. A dihalogenated tetraazapentacene derivative is coupled with two equivalents of triisopropylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

G cluster_0 Reaction Scheme Reactant_A 6,13-Dihalo-5,7,12,14-tetraazapentacene Product This compound Reactant_A->Product Pd catalyst, Cu(I) co-catalyst, Base Reactant_B Triisopropylsilylacetylene (TIPS-acetylene) Reactant_B->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous Sonogashira cross-coupling reactions for the synthesis of similar compounds. Researchers should optimize conditions as necessary based on their specific starting materials and equipment.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
6,13-Dichloro-5,7,12,14-tetraazapentaceneC₁₈H₈Cl₂N₄351.19-Starting material.
TriisopropylsilylacetyleneC₁₁H₂₂Si182.3889460-76-4Coupling partner.
Bis(triphenylphosphine)palladium(II) chloridePdCl₂(PPh₃)₂701.9013965-03-2Palladium catalyst.
Copper(I) iodideCuI190.457681-65-4Co-catalyst.
Triethylamine (B128534)(C₂H₅)₃N101.19121-44-8Base and solvent. Anhydrous.
Toluene (B28343)C₇H₈92.14108-88-3Anhydrous solvent.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous solvent.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.9375-09-2For purification.
Hexane (B92381)C₆H₁₄86.18110-54-3For purification.
Silica (B1680970) GelSiO₂60.087631-86-9For column chromatography.

Procedure

G cluster_workflow Synthesis Workflow A 1. Reaction Setup: - Add 6,13-dichloro-5,7,12,14-tetraazapentacene,  Pd(PPh3)2Cl2, and CuI to a flame-dried flask. - Evacuate and backfill with an inert gas (e.g., Argon). B 2. Addition of Solvents and Reagents: - Add anhydrous toluene and triethylamine. - Add triisopropylsilylacetylene via syringe. A->B C 3. Reaction: - Heat the mixture to reflux (e.g., 80-90 °C). - Monitor the reaction progress by TLC. B->C D 4. Workup: - Cool the reaction to room temperature. - Filter to remove insoluble salts. - Concentrate the filtrate under reduced pressure. C->D E 5. Purification: - Purify the crude product by column chromatography on silica gel. - Use a suitable eluent system (e.g., DCM/hexane gradient). D->E F 6. Isolation and Characterization: - Collect the fractions containing the product. - Remove the solvent to yield this compound as a solid. - Characterize by NMR, Mass Spectrometry, and other relevant techniques. E->F

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add 6,13-dichloro-5,7,12,14-tetraazapentacene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with a dry, inert gas such as argon. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: To the flask, add anhydrous toluene and anhydrous triethylamine in a suitable ratio (e.g., 2:1 v/v). Stir the mixture to dissolve the reagents. Then, add triisopropylsilylacetylene (2.5 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst and any insoluble salts. Wash the filter cake with dichloromethane.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel. A gradient eluent system of dichloromethane in hexane can be effective.

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The following is a summary of expected characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation.

AnalysisExpected Results
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tetraazapentacene core and the protons of the triisopropylsilyl groups. The aromatic protons will appear in the downfield region, while the isopropyl protons will be in the upfield region.
¹³C NMR The carbon NMR spectrum will show signals for the aromatic carbons, the acetylenic carbons, and the carbons of the triisopropylsilyl groups.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₄₀H₅₀N₄Si₂), which is approximately 643.02 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Yield The reaction yield can vary depending on the purity of the starting materials and the optimization of the reaction conditions. Yields in the range of 60-80% have been reported for similar Sonogashira coupling reactions.

Signaling Pathways and Applications

This compound is primarily used as an n-type semiconductor in organic electronics. Its molecular structure allows for efficient electron transport. The following diagram illustrates a simplified representation of its role in an organic field-effect transistor (OFET).

G cluster_OFET This compound in an Organic Field-Effect Transistor (OFET) Source Source Electrode Drain Drain Electrode Source->Drain Electron Flow Gate Gate Electrode TIPSTAP This compound (Active Layer) Gate->TIPSTAP Electric Field Dielectric Dielectric Layer

Caption: Role of this compound in an OFET.

In an OFET, a voltage applied to the gate electrode creates an electric field across the dielectric layer, which induces charge carriers (electrons in the case of an n-type semiconductor like this compound) in the active layer. This allows for the flow of current between the source and drain electrodes. The performance of the OFET is highly dependent on the purity, crystallinity, and morphology of the this compound thin film.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The use of a Sonogashira cross-coupling reaction is a reliable method for obtaining this material. Proper purification and characterization are crucial for achieving high-performance electronic devices. Researchers are encouraged to consult the primary literature for further details and potential modifications to this general procedure.

Application Notes and Protocols for the Synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as TIPS-TAP, is a functionalized heteroacene with significant interest in the field of organic electronics due to its semiconducting properties. Its extended π-system, coupled with the solubilizing and stabilizing triisopropylsilyl (TIPS) groups, makes it a promising material for applications in organic field-effect transistors (OFETs) and other electronic devices. While its direct application in drug development is less common, the core tetraazapentacene scaffold and the synthetic methodologies employed are relevant to the synthesis of complex heterocyclic molecules that can be explored for medicinal chemistry purposes. The "click chemistry" compatibility of the terminal alkyne (after deprotection of the TIPS group) also opens avenues for bioconjugation and drug delivery applications.

This document provides a detailed, step-by-step guide for the synthesis of this compound, including the preparation of key precursors and the final functionalization and aromatization steps.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Tetraazapentacene Core: Preparation of the key intermediate, 5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione).

  • Synthesis of the Alkynylating Agent: Preparation of triisopropylsilylacetylene (TIPS-acetylene).

  • Functionalization and Aromatization: The addition of the TIPS-acetylene to the TAP-dione followed by a reductive aromatization to yield the final this compound product.

Experimental Protocols

Part 1: Synthesis of 5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione)

The synthesis of the tetraazapentacene quinone is a crucial step. A plausible method involves the condensation of a pyrazine-2,3-dicarboxylic acid derivative with a protected benzene (B151609) diamine, followed by cyclization and oxidation. A more direct, though less detailed in the literature, approach involves the condensation of pyrazine-2,3-dicarbonitrile (B77751) with 1,4-cyclohexanedione (B43130). For the purpose of this guide, we will outline a general procedure inspired by the synthesis of related diazapentacene tetraones.[1]

Protocol 1: Synthesis of TAP-dione

  • Reaction: Condensation and cyclization to form the tetraazapentacene core.

  • Reagents:

    • Pyrazine-2,3-dicarbonitrile

    • 1,4-Cyclohexanedione

    • Sodium ethoxide (or other strong base)

    • Ethanol (B145695) (or a suitable high-boiling point solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium ethoxide (2.2 eq) to the solution and stir until it is fully dissolved.

    • Add pyrazine-2,3-dicarbonitrile (2.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain the temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product, which may precipitate out of the solution, is collected by filtration.

    • Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove impurities.

    • The resulting solid is the dihydro-tetraazapentacene precursor. This intermediate is then oxidized to the final TAP-dione.

    • Suspend the dihydro-precursor in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or chromium trioxide) at a controlled temperature.

    • After the oxidation is complete, the TAP-dione is isolated by filtration, washed thoroughly with water, and dried under vacuum.

Data Presentation: Reactant Quantities for TAP-dione Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Sample Mass (g)Sample Moles (mmol)
1,4-Cyclohexanedione1.0112.131.1210.0
Pyrazine-2,3-dicarbonitrile2.0130.112.6020.0
Sodium Ethoxide2.268.051.5022.0
Part 2: Synthesis of Triisopropylsilylacetylene (TIPS-acetylene)

TIPS-acetylene is a key reagent for introducing the functional side chains. It is prepared by the reaction of acetylene (B1199291) with triisopropylsilyl chloride.[2]

Protocol 2: Synthesis of TIPS-acetylene

  • Reaction: Silanization of acetylene.

  • Reagents:

    • Acetylene gas

    • Triisopropylsilyl chloride (TIPS-Cl)

    • n-Butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

    • Bubble acetylene gas through the THF for 30-60 minutes to obtain a saturated solution.

    • Slowly add n-BuLi (1.0 eq) to the solution via the dropping funnel. The formation of lithium acetylide will be observed.

    • After the addition is complete, stir the mixture at -78 °C for another 30 minutes.

    • Slowly add triisopropylsilyl chloride (1.0 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure TIPS-acetylene as a colorless liquid.

Data Presentation: Reactant Quantities for TIPS-acetylene Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Sample Volume/MassSample Moles (mmol)
AcetyleneExcess26.04--
n-Butyllithium (2.5 M in hexanes)1.064.0640 mL100
Triisopropylsilyl chloride1.0192.8219.3 g (22.4 mL)100
Part 3: Synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (this compound)

This final stage involves the nucleophilic addition of the TIPS-acetylide anion to the TAP-dione, followed by a reductive aromatization step.[3]

Protocol 3: Synthesis of this compound

  • Reaction: Alkynylation of TAP-dione and subsequent reduction.

  • Reagents:

    • 5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione)

    • Triisopropylsilylacetylene (TIPS-acetylene)

    • n-Butyllithium (n-BuLi)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hypophosphite (NaH₂PO₂)

    • Potassium iodide (KI)

    • Acetic acid

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve TIPS-acetylene (2.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C and slowly add n-BuLi (2.2 eq). Stir for 30 minutes to generate the lithium triisopropylacetylide.

    • In a separate flask, suspend TAP-dione (1.0 eq) in anhydrous THF.

    • Slowly add the TAP-dione suspension to the lithium triisopropylacetylide solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude intermediate diol. This intermediate is often used in the next step without further purification.

    • Dissolve the crude diol in a mixture of acetic acid and a small amount of trifluoroacetic acid.

    • Add sodium hypophosphite (excess) and potassium iodide (catalytic amount) to the solution.

    • Heat the mixture at 80-100 °C for 2-4 hours. The color of the solution should change, indicating the formation of the aromatic this compound.

    • Cool the reaction mixture and pour it into a large volume of water.

    • Collect the precipitated solid by filtration.

    • The crude this compound is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane).

    • Recrystallization from a suitable solvent system (e.g., chloroform/methanol) can be performed to obtain highly pure this compound as a dark-colored solid.

Data Presentation: Reactant Quantities for this compound Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Sample Mass (g)Sample Moles (mmol)
TAP-dione1.0~310.28 (estimated)3.1010.0
TIPS-acetylene2.2182.384.0122.0
n-Butyllithium (2.5 M in hexanes)2.264.068.8 mL22.0

Characterization Data for this compound

PropertyValue
Molecular FormulaC₄₀H₅₀N₄Si₂
Molecular Weight643.02 g/mol
AppearanceDark blue crystalline solid
Melting Point>300 °C (decomposes)
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~9.3 (s, 4H, aromatic), ~1.4 (m, 42H, -CH(CH₃)₂ and -CH(CH₃)₂)
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): Aromatic and alkynyl carbons in the range of 100-150 ppm, Si-C carbons around 10-20 ppm.
UV-Vis (in CH₂Cl₂)λmax ~ 680 nm

Visualizations

This compound Synthesis Workflow

TIPS_TAP_Synthesis cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis cluster_purification Purification Pyrazine_dicarbonitrile Pyrazine-2,3-dicarbonitrile TAP_dione TAP-dione Pyrazine_dicarbonitrile->TAP_dione Condensation Cyclohexanedione 1,4-Cyclohexanedione Cyclohexanedione->TAP_dione Diol_intermediate Diol Intermediate TAP_dione->Diol_intermediate Alkynylation TIPS_Cl TIPS-Cl TIPS_acetylene TIPS-acetylene TIPS_Cl->TIPS_acetylene Silanization Acetylene Acetylene Acetylene->TIPS_acetylene TIPS_acetylene->Diol_intermediate TIPS_TAP This compound Diol_intermediate->TIPS_TAP Reductive Aromatization Column_Chromatography Column Chromatography TIPS_TAP->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_TIPS_TAP Pure this compound Recrystallization->Pure_TIPS_TAP

Caption: Overall workflow for the synthesis of this compound.

Alkynylation and Reduction Mechanism

Alkynylation_Reduction TAP_dione TAP-dione Diol_intermediate Diol Intermediate TAP_dione->Diol_intermediate Nucleophilic Addition TIPS_acetylide TIPS-C≡C⁻ Li⁺ TIPS_acetylide->Diol_intermediate TIPS_TAP This compound Diol_intermediate->TIPS_TAP Reduction & Aromatization Reducing_agents NaH₂PO₂ / KI (H⁺) Reducing_agents->TIPS_TAP

Caption: Key reaction steps in the formation of this compound.

References

Application Notes and Protocols for the Fabrication of TIPS-TAP Based Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fabrication of 6,13-Bis(triisopropylsilylethynyl)tetraceno[2,3-b]thiophene (TIPS-TAP) based Organic Field-Effect Transistors (OFETs). The protocols outlined below cover substrate preparation, solution formulation, thin-film deposition via spin coating and solution shearing, and electrode deposition for a common bottom-gate, top-contact (BGTC) device architecture.

Data Presentation: Performance Metrics

The performance of OFETs is critically dependent on the fabrication methodology. Below is a summary of typical performance metrics for solution-processed OFETs based on TIPS-pentacene, a closely related and well-studied analogue to this compound. These values can serve as a benchmark for optimizing this compound device fabrication.

Deposition MethodMobility (μ) [cm²/Vs]On/Off Current Ratio (I_on/I_off)Threshold Voltage (V_th) [V]
Spin Coating~ 0.1 - 1.0> 10^5-10 to -30
Solution Shearing~ 0.5 - 5.0> 10^6-5 to -20

Note: The performance of this compound based devices is expected to be in a similar range, but will require empirical optimization of the fabrication parameters.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a bottom-gate, top-contact (BGTC) this compound OFET on a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.

Substrate Cleaning

A pristine substrate surface is crucial for the fabrication of high-performance OFETs.

Materials:

  • Heavily n-doped Si wafer with 300 nm thermal SiO₂

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Deionized (DI) water

  • Nitrogen (N₂) gas source

  • Ultrasonic bath

  • Wafer tweezers

Procedure:

  • Place the Si/SiO₂ substrates in a wafer rack.

  • Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.

  • After the final DI water sonication, thoroughly rinse the substrates with fresh DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to the next processing step to minimize re-contamination.

Dielectric Surface Treatment (Optional but Recommended)

Treatment of the SiO₂ surface with a self-assembled monolayer (SAM) can improve the morphology of the this compound film and enhance device performance. Hexamethyldisilazane (HMDS) is a common choice to render the surface more hydrophobic.

Materials:

  • Cleaned Si/SiO₂ substrates

  • Hexamethyldisilazane (HMDS)

  • Vacuum oven or desiccator

Procedure (Vapor Phase Treatment):

  • Place the cleaned substrates in a vacuum oven or desiccator.

  • Place a small, open vial containing HMDS in the chamber with the substrates.

  • Evacuate the chamber to a base pressure below 1 Torr.

  • Heat the chamber to 120-150°C for 30-60 minutes to allow the HMDS vapor to react with the SiO₂ surface.

  • Vent the chamber with nitrogen and allow the substrates to cool to room temperature before proceeding.

This compound Solution Preparation

The quality of the semiconductor solution is critical for achieving uniform and crystalline thin films.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., toluene, chlorobenzene, or anisole)

  • Small vial with a magnetic stir bar

  • Hot plate with stirring capability

  • 0.2 µm PTFE syringe filter

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a concentration range of 0.5 to 2.0 wt%. A typical starting point is 1.0 wt%.

  • Place the vial on a hot plate and heat the solution to 60-80°C while stirring for at least 1 hour to ensure complete dissolution.

  • Before use, allow the solution to cool to the desired deposition temperature.

  • Just prior to deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

This compound Thin Film Deposition

Two common solution-based deposition techniques are spin coating and solution shearing.

4.1. Spin Coating

Equipment:

  • Spin coater

  • Micropipette

Procedure:

  • Place the cleaned and surface-treated Si/SiO₂ substrate on the spin coater chuck and ensure it is centered.

  • Dispense a small volume of the filtered this compound solution (e.g., 50-100 µL) onto the center of the substrate.

  • Start the spin coating program. A two-step program is often used:

    • Step 1 (Spread): 500-1000 rpm for 5-10 seconds.

    • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds.

  • After the spin coating is complete, carefully remove the substrate and transfer it to a hotplate for annealing. A typical annealing temperature is 80-120°C for 10-30 minutes to remove residual solvent and improve film crystallinity.

4.2. Solution Shearing

Equipment:

  • Solution shearing setup with a heated stage and a shearing blade (e.g., a clean, flat silicon wafer piece).

  • Syringe pump or micropipette for solution dispensing.

Procedure:

  • Preheat the substrate on the shearing stage to a temperature between 60°C and 100°C.

  • Position the shearing blade at a small angle and a fixed gap (typically 50-200 µm) above the substrate.

  • Dispense a line of the this compound solution at the edge of the shearing blade.

  • Move the substrate at a constant speed (0.1 to 2.0 mm/s) relative to the blade, shearing the solution into a thin film.

  • After deposition, the film is typically annealed on the hot stage for a few minutes to ensure complete solvent evaporation.

Source and Drain Electrode Deposition

For a top-contact architecture, the source and drain electrodes are deposited on top of the organic semiconductor layer.

Materials:

  • Substrate with this compound film

  • Shadow mask with desired electrode pattern (e.g., channel length and width)

  • Thermal evaporator

  • Gold (Au) or other suitable electrode material (e.g., with a thin adhesion layer of Chromium or Titanium)

Procedure:

  • Carefully place the shadow mask in direct contact with the this compound film on the substrate.

  • Load the substrate and mask assembly into a thermal evaporator.

  • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Deposit a thin adhesion layer (e.g., 5 nm of Cr or Ti) followed by the main electrode material (e.g., 50 nm of Au) at a slow deposition rate (e.g., 0.1-0.2 Å/s).

  • After deposition, vent the chamber and carefully remove the shadow mask to reveal the fabricated OFETs.

Mandatory Visualizations

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrode_depo Electrode Deposition Start Start: Si/SiO₂ Wafer Cleaning Substrate Cleaning (Sonication in Acetone, IPA, DI Water) Start->Cleaning Drying N₂ Drying Cleaning->Drying Surface_Treatment Surface Treatment (HMDS Vapor) Drying->Surface_Treatment Solution_Prep This compound Solution Preparation Surface_Treatment->Solution_Prep Deposition Thin Film Deposition (Spin Coating or Solution Shearing) Solution_Prep->Deposition Annealing Post-Deposition Annealing Deposition->Annealing Mask_Alignment Shadow Mask Alignment Annealing->Mask_Alignment Evaporation Thermal Evaporation (Cr/Au) Mask_Alignment->Evaporation Mask_Removal Mask Removal Evaporation->Mask_Removal End Finished OFET Device Mask_Removal->End

Caption: Workflow for the fabrication of a bottom-gate, top-contact this compound OFET.

Deposition_Methods cluster_spin_coating Spin Coating cluster_solution_shearing Solution Shearing TIPS_TAP_Solution This compound Solution Dispense Dispense on Substrate TIPS_TAP_Solution->Dispense Dispense_SS Dispense at Blade Edge TIPS_TAP_Solution->Dispense_SS Spin High-Speed Rotation Dispense->Spin Evaporation_SC Solvent Evaporation Spin->Evaporation_SC Annealing Annealing Evaporation_SC->Annealing Post-Annealing Shear Blade/Substrate Movement Dispense_SS->Shear Evaporation_SS Solvent Evaporation Shear->Evaporation_SS Evaporation_SS->Annealing Post-Annealing

Caption: Comparison of Spin Coating and Solution Shearing deposition workflows.

Application Notes and Protocols for Inkjet Printing of TIPS-TAP Derivatives for Flexible Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of flexible electronic devices using inkjet printing of 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT), a derivative of TIPS-TAP. The protocols outlined below are based on established research and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Inkjet printing has emerged as a powerful, additive manufacturing technique for the fabrication of flexible electronics.[2][3] This digital, non-contact deposition method offers several advantages, including efficient material usage, reduced waste, and the ability to pattern on a variety of substrates, making it ideal for low-cost and large-area production.[4][5] One of the key material classes for printed organic field-effect transistors (OFETs) are solution-processable organic semiconductors, such as this compound and its derivatives.

This document focuses on C8-BTBT, a high-performance organic semiconductor known for its excellent charge transport properties and good solubility, making it suitable for inkjet printing.[6] The following sections detail the necessary materials, equipment, and step-by-step protocols for ink formulation, substrate preparation, inkjet printing, and post-printing treatments to fabricate high-performance flexible OFETs.

Quantitative Data Summary

The following tables summarize key quantitative data reported for OFETs fabricated using solution-processed C8-BTBT, providing a benchmark for expected device performance.

Table 1: Performance of Inkjet-Printed C8-BTBT Organic Field-Effect Transistors

ParameterValueReference
Average Hole Mobility (μ) 6.31 cm²/Vs[2]
Maximum Hole Mobility (μ_max) 9.33 cm²/Vs[2]
On/Off Current Ratio > 10^6[6]
Device Yield 100% (for 7x7 array)[2]

Table 2: Ink and Printing Parameters for C8-BTBT

ParameterValue/RangeReference
Solvent for C8-BTBT Toluene (B28343)[6]
Ink Droplet Volume ~200 pL[2]
Printing Method Inkjet Printing-Assisted Melt Processing[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the inkjet printing of C8-BTBT for flexible electronics.

Ink Formulation

A stable and reliable ink is crucial for successful inkjet printing. The following protocol describes the preparation of a C8-BTBT ink.

Materials:

  • 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) powder

  • Toluene (anhydrous)

  • Magnetic stirrer and stir bar

  • Vial

  • Micropipette

  • Syringe filter (0.2 µm, PTFE)

Protocol:

  • Weigh the desired amount of C8-BTBT powder and transfer it to a clean, dry vial.

  • Add the appropriate volume of anhydrous toluene to the vial to achieve the desired concentration. A typical starting concentration for solution processing is 2.5 mg/mL.[6]

  • Add a magnetic stir bar to the vial.

  • Seal the vial and stir the solution on a magnetic stirrer at room temperature until the C8-BTBT is completely dissolved. This may take several hours.

  • Once dissolved, filter the ink through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the printer nozzle.

  • The ink is now ready for use. Store in a sealed container in a cool, dark place.

Substrate Preparation for Inkjet Printing-Assisted Melt Processing

This specialized technique utilizes a patterned substrate to confine the ink and promote the growth of large crystalline domains upon melting.

Materials:

  • Si/SiO₂ wafer or flexible substrate (e.g., PEN, PET)

  • Photoresist (PR)

  • UV lithography system

  • Developer solution

  • Plasma cleaner (O₂)

Protocol:

  • Clean the substrate by sonicating in acetone, and isopropanol (B130326) for 15 minutes each, followed by drying with a nitrogen gun.

  • Spin-coat a layer of photoresist onto the substrate.

  • Use UV lithography with a photomask to define a pattern of microtanks (e.g., circular or square wells) in the photoresist.

  • Develop the photoresist to create the patterned template.

  • Treat the substrate with an O₂ plasma to create hydrophilic regions within the microtanks, while the photoresist surface remains hydrophobic. This differential wettability will confine the ink droplets.

Inkjet Printing Protocol: Inkjet Printing-Assisted Melt Processing

This protocol utilizes a piezoelectric inkjet printer to deposit the C8-BTBT ink into the prefabricated microtanks.

Equipment:

  • Piezoelectric Inkjet Printer (e.g., Dimatix Materials Printer)

  • Substrate holder with heating capabilities

  • Drop visualization camera

Protocol:

  • Load the prepared C8-BTBT ink into a clean printer cartridge.

  • Install the cartridge into the printer and perform purging and jetting tests to ensure stable droplet formation.

  • Mount the patterned substrate onto the heated platen.

  • Align the printer nozzle with the microtanks on the substrate.

  • Set the desired printing parameters, such as droplet volume (e.g., ~200 pL), drop spacing, and substrate temperature.[2]

  • Initiate the printing process to deposit a single droplet of the C8-BTBT ink into each microtank. The hydrophilic nature of the tank bottom will confine the ink.[2]

  • After printing, allow the solvent to evaporate completely, leaving behind solid C8-BTBT within the microtanks.

Post-Printing Treatment: Melt Processing and Device Finalization

This crucial step involves melting and recrystallizing the C8-BTBT to form large, highly ordered crystalline domains, which is key to achieving high device performance.[2]

Equipment:

  • Hot plate or oven in an inert atmosphere (e.g., nitrogen-filled glovebox)

  • Thermal evaporator

Protocol:

  • Transfer the substrate with the printed C8-BTBT to a hot plate or oven inside a nitrogen-filled glovebox.

  • Heat the substrate above the melting point of C8-BTBT and then slowly cool it down to room temperature. This controlled recrystallization process promotes the formation of large single-crystalline domains within the microtanks.

  • After the melt processing step, the patterned C8-BTBT active layer is ready for device completion.

  • Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold or Silver) on top of the patterned C8-BTBT to complete the top-contact, bottom-gate OFET structure.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

experimental_workflow cluster_ink Ink Formulation cluster_substrate Substrate Preparation cluster_printing Inkjet Printing cluster_post Post-Printing & Device Fabrication ink1 Dissolve C8-BTBT in Toluene ink2 Stir until completely dissolved ink1->ink2 ink3 Filter through 0.2 µm syringe filter ink2->ink3 print1 Load Ink into Printer ink3->print1 sub1 Clean Substrate sub2 Spin-coat Photoresist sub1->sub2 sub3 UV Lithography to pattern microtanks sub2->sub3 sub4 Develop Photoresist sub3->sub4 sub5 O₂ Plasma Treatment sub4->sub5 print2 Align Nozzle with Microtanks sub5->print2 print1->print2 print3 Print C8-BTBT Ink into Microtanks print2->print3 print4 Solvent Evaporation print3->print4 post1 Melt Processing (Heating & Cooling) print4->post1 post2 Thermal Evaporation of Electrodes post1->post2 post3 Completed OFET Device post2->post3 logical_relationship start Start: C8-BTBT Powder & Substrate ink Ink Formulation start->ink substrate Substrate Patterning start->substrate printing Inkjet Printing ink->printing substrate->printing annealing Melt Processing / Annealing printing->annealing electrodes Electrode Deposition annealing->electrodes device Final Flexible Electronic Device electrodes->device

References

Application Notes and Protocols for TIPS-TAP in Printed Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS-TAP or commonly, TIPS-pentacene), a solution-processable small-molecule organic semiconductor, in the field of printed electronics.

Introduction to this compound in Printed Electronics

TIPS-pentacene is a p-type organic semiconductor that has garnered significant attention for its applications in printed electronics due to its excellent solution processability, high charge carrier mobility, and good ambient stability.[1] These properties make it an ideal candidate for fabricating low-cost, large-area, and flexible electronic devices such as Organic Field-Effect Transistors (OFETs), sensors, and integrated circuits using various printing techniques.

The addition of triisopropylsilylethynyl functional groups to the pentacene core enhances its solubility in common organic solvents, allowing for the formation of highly crystalline thin films through solution-based deposition methods.[1] The molecular packing of TIPS-pentacene in these films is crucial for achieving high device performance, and various printing techniques have been developed to control its crystallization and morphology.

Key Applications and Performance Data

This compound has been successfully employed in a range of printed electronic devices. The performance of these devices is highly dependent on the chosen deposition method, solvent system, and processing conditions.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks for various electronic circuits. TIPS-pentacene based OFETs have demonstrated impressive performance, making them suitable for applications in flexible displays, RFID tags, and sensors.

Table 1: Performance of Printed TIPS-Pentacene OFETs

Printing TechniqueSubstrateDielectricMobility (cm²/Vs)On/Off RatioReference
Solution ShearingSi/SiO₂OTS-treated SiO₂up to 4.6> 10⁶[2]
Inkjet PrintingGlassPVP0.53> 10⁵[3]
Drop CastingSi/SiO₂OTS-treated SiO₂~0.1 - 1.0> 10⁵[1]
Bar CoatingSi/SiO₂Polystyrene (PS) blendup to 1.215> 10⁶[4]
Chemical Sensors

The high surface-to-volume ratio and sensitivity of the conductive channel to surface adsorbates make TIPS-pentacene OFETs excellent candidates for chemical sensing applications.

Table 2: Performance of a Printed TIPS-Pentacene Gas Sensor

AnalyteSensor TypePrinting MethodSensitivityLimit of Detection (LOD)Reference
Nitrogen Dioxide (NO₂)ChemiresistorDrop Casting> 1000%/ppm20 ppb[5]

Experimental Protocols

The following are detailed protocols for the fabrication and characterization of TIPS-pentacene based printed electronic devices.

Protocol 1: Fabrication of OFETs by Solution Shearing

Solution shearing is a technique that allows for the deposition of highly crystalline and aligned organic semiconductor films, leading to high-performance devices.[2]

Materials and Equipment:

  • TIPS-pentacene powder

  • Toluene (B28343), HPLC grade

  • Substrates (e.g., heavily n-doped Si wafers with a 200 nm thermal oxide layer)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Solution shearing setup with a heated stage and a shearing blade (e.g., an OTS-treated Si wafer)

  • Hot plate, spin coater, vacuum oven

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sonicating in acetone (B3395972) and isopropyl alcohol for 15 minutes each, then dry with a nitrogen stream.

    • Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.

    • Apply an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion to create a hydrophobic surface, which promotes the desired crystal growth of TIPS-pentacene.

  • TIPS-Pentacene Solution Preparation:

    • Prepare a solution of TIPS-pentacene in toluene at a concentration of 8 mg/mL.

    • Heat the solution at 60°C with stirring for 45 minutes to ensure complete dissolution.

    • Just before deposition, increase the solution temperature to 90°C.

  • Solution Shearing Deposition:

    • Place the prepared substrate on the heated stage of the solution shearing setup, set to 90°C.

    • Position the shearing blade at a small angle and a defined gap (e.g., 100 µm) above the substrate.

    • Dispense a small volume of the hot TIPS-pentacene solution into the gap between the blade and the substrate.

    • Move the substrate at a constant speed (e.g., 0.8 - 4 mm/s) relative to the stationary blade. The shearing speed influences the crystal packing and resulting mobility.

    • Allow the solvent to evaporate, leaving a crystalline TIPS-pentacene film.

  • Electrode Deposition:

    • Deposit source and drain electrodes (e.g., 50 nm of gold) on top of the TIPS-pentacene film through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate OFET structure.

Protocol 2: Fabrication of OFETs by Inkjet Printing

Inkjet printing offers digital control over the deposition process, enabling the fabrication of complex patterns and circuits with high material efficiency.[3]

Materials and Equipment:

  • TIPS-pentacene powder

  • Anisole (B1667542) and chlorobenzene (B131634) (or other suitable high-boiling-point solvents)

  • Poly(4-vinylphenol) (PVP) for the dielectric layer

  • Cross-linking agent (e.g., poly(melamine-co-formaldehyde))

  • Substrates (e.g., glass or flexible PET)

  • Inkjet printer with piezoelectric printheads (e.g., Dimatix)

  • Silver nanoparticle ink for electrodes

  • UV curing system, oven

Procedure:

  • Substrate and Dielectric Layer Preparation:

    • Clean the substrate thoroughly.

    • If using a glass substrate, a gate electrode (e.g., patterned ITO) may be pre-deposited.

    • Prepare a solution of PVP and a cross-linking agent in a suitable solvent (e.g., PGMEA).

    • Spin-coat or inkjet-print the PVP solution onto the substrate to form the gate dielectric layer.

    • Cross-link the PVP layer by baking at an elevated temperature (e.g., 175°C).

  • Ink Formulation:

    • Prepare an ink by dissolving TIPS-pentacene in a high-boiling-point solvent such as anisole or a mixture of solvents to achieve the desired viscosity and surface tension for stable jetting. A typical concentration is 1-5 mg/mL.

    • The ink may also contain a polymer binder (e.g., polystyrene or polycarbonate) to improve film morphology.[3]

  • Inkjet Printing of Electrodes and Semiconductor:

    • Print the source and drain electrodes using a silver nanoparticle ink. Sinter the printed silver at a temperature compatible with the substrate.

    • Inkjet-print the TIPS-pentacene ink onto the channel region between the source and drain electrodes.

    • Control the substrate temperature during printing to influence solvent evaporation and crystal growth.

  • Post-Deposition Annealing:

    • Anneal the printed device at a moderate temperature (e.g., 60-80°C) to improve the crystallinity of the TIPS-pentacene film and the conductivity of the electrodes.

Protocol 3: Characterization of Printed OFETs

Equipment:

  • Semiconductor parameter analyzer or source-measure units

  • Probe station

Procedure:

  • Transfer Characteristics:

    • Connect the source, drain, and gate terminals of the OFET to the parameter analyzer.

    • Apply a constant drain-source voltage (Vds), typically in the saturation regime (e.g., -40 V).

    • Sweep the gate-source voltage (Vgs) from positive to negative values (e.g., +20 V to -40 V).

    • Measure the drain current (Id).

    • Plot Id vs. Vgs. The on/off ratio is the ratio of the maximum to the minimum Id.

  • Output Characteristics:

    • Apply a constant Vgs.

    • Sweep Vds from 0 V to a negative value (e.g., -40 V).

    • Measure Id.

    • Repeat for several values of Vgs.

    • Plot Id vs. Vds.

  • Mobility Calculation:

    • From the transfer curve in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation: I_d = (W/2L) * C_i * µ * (V_gs - V_th)²

    • Where:

      • I_d is the drain current

      • W is the channel width

      • L is the channel length

      • C_i is the capacitance per unit area of the gate dielectric

      • V_gs is the gate-source voltage

      • V_th is the threshold voltage

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental workflows for fabricating and characterizing this compound based printed electronic devices.

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_solution Solution Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_char Characterization sub_clean Substrate Cleaning sub_treat Surface Treatment (OTS) sub_clean->sub_treat dep_ss Solution Shearing sub_treat->dep_ss dep_ij Inkjet Printing sub_treat->dep_ij sol_dissolve Dissolve this compound in Solvent sol_heat Heat and Stir sol_dissolve->sol_heat sol_heat->dep_ss sol_heat->dep_ij post_anneal Annealing dep_ss->post_anneal dep_ij->post_anneal post_electrodes Electrode Deposition post_anneal->post_electrodes char_iv I-V Measurement post_electrodes->char_iv char_mobility Mobility & On/Off Ratio Calculation char_iv->char_mobility

Caption: Workflow for OFET fabrication and characterization.

Signaling Pathway for a Chem-FET Sensor

This diagram illustrates the principle of a chemiresistive field-effect transistor (Chem-FET) sensor based on TIPS-pentacene.

ChemFET_Sensing_Mechanism Analyte Analyte Molecules (e.g., NO₂) ActiveLayer TIPS-Pentacene (p-type semiconductor) Analyte->ActiveLayer Adsorption on surface ChargeCarriers Holes (h⁺) ActiveLayer->ChargeCarriers Analyte acts as electron acceptor, inducing hole accumulation CurrentChange Change in Drain Current (Id) ChargeCarriers->CurrentChange Increased hole concentration leads to increased Id

Caption: Sensing mechanism of a p-type TIPS-pentacene Chem-FET.

References

Application Notes and Protocols for Utilizing TIPS-Functionalized Triphenylamine Derivatives in Organic Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic photovoltaics (OPVs) represent a promising frontier in solar energy technology, offering advantages such as low-cost manufacturing, mechanical flexibility, and transparency. The performance of OPV devices is critically dependent on the materials used, particularly the hole transport material (HTM), which facilitates the efficient extraction of photogenerated holes to the anode. This document provides detailed application notes and protocols for the use of triisopropylsilyl (TIPS)-functionalized triphenylamine (B166846) (TPA) derivatives as dopant-free hole transport materials in organic photovoltaic devices. While the specific acronym "TIPS-TAP" is not commonly found in the literature, the broader class of TIPS-functionalized TPA small molecules has demonstrated significant potential for enhancing the efficiency and stability of OPVs. These materials are designed to have high hole mobility, suitable energy levels for alignment with common photoactive layers, and good processability.

Data Presentation: Performance of TPA-Based Hole Transport Materials

The following table summarizes the performance of various organic photovoltaic devices utilizing triphenylamine-based derivatives as the hole transport layer. This data is compiled from multiple studies to provide a comparative overview.

HTM DerivativeDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
TPA-based Dye (SM4)DSSC: TiO₂/Dye/Electrolyte/Pt6.090.62414.1368.89[1]
TPA-based Dye (SM5)DSSC: TiO₂/Dye/Electrolyte/Pt5.34---[1]
TPA-Aza-BODIPY (1)p-i-n Perovskite Solar Cell18.12---[2]
Pyrene-TPA (Y2)Dopant-free Perovskite Solar Cell17.9---[3]
TPA-ANT-TPADopant-free Perovskite Solar Cell17.5---[3]

Note: The performance of OPV devices is highly dependent on the specific device architecture, the choice of the electron acceptor material, and the processing conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication and characterization of a conventional bulk heterojunction (BHJ) organic solar cell using a TIPS-functionalized triphenylamine derivative as the hole transport layer.

Materials and Reagents
  • Substrates: Indium tin oxide (ITO)-coated glass slides

  • Hole Transport Layer (HTL): TIPS-functionalized triphenylamine derivative (e.g., synthesized as per literature procedures) dissolved in a suitable solvent (e.g., chlorobenzene (B131634), chloroform).

  • Photoactive Layer: A blend of an electron donor (e.g., a conjugated polymer like PTB7) and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM) dissolved in a common solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane).

  • Electron Transport Layer (ETL): (Optional, for inverted architectures) e.g., Zinc oxide (ZnO) nanoparticle solution.

  • Cathode: Low work function metal (e.g., Aluminum, Calcium/Aluminum).

  • Solvents and Cleaning Agents: Deionized water, isopropanol (B130326), acetone, Hellmanex solution.

  • Encapsulation: UV-curable epoxy resin and glass coverslips.

Substrate Cleaning

Proper cleaning of the ITO substrate is crucial for device performance.

  • Initial Cleaning: Sonicate the ITO substrates in a beaker containing a 1% (by volume) Hellmanex solution in hot deionized water for 15 minutes.[4]

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Solvent Cleaning: Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates using a stream of dry nitrogen gas.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any remaining organic residues.

Device Fabrication (Conventional Architecture)

The following steps should be performed in a nitrogen-filled glovebox to prevent degradation of the organic materials.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the TIPS-functionalized triphenylamine derivative in a suitable solvent (e.g., 5 mg/mL in chlorobenzene).

    • Deposit the HTL solution onto the cleaned ITO substrate via spin-coating. A typical spin-coating program would be 3000 rpm for 30 seconds.

    • Anneal the HTL film on a hotplate at a temperature optimized for the specific material (e.g., 100-150°C) for 10 minutes to remove residual solvent.

  • Photoactive Layer (Bulk Heterojunction) Deposition:

    • Prepare the photoactive layer blend by dissolving the electron donor and electron acceptor materials in a 1:1.5 weight ratio in chlorobenzene with a small percentage of a processing additive like 1,8-diiodooctane.

    • Spin-coat the active layer solution on top of the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Anneal the active layer film at a temperature optimized for the specific donor-acceptor blend (e.g., 70-110°C) for 10 minutes.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode by thermal evaporation under high vacuum (< 10⁻⁶ Torr). A common cathode consists of a thin layer of Calcium (Ca, ~20 nm) capped with a thicker layer of Aluminum (Al, ~100 nm). The deposition rate should be carefully controlled (e.g., 0.1-0.5 Å/s for Ca, 1-2 Å/s for Al).

  • Encapsulation:

    • To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) to illuminate the device.

    • Measure the J-V characteristics using a source measure unit.

    • From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the device's spectral response to different wavelengths of light.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a TIPS-functionalized triphenylamine-based organic photovoltaic device.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Deposition HTL Deposition (TIPS-TPA) UV_Ozone->HTL_Deposition Active_Layer Active Layer Deposition (BHJ) HTL_Deposition->Active_Layer Cathode_Deposition Cathode Evaporation Active_Layer->Cathode_Deposition JV_Measurement J-V Measurement Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement Cathode_Deposition->EQE_Measurement

Caption: Experimental workflow for OPV device fabrication.

Energy Level Diagram

This diagram illustrates the energy level alignment of a typical organic photovoltaic device incorporating a TIPS-functionalized triphenylamine derivative as the hole transport layer. Efficient charge transfer is facilitated by the appropriate alignment of the HOMO and LUMO energy levels of the different layers.

G cluster_device OPV Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HTL HTL (TIPS-TPA) Donor Donor (Polymer) Acceptor Acceptor (Fullerene) Cathode Cathode (Al) e1 Vacuum Level (0 eV) anode_wf -4.7 anode_wf->anode_wf_line WF anode_wf_line->htl_homo_line Hole Extraction htl_homo -5.2 htl_homo->htl_homo_line HOMO htl_homo_line->donor_homo_line donor_homo -5.4 donor_homo->donor_homo_line HOMO donor_lumo -3.6 donor_lumo->donor_lumo_line LUMO donor_lumo_line->acceptor_lumo_line Electron Transfer acceptor_lumo -4.2 acceptor_lumo->acceptor_lumo_line LUMO acceptor_lumo_line->cathode_wf_line Electron Collection cathode_wf -4.2 cathode_wf->cathode_wf_line WF

References

Characterization methods for TIPS-TAP thin films

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Characterization of TIPS-TAP Thin Films

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The molecule "this compound" likely refers to a derivative of the polycyclic aromatic hydrocarbon tetraceno[2,1,12,11-opqra]tetracene, functionalized with triisopropylsilylethynyl (TIPS) groups, analogous to the widely studied 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene).[1][2] Given the structural similarities, the fabrication and characterization methodologies are virtually identical. This document leverages the extensive research on TIPS-pentacene as a robust framework for characterizing this compound thin films.

Introduction

TIPS-functionalized acenes, such as TIPS-pentacene and by extension this compound, are organic semiconductors renowned for their excellent electronic properties, solution processability, and ambient stability.[2] These characteristics make them prime candidates for a variety of applications in flexible electronics, including organic field-effect transistors (OFETs), sensors, and organic photovoltaics.[3][4] The performance of devices based on these materials is critically dependent on the morphology and crystalline structure of the deposited thin film. Therefore, a comprehensive characterization of these films is essential for optimizing device performance and ensuring reproducibility.

This document provides detailed protocols for the key techniques used to characterize this compound thin films, covering their morphological, structural, and electrical properties.

Thin Film Fabrication Overview

The solution processability of this compound allows for a variety of deposition techniques. The choice of method significantly influences crystal growth, molecular packing, and overall film morphology.

Common Deposition Techniques:

  • Solution Shearing: A meniscus-guided coating technique that produces highly crystalline, uniaxially aligned films, which is attractive for high-performance transistors.[4] The process involves shearing a solution of the organic semiconductor between a heated substrate and a coating blade moving at a controlled speed.[5]

  • Drop Casting: A simple method where a droplet of the semiconductor solution is dispensed onto a substrate and the solvent is allowed to evaporate slowly. This can produce large, crystalline domains.[5]

  • Spin Coating: A technique that produces uniform thin films, though often with smaller crystal sizes compared to shearing or slow evaporation methods.[5]

General Protocol for Solution Shearing
  • Solution Preparation: Prepare an 8 mg/mL solution of this compound in a high-boiling-point solvent such as toluene (B28343) or chlorobenzene.[6] Heat the solution at 60°C while stirring for at least 45 minutes to ensure complete dissolution.[6]

  • Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the substrate. Clean the substrates ultrasonically in acetone (B3395972) and isopropanol, then treat with an oxygen plasma or piranha solution to create a hydrophilic surface. For promoting specific crystal growth, the SiO₂ surface can be functionalized with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS).[7]

  • Shearing Process: Place the substrate on a heated stage (e.g., 90°C).[6] Dispense the heated this compound solution onto the substrate. Use a shearing blade (e.g., an OTS-modified silicon wafer) held at a small gap (e.g., 100 µm) from the substrate.[6] Move the substrate at a constant, slow speed (e.g., 0.1 - 4 mm/s) to deposit the film.[6][8]

  • Annealing: Post-deposition, anneal the film (e.g., at 100°C for 5 min) to remove residual solvent and potentially improve crystallinity.[9]

Experimental Workflows and Diagrams

The characterization of this compound thin films follows a logical progression from macroscopic observation to detailed electrical analysis.

G cluster_fab Film Fabrication cluster_analysis Data Analysis Fab Solution Shearing / Drop Casting POM Polarized Optical Microscopy (POM) Fab->POM AFM Atomic Force Microscopy (AFM) POM->AFM Morph Morphology & Grain Size POM->Morph GIXD Grazing-Incidence X-ray Diffraction (GIXD) AFM->GIXD AFM->Morph OFET OFET Fabrication & Electrical Testing GIXD->OFET Struct Crystal Structure & Packing GIXD->Struct Elec Mobility, On/Off Ratio, Threshold Voltage OFET->Elec G cluster_proc OFET Fabrication Steps cluster_test Electrical Testing cluster_extract Parameter Extraction Substrate 1. Start with n-Si/SiO2 Substrate SAM 2. Optional: Apply OTS SAM Treatment Substrate->SAM Deposit 3. Deposit this compound Thin Film SAM->Deposit Mask 4. Place Shadow Mask for Electrodes Deposit->Mask Evap 5. Thermally Evaporate Source/Drain (e.g., Gold) Mask->Evap Probe 6. Probe S, D, and Gate Electrodes Evap->Probe Transfer 7. Measure Transfer Curve (Ids vs Vgs at fixed Vds) Probe->Transfer Output 8. Measure Output Curve (Ids vs Vds at fixed Vgs) Transfer->Output Calc 9. Calculate Mobility, On/Off Ratio, Vth Output->Calc

References

Measuring the Charge Carrier Mobility of TIPS-TAP: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the charge carrier mobility of 2,7-bis(triisopropylsilylethynyl)tetrabenzo[a,c,e,g]cyclooctatetraene (TIPS-TAP), an organic semiconductor of interest for various electronic applications. The charge carrier mobility, a key parameter governing device performance, can be determined using several techniques. This note will focus on the most common methods: Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Time-of-Flight (ToF) measurements.

Data Presentation

Quantitative data for the charge carrier mobility of this compound is emerging. The following table summarizes available data and provides comparative values for the related, and more extensively studied, molecule TIPS-pentacene.

MaterialMeasurement TechniqueHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Notes
This compound Field-Effect Transistor (FET)Not ReportedUp to 13.3[1]Mobility was enhanced by removing polar solvent residues.
Chlorine-Substituted this compound Field-Effect Transistor (FET)Not ReportedUp to 27.8[2]Halogen substitution can significantly impact mobility.
TIPS-Pentacene Field-Effect Transistor (FET)~0.8 - 4.6[3]Not commonly reportedHole mobility is well-documented and sensitive to processing conditions.
TIPS-Pentacene Time-of-Flight (ToF)~10⁻³[3]Not ReportedMeasures bulk mobility.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible charge carrier mobility measurements. Below are methodologies for the key techniques.

Field-Effect Transistor (FET) Measurement

This is the most common technique for characterizing thin-film transistors and extracting charge carrier mobility.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

  • Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) acting as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS). This is typically done by vapor deposition or spin-coating.

  • Organic Semiconductor Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chlorobenzene). Deposit a thin film of this compound onto the treated substrate using a solution-based technique like spin-coating, drop-casting, or solution shearing. The choice of solvent and deposition technique significantly influences the film morphology and, consequently, the charge carrier mobility.

  • Annealing: Anneal the this compound film to improve crystallinity and remove residual solvent. The annealing temperature and duration should be optimized for the specific material and solvent used.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask geometry.

Measurement Protocol:

  • Place the fabricated device in a probe station, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from air and moisture.

  • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for various constant gate-source voltages (Vgs).

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) to ensure operation in the saturation regime.

Data Analysis:

The charge carrier mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:

Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²

where:

  • Id is the drain current

  • μ is the charge carrier mobility

  • Ci is the capacitance per unit area of the gate dielectric

  • W is the channel width

  • L is the channel length

  • Vgs is the gate-source voltage

  • Vth is the threshold voltage

By plotting the square root of Id versus Vgs, the mobility (μ) can be extracted from the slope of the linear region.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility of a material in a diode-like device structure.

Device Fabrication (Hole-Only or Electron-Only Device):

  • Substrate: Use a pre-patterned indium tin oxide (ITO) coated glass substrate as the bottom electrode.

  • Hole/Electron Injection Layer: Deposit a layer to facilitate the injection of a single type of charge carrier. For a hole-only device, a layer of PEDOT:PSS is commonly used. For an electron-only device, a low work function metal like calcium or a layer of ZnO can be employed.

  • Organic Semiconductor Deposition: Deposit a relatively thick film (typically > 100 nm) of this compound onto the injection layer.

  • Top Electrode: Deposit a top electrode that selectively collects the injected charge carrier. For a hole-only device, a high work function metal like gold or silver is used. For an electron-only device, a low work function metal like aluminum or calcium is used.

Measurement Protocol:

  • Connect the top and bottom electrodes to a source-measure unit.

  • Apply a voltage ramp and measure the resulting current density (J) in the dark.

Data Analysis:

In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where:

  • J is the current density

  • ε₀ is the permittivity of free space

  • εᵣ is the relative permittivity of the organic semiconductor

  • μ is the charge carrier mobility

  • V is the applied voltage

  • d is the thickness of the organic film

By plotting J versus V² on a log-log scale, a region with a slope of 2 should be observed, from which the mobility can be extracted.

Time-of-Flight (ToF) Measurement

The ToF technique directly measures the time it takes for charge carriers to travel across a known thickness of the material under an applied electric field.

Sample Preparation:

  • Prepare a thick, uniform film or a single crystal of this compound.

  • Sandwich the material between two electrodes, one of which must be semi-transparent to allow for photoexcitation.

Measurement Protocol:

  • Apply a DC voltage across the sample.

  • A short pulse of light (typically from a laser) with a photon energy greater than the bandgap of this compound is directed through the semi-transparent electrode, creating a sheet of charge carriers near this electrode.

  • The applied electric field causes these charge carriers to drift towards the opposite electrode.

  • The transient photocurrent is measured as a function of time using a fast oscilloscope.

Data Analysis:

The transit time (tT) is the time it takes for the charge carriers to traverse the sample. It is typically identified as a "kink" in the photocurrent transient when plotted on a log-log scale. The mobility is then calculated using:

μ = d² / (V * tT)

where:

  • μ is the charge carrier mobility

  • d is the sample thickness

  • V is the applied voltage

  • tT is the transit time

Visualizations

FET_Workflow cluster_prep Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning surf_treat Surface Treatment sub_clean->surf_treat sc_depo This compound Deposition surf_treat->sc_depo anneal Annealing sc_depo->anneal elec_depo Electrode Deposition anneal->elec_depo probe Probe Station elec_depo->probe output Output Characteristics probe->output transfer Transfer Characteristics probe->transfer plot Plot Sqrt(Id) vs. Vgs transfer->plot extract Extract Mobility plot->extract

Workflow for FET-based charge carrier mobility measurement.

SCLC_Workflow cluster_prep Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis sub ITO Substrate inj_layer Injection Layer sub->inj_layer sc_depo This compound Deposition inj_layer->sc_depo top_elec Top Electrode sc_depo->top_elec smu Source-Measure Unit top_elec->smu jv_meas J-V Measurement smu->jv_meas loglog Log-Log Plot of J vs. V^2 jv_meas->loglog extract Extract Mobility (Mott-Gurney) loglog->extract

Workflow for SCLC-based charge carrier mobility measurement.

ToF_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis sample Thick Film/Crystal electrodes Sandwich Electrodes sample->electrodes voltage Apply DC Voltage electrodes->voltage laser Pulsed Laser Excitation voltage->laser photocurrent Measure Transient Photocurrent laser->photocurrent loglog_plot Log-Log Plot of Photocurrent photocurrent->loglog_plot transit_time Determine Transit Time (tT) loglog_plot->transit_time calculate Calculate Mobility transit_time->calculate

Workflow for ToF-based charge carrier mobility measurement.

References

Troubleshooting & Optimization

Technical Support Center: TIPS-Pentacene Solubility and Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during the solution-based fabrication of electronic devices using 6,13-Bis(triisopropylsilylethynyl)pentacene, commonly known as TIPS-Pentacene.

FAQs and Troubleshooting Guides

Solubility and Solution Preparation

Q1: What is the recommended solvent for dissolving TIPS-Pentacene?

A1: TIPS-Pentacene is soluble in a variety of common organic solvents. The choice of solvent is critical as it significantly impacts film morphology and device performance.[1][2][3] Commonly used solvents include:

  • Anisole

  • Butylbenzene

  • Chlorobenzene

  • Chloroform

  • Dichlorobenzene

  • Tetrahydrofuran (THF)

  • Toluene

  • Xylene[4]

Q2: I am observing poor solubility or the formation of aggregates in my TIPS-Pentacene solution. What should I do?

A2: Poor solubility and aggregation can arise from several factors. Here are some troubleshooting steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can significantly reduce the solubility of organic semiconductors.

  • Temperature: Gently warming the solution can help dissolve TIPS-Pentacene. A common practice is to stir the solution at a moderately elevated temperature (e.g., 60 °C) for a period to ensure complete dissolution.[5]

  • Concentration: High concentrations can lead to aggregation.[6][7] If you observe precipitates, try reducing the concentration of your solution.

  • Sonication: Brief sonication can help break up small aggregates and promote dissolution. However, prolonged sonication should be avoided as it can potentially degrade the material.

  • Filtration: After dissolution, it is recommended to filter the solution through a PTFE filter (e.g., 0.2 µm pore size) to remove any remaining particulate matter or aggregates.[5][8]

Q3: How does the choice of solvent affect the final device performance?

A3: The solvent's properties, particularly its boiling point, play a crucial role in the crystallization of the TIPS-Pentacene film upon deposition.[3]

  • High-Boiling Point Solvents (e.g., Chlorobenzene, Tetralin): These solvents evaporate slowly, allowing more time for the TIPS-Pentacene molecules to self-organize into larger, more ordered crystalline domains.[1][3] This generally leads to higher charge carrier mobility in organic field-effect transistors (OFETs).

  • Low-Boiling Point Solvents (e.g., Chloroform): Rapid evaporation from these solvents can lead to smaller, less-ordered crystals and potentially amorphous regions, which can negatively impact device performance.

Thin Film Deposition and Morphology

Q4: My spin-coated TIPS-Pentacene films are non-uniform. How can I improve film quality?

A4: Achieving uniform films is critical for consistent device performance. Consider the following factors:

  • Spin Speed and Acceleration: Optimize the spin speed and acceleration rate. Higher spin speeds generally result in thinner films. A slower acceleration may allow for more uniform spreading of the solution.

  • Solution Viscosity: The concentration of your TIPS-Pentacene solution will affect its viscosity. Very dilute solutions may lead to dewetting, while very concentrated solutions can result in overly thick and non-uniform films.

  • Substrate Surface Treatment: The surface energy of your substrate is critical for good film formation. Hydrophobic surfaces can lead to dewetting.[9] It is common practice to treat SiO2 substrates with materials like HMDS or PFBT to modify the surface energy and promote uniform film growth.

  • Solvent System: Using a dual-solvent system can improve film morphology. A common approach is to use a primary solvent that is a good solvent for TIPS-Pentacene and a secondary solvent that is a better solvent for a polymer binder (like polystyrene), which can help control crystallization.[10]

Q5: The crystalline domains in my drop-casted films are randomly oriented, leading to inconsistent device performance. How can I control crystal alignment?

A5: Controlling the crystal orientation is a key challenge. Here are some techniques to promote aligned crystal growth:

  • Solvent Vapor Annealing (SVA): Exposing the deposited film to a solvent vapor atmosphere can promote recrystallization and the formation of larger, more ordered domains.

  • Directed Drop-Casting: By controlling the evaporation of the solvent droplet, for instance, by tilting the substrate or using a confined geometry, you can influence the direction of crystal growth. Placing the substrate on a hot plate at a slight angle inside a covered petri dish can create a directional drying front.[4]

  • Solvent Additives: The addition of small amounts of a high-boiling point solvent (an additive) to the primary solution can significantly improve crystal ordering and device performance.[11] For example, diphenyl ether (DPE) or chloronaphthalene (CN) have been shown to enhance hole mobilities in TIPS-Pentacene FETs.[11]

  • Blending with Polymers: Blending TIPS-Pentacene with an insulating polymer like polystyrene (PS) can help control the crystallization process and improve film morphology.[5]

Q6: I am observing cracks in my TIPS-Pentacene films after deposition. What causes this and how can I prevent it?

A6: Cracks can form due to stress during the crystallization and solvent evaporation process.

  • Evaporation Rate: Very rapid solvent evaporation can induce stress in the film, leading to cracking. Using higher boiling point solvents or slowing down the drying process (e.g., by covering the substrate) can help mitigate this.

  • Thermal Stress: Rapid temperature changes during post-deposition annealing can also cause cracking. Use a slower heating and cooling ramp rate.

  • Polymer Blends: Blending with a polymer can sometimes help to reduce the brittleness of the crystalline film and prevent cracking.

Quantitative Data Summary

SolventSolubility (wt. % at 23 °C)Boiling Point (°C)
Toluene6.57111
n-Butylbenzene3.43183
Anisole2.03154
Acetone0.1656

Note: This data is indicative and may vary depending on the specific purity of the TIPS-Pentacene and solvent.

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Environment: Perform all solution preparation steps in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture.[4]

  • Dissolution: Dissolve TIPS-Pentacene in your chosen anhydrous solvent (e.g., toluene, chlorobenzene) to the desired concentration (e.g., 10 mg/mL).[4]

  • Heating & Stirring: Gently heat the solution (e.g., to 60 °C) while stirring for at least 30 minutes to ensure complete dissolution.[5]

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.[5][8]

Protocol 2: Spin-Coating of TIPS-Pentacene
  • Substrate Preparation: Thoroughly clean your substrates (e.g., Si/SiO2). If necessary, perform a surface treatment (e.g., with HMDS) to modify the surface energy.

  • Deposition: Dispense the filtered TIPS-Pentacene solution onto the center of the substrate.

  • Spinning: Spin the substrate at a predetermined speed (e.g., 2000 rpm) for a set duration (e.g., 30 seconds).[12]

  • Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and potentially improve crystallinity.[12]

Protocol 3: Controlled Drop-Casting for Aligned Crystals
  • Setup: Place the substrate inside a petri dish on a hot plate. To induce directional drying, the petri dish can be slightly tilted.

  • Deposition: Heat the substrate to a moderate temperature (e.g., 50 °C).[4] Using a pipette, dispense a controlled volume of the TIPS-Pentacene solution onto the substrate.[4]

  • Slow Evaporation: Immediately cover the petri dish with its lid to create a solvent-saturated atmosphere.[4] This slows down the evaporation rate, promoting the growth of larger, more ordered crystals.

  • Cooling: After the solvent has evaporated, switch off the hotplate and allow the substrate to cool down to room temperature slowly.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication dissolve Dissolve TIPS-Pentacene in Solvent heat_stir Heat and Stir dissolve->heat_stir filtrate Filter Solution heat_stir->filtrate deposition Deposition (Spin-Coating or Drop-Casting) filtrate->deposition Prepared Solution substrate_prep Substrate Cleaning & Surface Treatment substrate_prep->deposition annealing Annealing deposition->annealing characterization Device Characterization annealing->characterization

Caption: Experimental workflow for TIPS-Pentacene device fabrication.

solubility_factors Good_Solubility Good_Solubility Solvent_Purity Solvent_Purity Good_Solubility->Solvent_Purity Depends on Temperature Temperature Good_Solubility->Temperature Influenced by Concentration Concentration Good_Solubility->Concentration Affected by Sonication Sonication Good_Solubility->Sonication Aided by

Caption: Key factors influencing the solubility of TIPS-Pentacene.

References

Technical Support Center: TIPS-TAP Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1,3,6,8-tetrakis(triisopropylsilyl)ethynyl)pyrene (TIPS-TAP).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

A1: this compound is an abbreviation for 1,3,6,8-tetrakis(triisopropylsilyl)ethynyl)pyrene. It is a large, planar polycyclic aromatic hydrocarbon (PAH) functionalized with bulky triisopropylsilyl (TIPS) groups. These TIPS groups enhance its solubility in common organic solvents, making it processable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its extended π-conjugated system gives it interesting photophysical and electronic properties.

Q2: Is "this compound" related to the "Tandem Affinity Purification (TAP)" method?

A2: No, this is a common point of confusion.

  • This compound refers to the specific chemical compound 1,3,6,8-tetrakis(triisopropylsilyl)ethynyl)pyrene.

  • Tandem Affinity Purification (TAP) is a biochemical technique used to purify protein complexes from cells.[1][2] It involves tagging a protein of interest with a special "TAP-tag" and performing a two-step purification process.[1][2]

This guide focuses exclusively on the synthesis and purification of the chemical compound this compound .

Q3: What are the key starting materials for the synthesis of this compound?

A3: The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. The key starting materials are:

Q4: What are the common challenges in the synthesis of the 1,3,6,8-tetrabromopyrene precursor?

A4: The bromination of pyrene (B120774) to produce 1,3,6,8-tetrabromopyrene can be challenging due to the high reactivity of the pyrene core. This can lead to the formation of a mixture of brominated isomers and over-brominated products, which can be difficult to separate from the desired tetrabrominated product.

Troubleshooting Guide: this compound Synthesis

The synthesis of this compound via the Sonogashira coupling of 1,3,6,8-tetrabromopyrene and (triisopropylsilyl)acetylene can encounter several issues. This guide addresses the most common problems in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield, or no desired product at all. What are the likely causes?

A: Low yields in the Sonogashira coupling for this compound synthesis can stem from several factors. Here's a systematic troubleshooting approach:

  • Inactive Catalyst: The palladium catalyst is the heart of the Sonogashira reaction.

    • Troubleshooting:

      • Ensure you are using a high-quality palladium source and phosphine (B1218219) ligand. The Pd(0) species is the active catalyst; if you are starting with a Pd(II) source (like PdCl₂(PPh₃)₂), it needs to be reduced in situ.

      • Ensure your phosphine ligands have not been oxidized. Store them under an inert atmosphere.

      • Consider increasing the catalyst loading. While typically low, for a tetra-substitution on a large aromatic core, a higher loading might be necessary.

  • Reaction Conditions: The Sonogashira coupling is sensitive to reaction conditions.

    • Troubleshooting:

      • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. A temperature around 80°C is a good starting point.

      • Solvent: The choice of solvent is crucial. A mixture of an amine base like triethylamine (B128534) (Et₃N) and a co-solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is commonly used. Ensure your solvents are anhydrous and deoxygenated.

      • Base: A suitable base is required to deprotonate the terminal alkyne and neutralize the HX byproduct. Triethylamine or diisopropylethylamine (DIPEA) are common choices. Ensure you are using a sufficient excess of the base.

  • Poor Quality Starting Materials:

    • Troubleshooting:

      • Confirm the purity of your 1,3,6,8-tetrabromopyrene. Impurities from the bromination reaction can interfere with the coupling.

      • Ensure your (triisopropylsilyl)acetylene is of high purity and has been stored properly to prevent degradation.

Issue 2: Formation of a Significant Amount of Side Products

Q: My reaction mixture is complex, and I'm isolating byproducts. What are they, and how can I prevent their formation?

A: The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, to form a diyne. [3][4][5]

  • Side Product: 1,4-bis(triisopropylsilyl)buta-1,3-diyne.

  • Cause: This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][6]

  • Prevention:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Conditions: If homocoupling remains a significant issue, consider using a copper-free Sonogashira protocol. These methods often require specific palladium catalysts and ligands but can completely eliminate the Glaser-Hay side product.

    • Slow Addition of Alkyne: Adding the (triisopropylsilyl)acetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Another potential set of byproducts are partially substituted pyrenes (mono-, di-, and tri-alkynylated pyrenes).

  • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst.

  • Prevention:

    • Increase the reaction time and/or temperature.

    • Ensure the activity of your catalyst system.

Troubleshooting Guide: this compound Purification

Q: I'm having difficulty purifying my this compound product. What are the best practices?

A: this compound is a large, relatively nonpolar molecule, but its purification can be challenging due to its size and potential for aggregation. Column chromatography is the most common purification method.

  • Issue: Poor separation on the silica (B1680970) gel column.

    • Troubleshooting:

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For a nonpolar compound like this compound, a nonpolar eluent system is required. Start with pure hexanes or heptane (B126788) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758). An ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.[7]

      • Column Packing: Ensure your column is packed properly to avoid channeling. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally preferred.[8]

      • Loading the Sample: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method often provides better separation than loading the sample as a concentrated solution.

  • Issue: The product is streaking on the TLC plate and column.

    • Troubleshooting: This can be due to overloading the plate or column, or the compound having limited solubility in the eluent. Try using a more dilute sample for TLC and ensure the chosen eluent for the column can adequately dissolve the compound.

  • Issue: Identifying the product in the collected fractions.

    • Troubleshooting: this compound is a chromophoric molecule and should be visible under UV light. Use a UV lamp to monitor the fractions as they elute from the column. Combine the fractions that contain the pure product based on TLC analysis.

Quantitative Data

The following table summarizes typical reaction conditions and reported yield for the synthesis of this compound. Optimizing these parameters is key to achieving a good yield.

ParameterValue/ConditionNotes
Starting Materials 1,3,6,8-tetraiodopyrene, (triisopropylsilyl)acetyleneWhile tetrabromopyrene is also common, this reported synthesis used the iodo-analogue.
Catalyst System Pd(PPh₃)₄, CuIA standard Sonogashira catalyst system.
Base/Solvent Triethylamine (Et₃N)Serves as both the base and the solvent.
Temperature 80 °CElevated temperature is required for the reaction to proceed.
Reaction Time 12 hours
Reported Yield 92%[9]This is a high yield, suggesting the reaction is efficient under optimized conditions.

Experimental Protocols

Synthesis of 1,3,6,8-tetrakis[(triisopropylsilyl)ethynyl]pyrene (this compound)

This protocol is adapted from a literature procedure and should be performed under a strict inert atmosphere (e.g., in a Schlenk line or glovebox).[9]

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3,6,8-tetraiodopyrene, Pd(PPh₃)₄ (palladium catalyst), and CuI (copper co-catalyst).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine to the flask. Then, add (triisopropylsilyl)acetylene.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under a positive pressure of inert gas.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Collect the precipitate by filtration.

  • Washing: Wash the solid sequentially with a saturated sodium thiosulfate (B1220275) solution and then with water.

  • Drying: Dry the solid under vacuum to obtain the crude this compound product.

Purification of this compound by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexanes and a small amount of toluene or dichloromethane. The goal is to have the this compound spot move to an Rf of approximately 0.3.

  • Column Preparation: Pack a glass column with silica gel using a slurry of the silica in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the nonpolar solvent. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Visualizations

This compound Synthesis Workflow

TIPS_TAP_Synthesis_Workflow Start Starting Materials: 1,3,6,8-Tetrabromopyrene (Triisopropylsilyl)acetylene Reaction Sonogashira Coupling - Pd(PPh3)4, CuI - Et3N/THF - Heat Start->Reaction 1. Workup Aqueous Workup - Filtration Reaction->Workup 2. Crude Crude this compound Workup->Crude 3. Purification Column Chromatography (Silica Gel) Crude->Purification 4. Pure Pure this compound Purification->Pure 5.

Caption: A general workflow for the synthesis and purification of this compound.

Key Side Reaction in this compound Synthesis: Glaser-Hay Coupling

Glaser_Hay_Coupling Alkyne (Triisopropylsilyl)acetylene Dimer 1,4-bis(triisopropylsilyl)buta-1,3-diyne (Homocoupled Dimer) Alkyne->Dimer Undesired Side Reaction Catalyst Cu(I) Catalyst + O2 (Air) Catalyst->Dimer

Caption: The undesired Glaser-Hay homocoupling of the alkyne starting material.

References

Technical Support Center: Optimizing TIPS-TAP OFET Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the performance of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-TAP) Organic Field-Effect Transistors (OFETs).

Frequently Asked Questions (FAQs)

Q1: Why is the charge carrier mobility of my this compound OFET lower than expected?

A1: Low charge carrier mobility is a common issue that can originate from several factors throughout the fabrication process. Key areas to investigate include:

  • Poor Film Crystallinity and Morphology: The ordering of this compound molecules into crystalline domains is crucial for efficient charge transport. Inconsistent or spherulitic crystal growth, as opposed to large, oriented domains, will significantly reduce mobility.[1] This is heavily influenced by the deposition technique and solvent choice.

  • High Contact Resistance: A significant energy barrier between the source/drain electrodes (typically gold) and the this compound semiconductor layer can impede charge injection and extraction, leading to an underestimation of the intrinsic mobility.[2][3] This resistance becomes a dominant limiting factor, especially in short-channel devices.[4]

  • Interface Trap States: The interface between the dielectric layer and the organic semiconductor is critical. Contaminants, surface roughness, or a high density of trap states on the dielectric surface can immobilize charge carriers, thereby reducing the measured mobility.[5][6]

  • Sub-optimal Deposition Parameters: For methods like solution shearing, parameters such as shearing speed, substrate temperature, and solution concentration must be finely tuned to achieve the desired film morphology.

Q2: How can I diagnose and reduce high contact resistance (Rc)?

A2: High contact resistance can significantly degrade device performance by limiting the on-current.[2]

  • Diagnosis: The Transfer Line Method (TLM) is a common technique to quantify contact resistance.[3] This involves fabricating OFETs with varying channel lengths on the same substrate. By plotting the total device resistance against the channel length, the contact resistance can be extracted from the y-intercept.

  • Reduction Strategies:

    • Contact Doping: Inserting a thin "doping" layer between the electrode and the semiconductor can lower the injection barrier.[4] Materials like Molybdenum tris-[1,2-bis(trifluoromethyl)ethane-1,2-dithiolene] (Mo(tfd)3) and Molybdenum Trioxide (MoO3) have been shown to be effective.[2][3]

    • Surface Modification: Treating the electrode surface with Self-Assembled Monolayers (SAMs), such as 2,3,4,5,6-pentafluorothiophenol (PFBT), can modify the work function of the metal to better align with the energy levels of this compound.[2]

    • Hole-Injection Layers: Using a conductive polymer layer like PEDOT:PSS on the electrodes has been shown to reduce the hole-injection barrier and improve crystallinity at the contact, leading to lower Rc.[7]

Q3: My device exhibits a high OFF-current (Ioff) and a poor ON/OFF ratio. What are the potential causes and solutions?

A3: A high OFF-current suggests that the gate is not effectively shutting off the channel, leading to power consumption and poor switching behavior.

  • Potential Causes:

    • Unintended Doping: Exposure to ambient conditions like moisture or oxygen can create unintended dopants in the semiconductor film or at the interface, increasing the baseline conductivity.[6]

    • Bulk Conduction: If the semiconductor film is too thick, charge transport may occur through the bulk of the film, which is not effectively modulated by the gate electric field.

    • Gate Leakage: A poor-quality dielectric layer with pinholes or defects can lead to a leakage current from the gate to the source/drain, which contributes to a high Ioff.

  • Solutions:

    • Work in an Inert Atmosphere: Process and test your devices in a nitrogen-filled glove box to minimize exposure to air and moisture.[8]

    • Optimize Semiconductor Thickness: Carefully control the deposition to create a thin, uniform active layer.

    • Improve Dielectric Quality: Ensure the dielectric layer is uniform and free of defects. Consider using high-quality dielectric materials or treating the surface to passivate traps.[9]

    • Semiconductor Patterning: Precisely defining the active area of the this compound layer can help prevent current leakage pathways between devices.[5]

Q4: How does the choice of solvent affect the performance of solution-processed this compound OFETs?

A4: The solvent is a critical parameter as it directly influences the crystallization and morphology of the this compound film during deposition.[10]

  • Solvent Volatility and Boiling Point: Solvents with high boiling points evaporate more slowly, allowing the this compound molecules more time to self-organize into larger, more ordered crystalline domains.[11][12] For instance, using tetralin, a high-boiling-point solvent, has been shown to promote distinct phase segregation and crystallization, resulting in higher mobility compared to devices made with more volatile solvents like chlorobenzene.[11]

  • Solubility: The solubility of this compound in the chosen solvent affects the solution's stability and the final film uniformity. Poor solubility can lead to aggregation in the solution before deposition, resulting in a non-uniform and poorly performing film.[12][13]

  • Solvent-Molecule Interactions: The interaction between the solvent and the this compound molecules can influence the final packing structure (polymorphism), which in turn affects the charge transport properties.

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues during this compound OFET optimization.

OFET Performance Troubleshooting Workflow

OFET_Troubleshooting start_node Start: Device Under Test process_node1 process_node1 start_node->process_node1 Measure I-V Characteristics decision_node decision_node process_node process_node solution_node solution_node end_node Optimized Device decision_node1 decision_node1 process_node1->decision_node1 Check for output process_node2 process_node2 decision_node1->process_node2 No (Short Circuit?) decision_node2 decision_node2 decision_node1->decision_node2 Yes solution_node1 solution_node1 process_node2->solution_node1 Inspect for gate/S-D shorts. Verify probe connections. process_node3 process_node3 decision_node2->process_node3 No (High I_off?) decision_node3 decision_node3 decision_node2->decision_node3 Yes (Good ON/OFF Ratio?) solution_node2 solution_node2 process_node3->solution_node2 Fabricate in inert atm. Optimize film thickness. Improve dielectric quality. process_node4 process_node4 decision_node3->process_node4 No (Low Mobility?) decision_node4 decision_node4 decision_node3->decision_node4 Yes solution_node3 solution_node3 process_node4->solution_node3 Optimize deposition (speed, temp). Change solvent to high-boiling point. Apply dielectric SAM treatment. decision_node4->end_node No process_node5 process_node5 decision_node4->process_node5 Yes (High R_c?) solution_node4 solution_node4 process_node5->solution_node4 Use TLM to confirm. Apply contact doping (e.g., MoO3). Use electrode SAM (e.g., PFBT).

Caption: A step-by-step workflow for troubleshooting common this compound OFET performance issues.

Data Presentation

Table 1: Impact of Solvent Choice on this compound OFET Performance
SolventBoiling Point (°C)Resulting MorphologyReported Mobility (cm²/Vs)Reference
Chloroform132Vertical phase segregation, aggregatesLower values[11]
Toluene111Smaller, narrower crystallites at high shear speeds~0.1 - 0.3
Trichlorobenzene214Optimized film morphology, enhanced orderingOutput current 39x larger than chloroform[11]
Tetralin207Distinct phase segregation, good crystallizationHigher values than chlorobenzene[11]
Table 2: Effect of Contact Modification on Device Performance
Electrode ModificationPurposeImpact on Contact Resistance (Rc)Resulting PerformanceReference
Untreated AuBaselineHighPerformance limited by charge injection[2]
PFBT SAMIncrease Au work functionReducedImproved performance over untreated Au[2]
MoO3 LayerHole injection layer / p-dopantSignificantly ReducedImproved performance over PFBT treatment[2]
Mo(tfd)3 LayerMolecular dopantSignificantly ReducedImproved performance over PFBT treatment[2]
PEDOT:PSSHole-injection layerReduced from 0.85 to 0.14 eV (barrier height)Mobility improved from 0.031 to 0.218 cm²/Vs[7]

Experimental Protocols

Protocol: Solution Shearing of this compound for High-Mobility OFETs

This protocol describes a typical solution shearing process adapted from literature to produce highly crystalline this compound films.

Objective: To create a highly oriented crystalline thin film of this compound for use as the active layer in a high-performance OFET.

Materials & Equipment:

  • This compound powder

  • Toluene (or other suitable high-boiling point solvent)

  • Substrate (e.g., Si/SiO₂ with OTS modification)

  • Solution shearing apparatus with a heatable stage and a shearing blade (e.g., an OTS-modified silicon wafer)

  • Hot plate with magnetic stirring

  • Micropipette

  • Nitrogen-filled glove box

Procedure Workflow:

protocol_workflow prep_node prep_node step_node step_node result_node result_node sub_prep 1. Substrate Preparation Clean and treat Si/SiO2 substrate with PTS or OTS SAM. sol_prep 2. Solution Preparation Dissolve 8 mg/mL this compound in toluene. Heat at 60°C with stirring. sub_prep->sol_prep heating 3. System Heating Heat shearing stage and solution to 90°C. sol_prep->heating deposition 4. Deposition Place substrate on stage. Dispense solution at blade edge. heating->deposition shearing 5. Shearing Move blade across substrate at a constant speed (e.g., 0.8 - 4 mm/s). deposition->shearing annealing 6. Annealing & Cooling Anneal film on hot stage, then cool slowly to room temperature. shearing->annealing result Result: Highly Crystalline this compound Film annealing->result

Caption: Workflow for fabricating a this compound thin film via solution shearing.

Detailed Steps:

  • Solution Preparation:

    • Prepare a solution of 8 mg/mL of this compound in toluene.

    • Heat the solution at 60°C while stirring for approximately 45 minutes to ensure all crystals are fully dissolved.

    • Once dissolved, raise the temperature of the solution to the target shearing temperature (e.g., 90°C).

  • Substrate and Equipment Setup:

    • Place the surface-treated Si/SiO₂ substrate onto the heatable stage of the solution shearing apparatus and set the stage temperature to 90°C.

    • Position the shearing blade (e.g., an OTS-treated Si wafer) at a fixed height above the substrate, typically around 100 µm.

  • Shearing Process:

    • Dispense a controlled volume of the hot this compound solution into the gap between the shearing blade and the substrate.

    • Initiate the shearing process by moving the blade at a constant, controlled speed (e.g., 0.8 mm/s). The solvent evaporates at the meniscus line, leaving behind a crystalline film.

    • The shearing speed is a critical parameter: lower speeds (e.g., 0.8 mm/s) tend to produce large, oriented domains, while higher speeds (e.g., 4 mm/s) can result in smaller, transcrystalline textures.

  • Post-Deposition:

    • After shearing is complete, leave the substrate on the hot stage for a few minutes to anneal the film and ensure all solvent has evaporated.

    • Allow the substrate to cool down slowly to room temperature before proceeding with electrode deposition.

  • Device Finalization:

    • Thermally evaporate gold source and drain electrodes (e.g., 40 nm thick) through a shadow mask to complete the top-contact, bottom-gate OFET structure.

References

Technical Support Center: Optimizing TIPS-TAP Transistor Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the on/off ratio of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP) transistors. While specific literature on this compound is limited, we will draw upon established findings from the closely related and well-studied compound, TIPS-Pentacene, to provide actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is a typical on/off ratio for solution-processed organic thin-film transistors (OTFTs), and what should I target for this compound?

A high on/off ratio is crucial for the proper functioning of a transistor as a switch, ensuring a clear distinction between its "on" and "off" states. For solution-processed OTFTs, on/off ratios can vary widely depending on the material, fabrication process, and device architecture. While a ratio of 10^5 is often considered good, high-performance devices can achieve ratios greater than 10^7.[1][2] For your this compound transistors, a target on/off ratio of at least 10^5 is a good starting point for most applications.

Q2: How does the choice of solvent impact the on/off ratio of my this compound transistors?

The solvent used to deposit the this compound active layer significantly influences the film morphology, crystallinity, and ultimately, the transistor's performance. Solvents with higher boiling points tend to evaporate more slowly, allowing more time for the organic semiconductor molecules to self-assemble into well-ordered crystalline domains. This improved crystallinity generally leads to higher charge carrier mobility and a better on/off ratio.[3][4]

Q3: What is the role of thermal annealing in improving the on/off ratio?

Thermal annealing is a post-deposition heat treatment that can improve the crystallinity and reduce defects in the semiconductor film. For TIPS-Pentacene, annealing has been shown to enhance molecular ordering and improve electrical performance.[5][6] It is highly probable that a similar thermal annealing step will be beneficial for improving the on/off ratio of your this compound transistors by reducing the off-current.

Q4: Can the gate dielectric material affect the on/off ratio?

Yes, the gate dielectric plays a critical role. A high-quality dielectric with low leakage current is essential for achieving a low off-current and consequently a high on/off ratio. The interface between the dielectric and the semiconductor is also crucial. A smooth, defect-free interface facilitates efficient charge transport in the "on" state and minimizes charge trapping that can contribute to leakage current in the "off" state.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of this compound transistors that can lead to a poor on/off ratio.

Problem Potential Causes Troubleshooting Steps & Solutions
High OFF-Current 1. Poor Film Morphology: Disordered or amorphous film structure leading to leakage pathways. 2. Gate Dielectric Leakage: Defects or poor quality of the insulating layer. 3. Interface Traps: Charge trapping states at the semiconductor-dielectric interface. 4. Residual Solvent/Impurities: Contaminants in the active layer.1. Optimize Solvent and Deposition: Use a high-boiling-point solvent (e.g., chlorobenzene, p-xylene) to slow down crystallization and improve film order.[3][4] Experiment with different deposition techniques like spin-coating speed or dip-coating withdrawal speed. 2. Improve Dielectric Quality: Ensure a pinhole-free dielectric layer. Consider using a cross-linked polymer dielectric like PVP for better insulating properties.[1] 3. Surface Treatment: Treat the dielectric surface with a self-assembled monolayer (SAM) like HMDS to improve the interface quality and reduce traps. 4. Optimize Annealing: Implement a post-deposition annealing step. Experiment with different temperatures and durations to remove residual solvent and improve crystallinity.[5][6]
Low ON-Current 1. Poor Crystallinity: Small grain size and numerous grain boundaries hindering charge transport. 2. High Contact Resistance: A large energy barrier between the source/drain electrodes and the this compound semiconductor. 3. Sub-optimal Film Thickness: The active layer may be too thin or too thick for efficient charge transport.1. Enhance Crystallinity: As with high off-current, optimize the solvent and annealing process to promote the growth of larger, well-connected crystalline domains.[3][5] 2. Select Appropriate Electrode Material: Use high work function metals (e.g., Gold) for p-type semiconductors to facilitate hole injection. Consider treating the electrode surface to reduce the injection barrier. 3. Optimize Film Thickness: Systematically vary the concentration of the this compound solution or the deposition parameters to find the optimal film thickness for your device architecture.
Inconsistent Results Between Devices 1. Non-uniform Film Deposition: Variations in film thickness and morphology across the substrate. 2. Inconsistent Annealing: Temperature gradients across the hotplate. 3. Variations in Electrode Deposition: Inconsistent shadow mask contact or evaporation rates.1. Refine Deposition Technique: Ensure a clean and vibration-free environment. For spin-coating, optimize acceleration and spin speed for uniform coverage. 2. Ensure Uniform Heating: Use a calibrated hotplate with uniform temperature distribution. Consider annealing in a vacuum oven for better temperature control. 3. Control Electrode Deposition: Ensure the shadow mask is in intimate contact with the substrate. Monitor the deposition rate and thickness using a quartz crystal microbalance.

Quantitative Data Summary

The following tables summarize key performance parameters for TIPS-Pentacene transistors fabricated under different conditions. This data can serve as a valuable reference for optimizing your this compound devices.

Table 1: Effect of Solvent on TIPS-Pentacene Transistor Performance

SolventBoiling Point (°C)Field-Effect Mobility (cm²/V·s)On/Off RatioThreshold Voltage (V)
Chlorobenzene1321.0 x 10⁻²4.3 x 10³5.5
p-Xylene138---
Toluene (B28343)111---
Chloroform615.8 x 10⁻⁷1.1 x 10²1.7

Data extracted from a study on TIPS-Pentacene OTFTs. The trend suggests that higher boiling point solvents lead to better performance.[3][4]

Table 2: Effect of Annealing Temperature on TIPS-Pentacene Transistor Performance (Solvent: Toluene)

Annealing Temperature (°C)Field-Effect Mobility (cm²/V·s)
No Annealing-
120-
1504.5 x 10⁻³

Data from a study on the optimization of TIPS-Pentacene transistors. The highest mobility for toluene was achieved at 150°C.[5]

Experimental Protocols

Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound OTFT

This protocol is adapted from a standard procedure for fabricating solution-processed organic transistors.

  • Substrate Cleaning:

    • Thoroughly clean a heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (gate dielectric).

    • Sonication in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-Ozone for 15 minutes to remove organic residues.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Apply a self-assembled monolayer (SAM) of hexamethyldisilazane (B44280) (HMDS) to the SiO₂ surface to improve the film adhesion and interface quality. This can be done by spin-coating or vapor deposition.

  • This compound Solution Preparation:

    • Prepare a solution of this compound in a high-boiling-point solvent (e.g., chlorobenzene, toluene, or p-xylene) at a concentration of 5-10 mg/mL.

    • Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60°C) for several hours to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • This compound Film Deposition:

    • Deposit the this compound solution onto the substrate using a technique such as spin-coating or dip-coating.

    • Spin-Coating Example: Dispense the solution onto the center of the substrate and spin at 1000-3000 rpm for 30-60 seconds.

    • Allow the film to dry at room temperature.

  • Thermal Annealing:

    • Anneal the substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven.

    • Typical annealing temperatures for similar organic semiconductors are in the range of 100-150°C for 10-30 minutes. The optimal conditions for this compound should be determined experimentally.

  • Source-Drain Electrode Deposition:

    • Deposit Gold (Au) source and drain electrodes (typically 50-100 nm thick) through a shadow mask using thermal evaporation.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_active_layer Active Layer Deposition cluster_device_fab Device Finalization Cleaning Substrate Cleaning Surface_Treatment Surface Treatment (HMDS) Cleaning->Surface_Treatment Solution_Prep This compound Solution Preparation Deposition Spin-Coating / Dip-Coating Solution_Prep->Deposition Annealing Thermal Annealing Deposition->Annealing Electrode_Dep Electrode Deposition (Thermal Evaporation) Annealing->Electrode_Dep Characterization Electrical Characterization Electrode_Dep->Characterization

Caption: Experimental workflow for this compound transistor fabrication.

troubleshooting_logic Start Poor On/Off Ratio High_Off High OFF-Current? Start->High_Off Low_On Low ON-Current? Start->Low_On High_Off->Low_On No Film_Morph Check Film Morphology (AFM, XRD) High_Off->Film_Morph Yes Crystallinity Assess Crystallinity (XRD, Optical Microscopy) Low_On->Crystallinity Dielectric_Leak Test Dielectric Leakage Film_Morph->Dielectric_Leak Optimize_Solvent Optimize Solvent & Deposition Parameters Film_Morph->Optimize_Solvent Optimize_Anneal Optimize Annealing (Temp & Time) Film_Morph->Optimize_Anneal Interface Evaluate Interface Dielectric_Leak->Interface Improve_Dielectric Improve Dielectric Quality Dielectric_Leak->Improve_Dielectric SAM_Treat Apply SAM Interface->SAM_Treat Contact_Res Measure Contact Resistance (TLM) Crystallinity->Contact_Res Crystallinity->Optimize_Solvent Crystallinity->Optimize_Anneal Thickness Verify Film Thickness (Profilometry) Contact_Res->Thickness Optimize_Electrodes Optimize Electrodes (Material & Treatment) Contact_Res->Optimize_Electrodes

Caption: Troubleshooting logic for a low on/off ratio.

References

Technical Support Center: Optimizing TIPS-TAP Device Performance by Reducing Contact Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIPS-TAP [6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene] devices.[1] This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of this compound and other solution-processed organic thin-film transistors (OTFTs), with a primary focus on mitigating high contact resistance.

Frequently Asked Questions (FAQs)

Q1: What is contact resistance and why is it a critical parameter in this compound devices?

A1: Contact resistance (Rc) is the parasitic resistance at the interface between the source/drain electrodes and the organic semiconductor layer.[2][3][4] It impedes the efficient injection of charge carriers from the electrodes into the transistor channel, which can significantly limit device performance.[2][3] High contact resistance can lead to reduced drain current, lower calculated field-effect mobility, and overall diminished device efficiency, making it a crucial parameter to control and minimize.[5]

Q2: What are the common causes of high contact resistance in solution-processed OTFTs like this compound?

A2: High contact resistance in solution-processed OTFTs can stem from several factors:

  • Energy Barrier: A significant energy barrier between the work function of the electrode metal and the frontier molecular orbitals (HOMO or LUMO) of the organic semiconductor hinders charge injection.[5][6]

  • Poor Interfacial Morphology: A rough or poorly defined interface between the electrode and the semiconductor can result in a limited effective contact area, thereby increasing resistance.[5]

  • Contamination: Residues from fabrication processes, such as photoresists or solvents, can create an insulating layer at the interface.

  • Poor Wetting: Poor wetting of the organic semiconductor solution on the electrode surface can lead to de-wetted regions and a non-uniform interface.

  • Crystal Mismatch: In crystalline semiconductors like TIPS-pentacene, a mismatch in the crystal ordering at the contact interface can disrupt charge transport pathways.[7]

Q3: What are the primary methods to reduce contact resistance in this compound devices?

A3: The most common and effective strategies for reducing contact resistance include:

  • Surface Treatment of Electrodes: Modifying the electrode surface with self-assembled monolayers (SAMs) can tune the work function of the metal to better align with the energy levels of the organic semiconductor and improve interfacial morphology.[8]

  • Thermal Annealing: Annealing the device after fabrication can improve the crystallinity of the organic semiconductor, enhance adhesion at the interface, and remove residual solvents, all of which can lower contact resistance.[9][10]

  • Contact Doping: Introducing a thin layer of a molecular dopant at the electrode-semiconductor interface can reduce the charge injection barrier by creating a heavily doped region that facilitates carrier tunneling.[6][11][12]

Q4: How is contact resistance typically measured in OTFTs?

A4: The most widely used method for measuring contact resistance is the Transfer Line Method (TLM) . This technique involves fabricating multiple transistors with identical channel widths but varying channel lengths. By plotting the total device resistance against the channel length, the contact resistance can be extracted from the y-intercept of the linear fit.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fabrication and testing of this compound devices, with a focus on issues related to contact resistance.

Problem Possible Causes Recommended Solutions
Low 'On' Current and Poor Device Performance High contact resistance is a primary suspect, impeding charge injection.1. Implement electrode surface treatment with a suitable SAM (see Experimental Protocol 1). 2. Optimize the thermal annealing process (see Experimental Protocol 2). 3. Introduce a contact doping layer (see Experimental Protocol 3).
Non-linear Output Characteristics at Low Drain Voltages A significant Schottky barrier at the contacts can cause non-ohmic behavior.1. Select an electrode metal with a work function that is better matched to the HOMO level of this compound. 2. Use SAMs to modify the electrode work function. For p-type semiconductors like this compound, SAMs that increase the work function are desirable.
High Device-to-Device Variation Inconsistent interfacial properties and morphology across the substrate.1. Ensure uniform and complete SAM coverage on the electrodes. 2. Optimize the spin-coating or drop-casting parameters for the this compound solution to achieve a uniform film. 3. Control the annealing temperature and time precisely to ensure consistent morphological changes.
Degradation of Device Performance Over Time Environmental factors or instability of the interface modification.1. Encapsulate the devices to protect them from atmospheric moisture and oxygen. 2. Ensure the chosen SAM forms a stable and robust monolayer on the electrode surface.

Quantitative Data on Contact Resistance Reduction

The following tables summarize quantitative data from literature on the impact of different techniques on contact resistance in solution-processed organic transistors.

Table 1: Effect of Surface Treatment with Self-Assembled Monolayers (SAMs)

SemiconductorElectrodeSAM TreatmentContact Resistance (kΩ·cm)Reference
TIPS-pentaceneAuNone~1000[13]
TIPS-pentaceneAuPentafluorobenzenethiol (PFBT)~100[13]
P3HTAuDecanethiol (DT)Varies with bias[14]
P3HTAu1H,1H,2H,2H-perfluorodecanethiol (PFDT)Varies with bias[14]

Table 2: Effect of Thermal Annealing

SemiconductorAnnealing Temperature (°C)Resulting Mobility (cm²/Vs)On/Off RatioReference
DPP-DTTRoom Temperature--[9]
DPP-DTT75--[9]
DPP-DTT1000.8161.4 x 10³[9]
DPP-DTT125--[9]
Zinc Oxide150 (UV-assisted, 3 min)Reproduced conventional resultsReproduced conventional results[10]

Table 3: Effect of Contact Doping

SemiconductorDopantContact Resistance ReductionReference
PentaceneF4TCNQ64% reduction (from 0.39 to 0.14 MΩ·cm)[11]
Wide-bandgap OSCF4TCNQAchieved Rc of 889 Ω·cm[6]
DNTTp-type dopantSignificant reduction[11]

Detailed Experimental Protocols

Experimental Protocol 1: Surface Treatment of Gold Electrodes with Self-Assembled Monolayers (SAMs)

This protocol describes the functionalization of gold source and drain electrodes with a thiol-based SAM to reduce the hole injection barrier in p-type OTFTs like this compound.

Materials:

  • Substrate with pre-patterned gold electrodes

  • Thiol solution (e.g., 1 mM 1H,1H,2H,2H-perfluorodecanethiol (PFDT) in ethanol)

  • Ethanol (absolute)

  • Chloroform

  • 2-Propanol

  • Nitrogen gas source

  • Beakers and petri dishes

Procedure:

  • Substrate Cleaning:

    • Clean the substrate with the gold electrodes by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 10 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Perform an oxygen plasma or UV-ozone treatment for 5-10 minutes to remove any organic residues and ensure a hydrophilic surface.

  • SAM Deposition:

    • Prepare a 1 mM solution of the desired thiol (e.g., PFDT) in absolute ethanol.

    • Immerse the cleaned and dried substrate into the thiol solution in a sealed container to prevent solvent evaporation.[14][15]

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.[14]

  • Rinsing and Drying:

    • Remove the substrate from the SAM solution.

    • Rinse the substrate thoroughly with warm ethanol, followed by chloroform, and then 2-propanol to remove any physisorbed molecules.[14][15]

    • Dry the substrate gently with a stream of nitrogen gas.

  • Semiconductor Deposition:

    • Immediately proceed with the deposition of the this compound active layer via spin-coating or drop-casting.

Experimental Protocol 2: Thermal Annealing of this compound Devices

This protocol outlines a general procedure for the thermal annealing of fabricated OTFTs to improve device performance.

Materials:

  • Fabricated this compound OTFTs

  • Hot plate or vacuum oven with precise temperature control

  • Inert atmosphere glovebox (optional, but recommended)

Procedure:

  • Device Fabrication:

    • Fabricate the this compound transistors up to the point of semiconductor deposition and electrode evaporation.

  • Annealing Process:

    • Place the completed devices on a hot plate or in a vacuum oven. It is preferable to perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic semiconductor.

    • Set the annealing temperature. For many solution-processed small molecules, temperatures between 75°C and 125°C are effective.[9] The optimal temperature should be determined experimentally for this compound.

    • Set the annealing time. A typical duration is 15-60 minutes.[9]

    • Ramp the temperature up to the setpoint at a controlled rate (e.g., 5-10°C/minute).

    • Hold the devices at the setpoint temperature for the desired duration.

    • After annealing, allow the devices to cool down slowly to room temperature before removal from the hot plate or oven.

  • Characterization:

    • Characterize the electrical properties of the annealed devices and compare them to unannealed control devices.

Experimental Protocol 3: Contact Doping with a Molecular Dopant

This protocol provides a method for introducing a p-type molecular dopant at the electrode-semiconductor interface.

Materials:

  • Substrate with pre-patterned source and drain electrodes

  • Molecular dopant (e.g., F4TCNQ)

  • High-vacuum thermal evaporator

  • Shadow mask for selective dopant deposition

  • This compound solution

Procedure:

  • Substrate and Electrode Preparation:

    • Clean the substrate and electrodes as described in Experimental Protocol 1.

  • Dopant Deposition (for bottom-contact devices):

    • In a high-vacuum thermal evaporator, place the substrate.

    • Use a shadow mask to selectively deposit a very thin layer (typically 1-2 nm) of the molecular dopant (e.g., F4TCNQ) only onto the source and drain electrode areas.[11]

    • The deposition rate should be low and well-controlled.

  • Semiconductor Deposition:

    • Remove the substrate from the evaporator and immediately deposit the this compound semiconductor layer.

  • Device Completion and Characterization:

    • Complete the device fabrication (if necessary) and proceed with electrical characterization.

Visualizing Workflows and Relationships

Experimental Workflow for SAM Treatment

SAM_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_device Device Fabrication Clean Substrate Cleaning Dry_N2 Nitrogen Drying Clean->Dry_N2 Plasma O2 Plasma/UV-Ozone Dry_N2->Plasma Immersion Immerse in Thiol Solution Plasma->Immersion Rinse Rinse Solvents Immersion->Rinse Dry_Final Final Nitrogen Dry Rinse->Dry_Final Semiconductor Deposit this compound Dry_Final->Semiconductor

Caption: Workflow for electrode surface modification using Self-Assembled Monolayers.

Logical Relationship of Factors Affecting Contact Resistance

Contact_Resistance_Factors cluster_causes Primary Causes cluster_solutions Mitigation Strategies Rc High Contact Resistance Energy_Barrier Energy Barrier Energy_Barrier->Rc Morphology Poor Morphology Morphology->Rc Contamination Interface Contamination Contamination->Rc SAMs SAM Treatment SAMs->Energy_Barrier Reduces Annealing Thermal Annealing Annealing->Morphology Improves Doping Contact Doping Doping->Energy_Barrier Reduces

Caption: Key factors contributing to high contact resistance and corresponding solutions.

References

Technical Support Center: Annealing Effects on TIPS-TAP Thin Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,13-bis(triisopropylsilylethynyl)anthra[2,3-b:6,7-b']dithiophene (TIPS-TAP) thin films. The following sections detail the impact of thermal and solvent vapor annealing on film morphology and provide experimental protocols to optimize your results.

Frequently Asked questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the annealing of this compound thin films.

Q1: My this compound film has cracked after thermal annealing. What could be the cause and how can I prevent it?

A1: Film cracking during thermal annealing is often due to stress induced by a mismatch in the thermal expansion coefficients between the this compound film and the substrate, or from the loss of residual solvent.[1]

  • Troubleshooting Steps:

    • Reduce Annealing Temperature: High temperatures can exacerbate thermal stress. Try reducing the annealing temperature and increasing the annealing time.

    • Slow Cooling: Avoid rapid cooling, which can induce thermal shock. Allow the samples to cool down slowly to room temperature.

    • Optimize Film Thickness: Thicker films are more prone to cracking. A general guideline is to keep the film thickness below 0.5 microns.[1]

    • Substrate Choice: If possible, select a substrate with a thermal expansion coefficient that more closely matches that of this compound.

    • Two-Step Annealing: Implement a two-step annealing process. First, anneal at a lower temperature to gently remove solvent and relax initial stresses, then proceed to the higher target temperature.[1]

Q2: The surface of my annealed film is very rough and shows large aggregates. How can I achieve a smoother morphology?

A2: Increased surface roughness and aggregation after annealing can be a sign of excessive molecular mobility at high temperatures, leading to dewetting or uncontrolled crystallization.

  • Troubleshooting Steps:

    • Lower Annealing Temperature: A lower annealing temperature will reduce molecular mobility and can lead to more uniform grain growth.

    • Shorter Annealing Time: At a given temperature, a shorter annealing time might prevent the formation of large aggregates.

    • Solvent Vapor Annealing (SVA): Consider using SVA as a more gentle alternative to thermal annealing. SVA can promote molecular rearrangement at room temperature, often resulting in smoother films.

    • Substrate Surface Treatment: The surface energy of the substrate plays a crucial role. Modifying the substrate with a self-assembled monolayer (SAM) can improve the wetting of the this compound film and lead to a more uniform morphology upon annealing.

Q3: My solvent vapor annealed (SVA) film shows very small, poorly connected crystalline domains. How can I increase the grain size?

A3: The choice of solvent is critical in SVA. A solvent that is too "poor" for the material may not provide enough molecular mobility for significant grain growth.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvents. A "good" solvent that can swell the film more effectively will enhance molecular diffusion and promote the growth of larger crystalline grains. For TIPS-pentacene, a related molecule, toluene (B28343) has been shown to be effective.

    • Increase Annealing Time: Longer exposure to the solvent vapor can allow for more extensive molecular reorganization and larger grain formation.

    • Control Solvent Vapor Pressure: The concentration of the solvent vapor in the annealing chamber is a key parameter. Higher vapor pressure generally leads to greater film swelling and can promote larger grain growth.

Q4: After annealing, the charge carrier mobility of my organic thin-film transistor (OTFT) has decreased. Why did this happen?

A4: While annealing is intended to improve device performance, suboptimal conditions can degrade it. A decrease in mobility can be due to several factors.

  • Troubleshooting Steps:

    • Excessive Annealing Temperature: Annealing at too high a temperature can lead to the formation of defects or an unfavorable molecular packing arrangement, which can act as charge traps.

    • Poor Grain Connectivity: If the annealing process results in large but poorly interconnected crystalline domains, the grain boundaries can act as significant barriers to charge transport, thereby reducing mobility.

    • Film Delamination or Cracking: Micro-cracks or areas of delamination, even if not immediately obvious, can severely disrupt charge transport pathways.

    • Optimize Annealing Parameters: Systematically vary the annealing temperature and time to find the optimal conditions for your specific device architecture and substrate.

Data Presentation

The following tables summarize quantitative data on the effects of thermal and solvent vapor annealing on the morphology and electrical properties of TIPS-pentacene thin films, a close analogue to this compound.

Table 1: Effect of In-Situ Annealing Temperature on TIPS-Pentacene OTFT Mobility

Annealing Temperature (°C)Average Carrier Mobility (cm²/Vs)
Room Temperature (As-deposited)0.056
600.191
120Lower than 60°C (formation of smaller, sparse grains)

Data extracted from a study on spray-coated TIPS-pentacene OFETs. The decrease in mobility at 120°C was attributed to a less favorable film morphology with more grain boundaries.[2]

Table 2: Influence of Solvent on the Morphology of Solvent Vapor Annealed TIPS-Pentacene Films

Annealing ConditionRMS Roughness (nm)Morphology Description
As-cast1.91Uniform, small grains
TMB (1,3,5-trimethylbenzene) Vapor1.51Smoother film with some reorganization
Toluene Vapor4.50Significant grain growth and increased roughness

These results indicate that the choice of solvent in SVA significantly impacts the resulting film morphology.[3]

Experimental Protocols

Below are detailed methodologies for the preparation and annealing of this compound thin films.

Protocol 1: Spin Coating of this compound Thin Films
  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., toluene, chlorobenzene, or a mixture) at a concentration typically ranging from 5 to 20 mg/mL.

    • Gently heat the solution (e.g., at 40-60°C) and stir for at least 1 hour to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrates (e.g., Si/SiO₂ or glass) by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen or by baking on a hotplate.

    • For improved film quality, treat the substrates with a surface modifying agent like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to create a hydrophobic surface.

  • Spin Coating Process:

    • Place the substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.

    • Spin the substrate at a speed typically between 1000 and 4000 rpm for 30 to 60 seconds. The final film thickness will depend on the solution concentration and spin speed.

    • After spinning, the film may be pre-baked at a low temperature (e.g., 60-80°C) for a few minutes to remove residual solvent before the main annealing step.

Protocol 2: Thermal Annealing
  • Place the spin-coated this compound thin films on a calibrated hotplate inside a nitrogen-filled glovebox to prevent oxidation.

  • Set the desired annealing temperature. A typical range to investigate for this compound is between 80°C and 160°C.

  • Anneal the films for a specific duration, typically between 15 and 60 minutes.

  • After annealing, turn off the hotplate and allow the films to cool down slowly to room temperature inside the glovebox.

Protocol 3: Solvent Vapor Annealing (SVA)
  • Place the spin-coated this compound thin films inside a sealed chamber (e.g., a petri dish or a desiccator).

  • Place a small vial containing the chosen solvent (e.g., toluene, chloroform, or tetrahydrofuran) inside the chamber, ensuring the liquid does not come into direct contact with the films.

  • Seal the chamber and leave the films exposed to the solvent vapor for a predetermined time, which can range from a few minutes to several hours.

  • After the desired annealing time, remove the films from the chamber and allow any absorbed solvent to evaporate. A gentle bake on a hotplate at a low temperature (e.g., 60°C) for a few minutes can facilitate this.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the relationship between annealing parameters and the resulting thin film morphology.

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_annealing Post-Deposition Treatment cluster_characterization Characterization solution This compound Solution spin_coating Spin Coating solution->spin_coating substrate Substrate Cleaning substrate->spin_coating thermal_annealing Thermal Annealing spin_coating->thermal_annealing sva Solvent Vapor Annealing spin_coating->sva afm AFM thermal_annealing->afm xrd XRD thermal_annealing->xrd otft OTFT Fabrication & Testing thermal_annealing->otft sva->afm sva->xrd sva->otft annealing_effects cluster_params Annealing Parameters cluster_morphology Resulting Morphology cluster_properties Device Properties temp Temperature grain_size Grain Size temp->grain_size influences crystallinity Crystallinity temp->crystallinity influences roughness Surface Roughness temp->roughness influences time Time time->grain_size influences time->crystallinity influences solvent Solvent (for SVA) solvent->grain_size influences solvent->roughness influences mobility Carrier Mobility grain_size->mobility affects crystallinity->mobility affects performance Device Performance roughness->performance affects mobility->performance determines

References

Troubleshooting guide for low mobility in TIPS-TAP OFETs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS-TAP or TIPS-Pentacene) Organic Field-Effect Transistors (OFETs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation and achieve high-performance devices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the hole mobility of my this compound OFET exceptionally low?

Low carrier mobility is a frequent issue in solution-processed this compound OFETs and can stem from several factors throughout the fabrication process. The primary reasons often relate to suboptimal morphology of the this compound thin film, poor substrate preparation, or issues with the solution itself.

Potential Causes and Solutions:

  • Poor Film Crystallinity and Morphology: The charge transport in this compound OFETs is highly dependent on the crystalline structure of the thin film. Disordered films with small crystal grains or the presence of cracks perpendicular to the channel length can act as charge traps and scattering sites, significantly reducing mobility.[1][2]

    • Solution: Optimize the deposition technique and solvent evaporation rate. Slow solvent evaporation generally promotes the growth of larger, more ordered crystals.[1] Techniques like drop casting in a solvent-saturated atmosphere or off-center spin coating can improve film crystallinity.[1][3] Blending this compound with an insulating polymer like polystyrene (PS) has also been shown to improve crystal alignment and film morphology.[4][5]

  • Inappropriate Solvent Choice: The choice of solvent affects the solubility of this compound and the drying dynamics, which in turn dictates the film morphology.[6]

    • Solution: High-boiling-point solvents such as toluene, chlorobenzene, or anisole (B1667542) are often preferred as they allow for slower crystallization and better molecular ordering.[3][6][7] The concentration of the this compound solution is also a critical parameter to optimize.[3]

  • Substrate Surface Contamination or Inadequate Treatment: The interface between the dielectric and the semiconductor layer is crucial for efficient charge accumulation and transport. A contaminated or high-energy surface can lead to poor film formation and a high density of trap states.

    • Solution: Thoroughly clean the substrates using a sequence of solvents (e.g., acetone, isopropanol) and treat them with a self-assembled monolayer (SAM) to passivate surface traps and modify the surface energy.[8][9] Common SAMs for SiO2 surfaces include octadecyltrichlorosilane (B89594) (OTS), trichloro(phenyl)silane (PTS), or hexamethyldisilazane (B44280) (HMDS).[1][8][10] This treatment typically makes the surface more hydrophobic, which is favorable for this compound crystallization.[8]

2. My device performance is inconsistent across different batches. What could be the cause?

Device-to-device variation is a common challenge in OFET fabrication, often pointing to a lack of precise control over critical experimental parameters.

Potential Causes and Solutions:

  • Variations in Solution Preparation: The age and storage conditions of the this compound solution can affect its properties. Over time, solutions can degrade or absorb moisture, leading to inconsistent film quality.[1]

    • Solution: Prepare fresh solutions for each fabrication run, preferably inside a glovebox to minimize exposure to oxygen and water.[1][4] Ensure the this compound is fully dissolved, which may require gentle heating and stirring.[4][8]

  • Inconsistent Deposition Parameters: Small variations in spin speed, coating time, substrate temperature, or the volume of solution dispensed can lead to significant differences in film thickness and morphology.[6][11]

    • Solution: Carefully control all deposition parameters. For spin coating, ensure the spin coater is calibrated and the parameters are kept constant. For drop casting, control the droplet volume and the substrate temperature during evaporation.[1][6]

  • Environmental Fluctuations: Changes in ambient humidity and temperature can affect solvent evaporation rates and film formation.

    • Solution: Whenever possible, conduct the solution processing steps in a controlled environment, such as a nitrogen-filled glovebox.[1][4]

3. I'm observing a high off-current in my OFETs. How can I reduce it?

A high off-current (I_off) leads to a low on/off ratio, which is detrimental for switching applications. This issue can arise from charge trapping at the dielectric interface or bulk leakage currents.

Potential Causes and Solutions:

  • Dielectric Surface Traps: Silanol groups (Si-OH) on the surface of SiO2 dielectrics are notorious for trapping electrons, which can contribute to a higher off-current.[8]

    • Solution: As mentioned previously, treating the dielectric surface with a SAM like OTS or HMDS is highly effective in passivating these trap states.[8][10]

  • Semiconductor Film Morphology: Cracks or a very rough semiconductor film can create pathways for leakage currents.

    • Solution: Optimize the deposition process to achieve a more uniform and continuous film. Annealing the film at an optimal temperature can sometimes help to improve the morphology and reduce defects.[6] However, excessive annealing temperatures can degrade the material.[12]

4. What is the role of post-deposition annealing and how do I optimize it?

Post-deposition annealing can be a critical step to improve the crystallinity and morphology of the this compound film, thereby enhancing device mobility. However, the annealing temperature must be carefully optimized.

Experimental Protocol:

  • Objective: To determine the optimal annealing temperature for improving this compound film quality and OFET performance.

  • Methodology:

    • Fabricate a series of OFETs under identical conditions.

    • Anneal different sets of devices on a hotplate at various temperatures (e.g., 50°C, 80°C, 100°C, 120°C, 150°C) for a fixed duration (e.g., 10-30 minutes) in a controlled atmosphere (e.g., nitrogen).[6][12]

    • Characterize the electrical properties (mobility, on/off ratio, threshold voltage) of the annealed devices.

    • Analyze the film morphology of each set using Atomic Force Microscopy (AFM) and the crystallinity using X-ray Diffraction (XRD).

    • Correlate the device performance with the morphological and structural changes to identify the optimal annealing temperature.[6] Studies have shown that for TIPS-pentacene, annealing temperatures in the range of 50°C to 120°C can be beneficial, while higher temperatures may lead to performance degradation.[6][12]

Quantitative Data Summary

The performance of this compound OFETs is highly dependent on the fabrication parameters. The following table summarizes typical mobility values achieved with different deposition techniques and solvents.

Deposition TechniqueSolventMobility (cm²/Vs)On/Off RatioReference
Drop CastingToluene~0.92> 10^5[1]
Drop CastingHigh boiling point solvents> 1> 10^5[3]
Dip CoatingChlorobenzene0.1 - 0.6-[3]
Spin CoatingChlorobenzene0.05 - 0.2-[3]
Spin CoatingToluene4.5 x 10^-3 (annealed at 150°C)-[6]
Spin CoatingTetrahydrofuran1.43 x 10^-3 (annealed at 120°C)-[6]
Bar Coating (with PS blend)Tolueneup to 1.215-[4]
Inkjet Printing-0.198~1.4 x 10^5[12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low mobility in this compound OFETs.

G Start Low Mobility Observed Check_Solution Verify this compound Solution - Freshly prepared? - Correct concentration? - Fully dissolved? Start->Check_Solution Check_Substrate Inspect Substrate Preparation - Cleaning procedure adequate? - Surface treatment (SAM) applied correctly? Check_Solution->Check_Substrate Solution OK Remake_Solution Remake Solution Check_Solution->Remake_Solution Issue Found Check_Deposition Analyze Deposition Process - Deposition parameters optimized? - Solvent evaporation rate controlled? Check_Substrate->Check_Deposition Substrate OK Reclean_Substrate Re-clean and Treat Substrate Check_Substrate->Reclean_Substrate Issue Found Check_Morphology Characterize Film Morphology (AFM/XRD) - Crystalline and well-ordered? - Free of significant cracks/defects? Check_Deposition->Check_Morphology Deposition OK Optimize_Deposition Optimize Deposition Parameters (e.g., solvent, temp, speed) Check_Deposition->Optimize_Deposition Issue Found Check_Contacts Evaluate Electrode Contacts - Good adhesion? - Low contact resistance? Check_Morphology->Check_Contacts Morphology OK Improve_Morphology Improve Morphology (e.g., annealing, polymer blend) Check_Morphology->Improve_Morphology Issue Found High_Mobility High Mobility Achieved Check_Contacts->High_Mobility Contacts OK Optimize_Contacts Optimize Contacts Check_Contacts->Optimize_Contacts Issue Found Remake_Solution->Check_Solution Reclean_Substrate->Check_Substrate Optimize_Deposition->Check_Deposition Improve_Morphology->Check_Morphology Optimize_Contacts->Check_Contacts

Caption: Troubleshooting workflow for low mobility in this compound OFETs.

References

Technical Support Center: Degradation of TIPS-TAP in Ambient Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the stability of this compound in ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, or 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, is an organic semiconductor with promising applications in electronic devices. Its stability under ambient conditions (i.e., in the presence of light, oxygen, and moisture) is a critical factor for device performance and longevity. Degradation of the material can lead to a decline in electronic properties and device failure.

Q2: What are the primary degradation mechanisms of this compound in ambient conditions?

A2: The primary degradation mechanism for polyacenes, including derivatives like this compound, is photo-oxidation. This process is initiated by the absorption of light in the presence of oxygen. The excited this compound molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the aromatic core of the this compound molecule, leading to the formation of endoperoxides and subsequent degradation of the conjugated system. The presence of nitrogen atoms in the core of this compound, forming a tetraazapentacene structure, generally enhances its stability against oxidation compared to its all-carbon analogue, TIPS-Pentacene.[1][2][3][4]

Q3: How do the triisopropylsilylethynyl (TIPS) groups affect the stability of this compound?

A3: The bulky triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of the tetraazapentacene core play a crucial role in enhancing the stability of the molecule. They provide steric hindrance that helps to prevent intermolecular reactions, such as dimerization, which is another potential degradation pathway.[2] Furthermore, the placement of these bulky side groups can help to protect the aromatic core from attack by species like singlet oxygen.[1]

Q4: Is this compound sensitive to humidity and temperature?

A4: While photo-oxidation is the primary concern, environmental factors such as humidity and temperature can influence the rate of degradation. High humidity can lead to the adsorption of water molecules on the surface of the organic semiconductor film, which may facilitate degradation pathways or affect the film morphology and device performance.[5][6][7] Elevated temperatures can accelerate chemical reactions, including oxidation processes.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Rapid loss of fluorescence or change in absorption spectrum of this compound solution upon exposure to light. Photo-oxidation by singlet oxygen.[8]- Work in a controlled atmosphere with reduced oxygen levels (e.g., in a glovebox).- Use degassed solvents for preparing solutions.- Minimize exposure to high-intensity light sources. Use filtered light or work in a dark environment where possible.
Degradation of this compound thin films in air, leading to poor device performance (e.g., low mobility, high off-current). Combined effects of oxygen, light, and moisture.[5][6]- Encapsulate the device to provide a barrier against oxygen and moisture.[9]- Store and fabricate devices in an inert atmosphere (e.g., nitrogen or argon).- Consider annealing the thin film in a vacuum or inert atmosphere to remove adsorbed water and oxygen.
Inconsistent device performance between batches. Variations in ambient conditions during fabrication and measurement.- Carefully monitor and control environmental parameters (humidity, temperature, light exposure) during all experimental steps.- Implement standardized protocols for device fabrication and characterization.
Formation of insoluble particles in this compound solutions over time. Photodimerization or aggregation, potentially accelerated by light exposure.- Store solutions in the dark and at low temperatures.- Use fresh solutions for experiments.- Filter the solution before use to remove any aggregates.

Quantitative Data Summary

Compound Core Structure Substituents Relative Stability in Ambient Conditions Primary Degradation Pathway Reference
TIPS-PentacenePentaceneTIPS-ethynylModeratePhoto-oxidation (Endoperoxide formation)[8]
This compound Tetraazapentacene TIPS-ethynyl High Photo-oxidation (suppressed by N-atoms) [1][2][3]
Diazaheptacene (DAH1)DiazaheptaceneTIPS-ethynylVery HighResistant to endoperoxide formation and dimerization[1][2]
HeptaceneHeptaceneTIPS-ethynylLowEndoperoxide formation[2]

Note: The stability is relative and highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Photostability of this compound in Solution

This protocol outlines a general procedure to quantify the photodegradation of this compound in solution using UV-Vis absorption spectroscopy.

1. Materials and Equipment:

  • This compound
  • High-purity, spectroscopic grade solvent (e.g., toluene, chloroform)
  • Volumetric flasks and pipettes
  • Quartz cuvettes
  • UV-Vis spectrophotometer
  • Light source with a known and controllable intensity (e.g., solar simulator, filtered lamp)
  • Stir plate and stir bar (optional)
  • Controlled environment chamber or glovebox (optional)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻⁵ M) in the chosen solvent. Ensure complete dissolution. For oxygen-free experiments, prepare the solution inside a glovebox using degassed solvent.
  • Initial Measurement: Transfer an aliquot of the solution to a quartz cuvette and measure its initial UV-Vis absorption spectrum. The peak corresponding to the lowest energy transition (HOMO-LUMO gap) is typically monitored for degradation.
  • Photostability Test:
  • Place the cuvette with the solution under the light source. Ensure the light beam uniformly illuminates the solution.
  • If desired, the solution can be stirred gently to ensure homogenous light exposure.
  • For experiments investigating the effect of oxygen, one sample can be sealed under ambient air, while a control sample is sealed under an inert atmosphere (e.g., nitrogen or argon).
  • Time-Resolved Measurements: At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the stability), remove the cuvette from the light source and record its UV-Vis absorption spectrum.
  • Data Analysis:
  • Plot the absorbance at the main absorption peak as a function of irradiation time.
  • The degradation can be quantified by fitting the decay of the absorbance to a kinetic model (e.g., first-order decay) to determine the degradation rate constant.
  • The half-life (t₁/₂) of the compound under the specific conditions can be calculated from the rate constant.

Protocol for Assessing the Stability of this compound Thin Films in Devices

This protocol describes a method to evaluate the stability of this compound-based Organic Field-Effect Transistors (OFETs) under ambient conditions.

1. Materials and Equipment:

  • Fabricated this compound OFETs
  • Semiconductor parameter analyzer or probe station
  • Controlled environment chamber with control over temperature, humidity, and light exposure
  • Light source for illumination stress

2. Procedure:

  • Initial Characterization: Measure the initial transfer and output characteristics of the OFETs in a dark, controlled environment (e.g., in a nitrogen-filled glovebox or in a vacuum). Key parameters to record include field-effect mobility (µ), threshold voltage (Vth), and on/off ratio.
  • Ambient Exposure: Store the unencapsulated devices in an environment with controlled ambient conditions (e.g., 25 °C, 50% relative humidity, under ambient laboratory light or a specific light source).
  • Periodic Measurements: At regular time intervals (e.g., every 1, 12, 24, or 100 hours), re-characterize the electrical properties of the OFETs under the same conditions as the initial measurement.
  • Data Analysis:
  • Plot the key device parameters (µ, Vth, on/off ratio) as a function of exposure time.
  • The degradation of device performance can be quantified by the percentage change in these parameters over time.
  • For a more in-depth analysis, bias stress measurements can be performed at each time point to investigate the creation of trap states.

Visualizations

Degradation_Pathway cluster_photoexcitation Photoexcitation cluster_oxygen_activation Oxygen Activation cluster_degradation Degradation Reaction TIPS_TAP_G This compound (Ground State) TIPS_TAP_S1 This compound (Singlet Excited State) TIPS_TAP_G->TIPS_TAP_S1 Light (hν) Endoperoxide Endoperoxide Formation TIPS_TAP_G->Endoperoxide + ¹O₂ TIPS_TAP_T1 This compound (Triplet Excited State) TIPS_TAP_S1->TIPS_TAP_T1 Intersystem Crossing TIPS_TAP_T1->TIPS_TAP_G O2_S ¹O₂ (Singlet Oxygen) TIPS_TAP_T1->O2_S Energy Transfer O2_T ³O₂ (Triplet Oxygen) Degraded_Product Degraded Products Endoperoxide->Degraded_Product

Caption: Photo-oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Ambient Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution Exposure Expose to Controlled Ambient Conditions (Light, O₂, Humidity) Prep_Solution->Exposure Prep_Film Fabricate Thin Film / Device Prep_Film->Exposure Analysis_UVVis UV-Vis Spectroscopy (for solutions) Exposure->Analysis_UVVis Periodic Measurement Analysis_Electrical Electrical Characterization (for devices) Exposure->Analysis_Electrical Periodic Measurement Data Determine Degradation Rate and Performance Loss Analysis_UVVis->Data Analysis_Electrical->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing the Stability of TIPS-TAP Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS-TAP) based devices.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter that affect the stability and performance of your this compound devices.

Issue 1: Rapid Degradation of Device Performance in Ambient Air

Q1: My this compound based organic thin-film transistor (OTFT) shows a significant drop in mobility and on/off ratio within hours or days of fabrication when exposed to air. What is causing this and how can I prevent it?

A1: This rapid degradation is likely due to environmental factors, primarily oxidation and humidity.[1][2][3] The pentacene core is susceptible to reaction with oxygen and water, leading to the formation of charge traps and degradation of the semiconductor's crystalline structure.[2]

Troubleshooting Steps:

  • Encapsulation: This is the most effective method to protect the active layer from the environment. A barrier layer prevents oxygen and moisture from reaching the this compound film.

    • Recommended Materials: Polytetrafluoroethylene (PTFE) and CYTOP are commonly used encapsulation materials.[2][4]

    • Experimental Protocol: A typical encapsulation process involves depositing a thin film of the encapsulation material over the completed device. For PTFE, this can be done via sputtering.[2][5]

  • Glove Box Environment: Whenever possible, fabricate and characterize your devices in an inert atmosphere, such as a nitrogen-filled glove box, to minimize exposure to oxygen and water.[3]

  • Solvent Choice: The choice of solvent for depositing the this compound film can influence its morphology and inherent stability. Solvents with higher boiling points, like toluene (B28343) and chlorobenzene, allow for slower crystallization, which can result in more stable and crystalline films compared to those cast from lower boiling point solvents like chloroform.[6][7]

Issue 2: Inconsistent Device Performance Across a Batch

Q2: I'm fabricating multiple OTFTs on the same substrate, but their electrical characteristics (mobility, threshold voltage) are highly variable. What could be the cause of this inconsistency?

A2: Inconsistent performance across a batch of devices often points to issues with the uniformity of the this compound film morphology and crystal growth.

Troubleshooting Steps:

  • Solvent Engineering: The solvent or solvent mixture used to dissolve this compound significantly impacts the crystallization process and resulting film morphology.[8][9]

    • Binary Solvent Systems: Using a mixture of solvents can help control the evaporation rate and improve crystal alignment. For example, adding a small amount of a high-boiling-point solvent to a lower-boiling-point primary solvent can promote the growth of larger, more uniform crystals.[9][10]

  • Deposition Technique Optimization: The method of depositing the this compound solution is critical for achieving uniform films.

    • Spin Coating: Optimize the spin speed and time to achieve a uniform film thickness.[7][8]

    • Drop Casting: Control the substrate temperature and create a solvent-saturated atmosphere to slow down evaporation and encourage the growth of large, well-ordered crystals.[3]

  • Substrate Surface Treatment: The surface energy of the dielectric layer influences the nucleation and growth of this compound crystals.[4]

    • HMDS Treatment: Treating the SiO2 surface with hexamethyldisilazane (B44280) (HMDS) makes it more hydrophobic, which can promote better molecular ordering and film uniformity.[7]

Quantitative Data on Solvent Effects on OTFT Performance:

SolventBoiling Point (°C)Resulting Mobility (cm²/Vs)On/Off RatioFilm Morphology
Toluene111> 0.1~10⁶Crystalline
Chlorobenzene132> 0.1~10⁶Crystalline
Tetrahydrofuran66LowerLowerLess Crystalline
Chloroform61LowerLowerLess Crystalline

Table based on data from[6]

Frequently Asked Questions (FAQs)

Q3: Can I improve the stability of my this compound films by blending them with a polymer?

A3: Yes, blending this compound with an insulating polymer like polystyrene (PS) or polyisobutylene (B167198) (PIB) can significantly improve device stability and performance consistency.[9][11] The polymer can act as a binder, improving film uniformity and reducing the number of grain boundaries, which can act as charge traps.[9] It can also help to passivate the semiconductor-dielectric interface.

Experimental Protocol for this compound:Polymer Blend Preparation:

  • Prepare separate solutions of this compound and the polymer (e.g., polystyrene) in a common solvent like toluene.

  • Mix the two solutions at a desired weight ratio (e.g., 1:1).

  • Deposit the blend solution onto the substrate using your chosen method (e.g., spin coating).

Q4: Are there any additives I can use to prevent oxidation of the this compound material?

A4: While less common in academic literature for small molecule semiconductors compared to polymers, the incorporation of antioxidant additives could theoretically improve stability. Antioxidants are molecules that inhibit oxidation by scavenging free radicals.[12][13][14][15] Common classes of antioxidants used in polymers include hindered phenols and phosphites.[13][14] Further research would be needed to determine the compatibility and effectiveness of specific antioxidants with this compound.

Q5: My this compound based biosensor loses sensitivity over time. How can I improve its long-term stability?

A5: The stability of a biosensor depends on both the transducer (the OTFT) and the biological recognition element.[16][17]

  • OTFT Stability: The strategies discussed above, such as encapsulation and polymer blending, are crucial for ensuring the long-term stability of the underlying OTFT.

  • Bioreceptor Immobilization: The method used to attach the biological component (e.g., enzymes, antibodies, aptamers) to the device surface is critical.[18] Covalent attachment methods are generally more stable than physical adsorption.

  • Storage Conditions: Storing the biosensor in a controlled environment (e.g., refrigerated, in a buffer solution) can help preserve the activity of the biological component.[17][18]

Visualizations

experimental_workflow cluster_prep Device Fabrication cluster_stabilization Stability Enhancement cluster_characterization Characterization a Substrate Cleaning b Dielectric Deposition a->b c Surface Treatment (e.g., HMDS) b->c e Film Deposition (Spin Coating/Drop Casting) c->e d This compound Solution Preparation d->e f Electrode Deposition e->f g Encapsulation (e.g., PTFE, CYTOP) f->g h Polymer Blending (e.g., with PS) f->h i Electrical Measurement f->i g->i h->i j Stability Testing (Ambient/Stress Conditions) i->j

Caption: Experimental workflow for fabricating and stabilizing this compound devices.

degradation_pathway cluster_stressors Environmental Stressors TIPS_TAP Pristine this compound Film Degraded_Film Degraded Film (Charge Traps, Disordered) TIPS_TAP->Degraded_Film Oxidation Performance_Loss Reduced Mobility & On/Off Ratio Degraded_Film->Performance_Loss O2 Oxygen O2->Degraded_Film H2O Humidity H2O->Degraded_Film

Caption: Simplified degradation pathway of this compound films in ambient conditions.

logical_relationship cluster_factors Influencing Factors Stability Device Stability Encapsulation Encapsulation Encapsulation->Stability Solvent Solvent Choice Solvent->Stability Polymer Polymer Blending Polymer->Stability Surface Surface Treatment Surface->Stability

Caption: Key factors influencing the stability of this compound based devices.

References

Technical Support Center: Optimizing TIPS-TAP Film Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (TIPS-TAP). The following information addresses common issues encountered during the solution-based deposition of this compound thin films, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for achieving high-quality this compound films?

A1: The most critical solvent properties are its boiling point and evaporation rate. These factors directly influence the crystallization process of this compound during film deposition. Solvents with higher boiling points and slower evaporation rates generally allow more time for molecular self-assembly, leading to larger, more ordered crystalline domains and improved electrical performance.

Q2: Which solvents are commonly used for processing this compound?

A2: While research on this compound is ongoing, analogous materials like TIPS-pentacene offer valuable insights. Common solvents used for these types of small-molecule semiconductors include chlorobenzene (B131634), p-xylene, chloroform, toluene, and tetralin.[1][2] The choice among these depends on the desired film morphology and the deposition technique.

Q3: How does the solvent choice affect the morphology of the resulting this compound film?

A3: The solvent significantly impacts the microstructure and phase segregation in the film.[1] A high-boiling-point solvent, for example, can promote distinct phase segregation and crystallization, which is often desirable for creating well-defined crystalline domains within the film.[1] Conversely, a rapidly evaporating solvent may lead to a more amorphous or disordered film with smaller grain sizes.

Q4: Can I use a solvent mixture to improve film quality?

A4: Yes, using mixed solvent systems can be an effective strategy. A combination of solvents with different boiling points and solubilities for this compound can create a "Marangoni effect," which can induce the oriented growth of crystals over a large area.[1] The precise ratio of the solvents is a critical parameter for achieving aligned crystal growth.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of this compound film deposition.

Issue 1: Poor Film Uniformity and Presence of Defects (e.g., "coffee rings," agglomerates)
  • Question: My this compound film is not uniform and shows visible defects like rings and clumps of material. What could be the cause and how can I fix it?

  • Answer: This is often related to the solvent's evaporation rate and the wetting properties of the solution on the substrate.

    • Cause: A solvent that evaporates too quickly can lead to the "coffee ring" effect, where the solute is deposited unevenly at the edge of the drying droplet. Agglomerates can form if the this compound is not fully dissolved or if it precipitates prematurely during drying.[1]

    • Solutions:

      • Switch to a higher-boiling-point solvent: This slows down the evaporation rate, allowing for more uniform deposition.

      • Optimize the solvent ratio in a mixed solvent system: This can control the Marangoni flow and lead to more uniform films.[1]

      • Increase the substrate temperature during deposition: This can sometimes improve solvent evaporation uniformity, but it needs to be carefully controlled to avoid introducing other defects.

      • Ensure complete dissolution: Gently warm the solution or use ultrasonication to ensure the this compound is fully dissolved before deposition.

Issue 2: Low Crystallinity or Small Crystal Domains
  • Question: Analysis of my this compound film shows low crystallinity or very small crystal grains, leading to poor device performance. How can I improve this?

  • Answer: The degree of crystallinity is heavily dependent on the time available for molecular ordering during the solvent evaporation process.

    • Cause: Rapid solvent evaporation from low-boiling-point solvents can "quench" the film in a disordered state, preventing the formation of large, well-ordered crystals.[2]

    • Solutions:

      • Use a high-boiling-point solvent: Solvents like chlorobenzene or tetralin have been shown to produce larger grain sizes and higher crystallinity in similar materials compared to more volatile solvents like chloroform.[1][2]

      • Solvent vapor annealing: After deposition, exposing the film to a solvent vapor atmosphere can promote recrystallization and increase the domain size.

      • Thermal annealing: Post-deposition annealing at an optimized temperature can provide the thermal energy needed for molecular rearrangement and crystal growth.

Issue 3: Inconsistent Device Performance
  • Question: I am fabricating multiple organic thin-film transistors (OTFTs) with this compound, but the performance (e.g., mobility, on/off ratio) is highly variable between devices. What could be the cause?

  • Answer: Inconsistent device performance often points to a lack of control over the film deposition process, which is strongly influenced by the solvent.

    • Cause: Subtle variations in the solvent evaporation rate due to environmental fluctuations (e.g., humidity, airflow) can lead to different film morphologies and, consequently, variable device characteristics.

    • Solutions:

      • Control the deposition environment: Use a controlled atmosphere, such as a glovebox, to minimize fluctuations in humidity and temperature.

      • Standardize the protocol: Ensure that the solvent, solution concentration, deposition parameters (e.g., spin speed and time), and annealing conditions are identical for all devices.

      • Choose a robust solvent system: A solvent with a moderate evaporation rate may be less sensitive to minor environmental changes than a very volatile solvent.

Quantitative Data Summary

The choice of solvent has a direct and measurable impact on the performance of organic thin-film transistors (OTFTs) fabricated with materials like TIPS-pentacene, which is structurally related to this compound. The following table summarizes typical performance metrics observed with different solvents.

SolventBoiling Point (°C)Resulting Film CharacteristicsField-Effect Mobility (cm²/Vs)On/Off Ratio
Chlorobenzene 132Larger grain size, high crystallinity~0.5 - 1.0> 10^6
p-Xylene 138Moderate grain size~0.1 - 0.5> 10^5
Toluene 111Smaller grain size~0.01 - 0.1> 10^5
Chloroform 61Nearly amorphous, low crystallinity< 0.01~10^4

Note: The values presented are representative and can vary based on specific experimental conditions such as solution concentration, substrate treatment, and deposition parameters.[2]

Experimental Protocols

Protocol 1: this compound Solution Preparation
  • Materials: this compound powder, selected solvent (e.g., chlorobenzene), glass vial, magnetic stirrer, hot plate.

  • Procedure: a. Weigh the desired amount of this compound and add it to a clean, dry glass vial. b. Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 0.5 - 1.0 wt%). c. Place a small magnetic stir bar in the vial. d. Seal the vial and place it on a hot plate with magnetic stirring. e. Gently heat the solution (e.g., to 40-60 °C) while stirring until the this compound is completely dissolved. Avoid overheating, which can degrade the material. f. Allow the solution to cool to room temperature before use. It is recommended to filter the solution through a PTFE syringe filter (e.g., 0.2 µm pore size) to remove any particulate impurities.

Protocol 2: Spin Coating of this compound Films
  • Materials: Prepared this compound solution, substrate (e.g., Si/SiO2 wafer), spin coater, micropipette.

  • Substrate Preparation: a. Clean the substrate sequentially with deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas. c. Treat the substrate with a surface modification layer (e.g., octadecyltrichlorosilane, OTS) to improve the film quality, if required by the experimental design.

  • Deposition: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the surface (e.g., 50-100 µL for a 1x1 cm² substrate). c. Start the spin coating program. A typical two-step program is often used: i. A low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution. ii. A high-speed spin (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. d. After the spin coating is complete, carefully remove the substrate.

  • Annealing: a. Transfer the substrate to a hot plate in a controlled environment (e.g., a nitrogen-filled glovebox). b. Anneal the film at a temperature optimized for the specific solvent and desired morphology (e.g., 80-120 °C) for a specified duration (e.g., 10-30 minutes). c. Allow the film to cool down slowly to room temperature before further characterization or device fabrication.

Diagrams

G start Start: Poor Film Quality check_uniformity Is the film non-uniform (e.g., coffee rings, agglomerates)? start->check_uniformity check_crystallinity Is the film uniform but has low crystallinity or small grains? check_uniformity->check_crystallinity No solution_uniformity1 Use a higher boiling point solvent. check_uniformity->solution_uniformity1 Yes check_consistency Is film quality inconsistent across different samples? check_crystallinity->check_consistency No solution_crystallinity1 Use a high boiling point solvent (e.g., Chlorobenzene). check_crystallinity->solution_crystallinity1 Yes solution_consistency1 Control deposition environment (e.g., use a glovebox). check_consistency->solution_consistency1 Yes end End: Improved Film Quality check_consistency->end No solution_uniformity2 Optimize mixed-solvent ratio to control Marangoni effect. solution_uniformity1->solution_uniformity2 solution_uniformity3 Ensure complete dissolution (ultrasonication/gentle heating). solution_uniformity2->solution_uniformity3 solution_uniformity3->end solution_crystallinity2 Implement solvent vapor annealing post-deposition. solution_crystallinity1->solution_crystallinity2 solution_crystallinity3 Optimize thermal annealing temperature and time. solution_crystallinity2->solution_crystallinity3 solution_crystallinity3->end solution_consistency2 Strictly standardize all experimental parameters. solution_consistency1->solution_consistency2 solution_consistency2->end

Caption: Troubleshooting workflow for common issues in this compound film deposition related to solvent choice.

References

Validation & Comparative

A Comparative Guide to TIPS-TAP and Other N-Type Organic Semiconductors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,9-bis(triisopropylsilylethynyl)triphenodioxazine (TIPS-TAP) and its performance relative to other leading n-type organic semiconductors, providing researchers, scientists, and drug development professionals with critical data for material selection.

The field of organic electronics continues to advance at a rapid pace, with the development of high-performance n-type organic semiconductors (OSCs) being a crucial area of research for the fabrication of efficient complementary circuits. Among the promising candidates, 2,9-bis(triisopropylsilylethynyl)triphenodioxazine, often abbreviated as this compound or TIPS-triphenodioxazine, has emerged as a noteworthy material. This guide provides a comprehensive comparison of this compound with other prominent n-type OSCs, focusing on key performance metrics, experimental protocols, and molecular design considerations.

Performance Benchmark: this compound in Context

To provide a clear comparison, the following table summarizes the key performance parameters of this compound and other selected n-type organic semiconductors based on reported experimental data from organic field-effect transistor (OFET) device characterization.

Organic SemiconductorElectron Mobility (μe) (cm²/Vs)On/Off RatioProcessing MethodAir Stability
This compound (TIPS-triphenodioxazine) ~0.01 - 0.1> 10^5Solution-processedModerate
PhC2−BQQDI Up to 3.0[1]> 10^6Solution-crystallizedHigh
PDI-FCN2 > 1.0[1]> 10^6Solution-grown single-crystallineHigh
F-BDPPV ~ 0.4> 10^6Solution-shearedGood
P(NDI2OD-T2) ~ 0.46[2]> 10^5Solution-processedModerate
C60 ~ 6.0> 10^6Vacuum-depositedPoor

Note: The performance of organic semiconductors can be highly dependent on the fabrication conditions, device architecture, and measurement environment. The values presented here are representative and intended for comparative purposes.

Delving into the Experimental Protocols

The characterization of n-type organic semiconductors and the fabrication of high-performance OFETs require meticulous experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of these materials.

Solution-Processed Organic Field-Effect Transistor (OFET) Fabrication

A common method for fabricating OFETs from solution-processable materials like this compound involves the following steps:

  • Substrate Cleaning: The substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric), is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the semiconductor film quality and device performance.

  • Semiconductor Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) to form a solution. The solution is then deposited onto the substrate using techniques like spin-coating, drop-casting, or solution-shearing to form a thin film.

  • Annealing: The semiconductor film is typically annealed at a specific temperature to improve crystallinity and molecular ordering, which is crucial for efficient charge transport.

  • Source/Drain Electrode Deposition: Source and drain electrodes (e.g., gold, silver, or calcium) are then deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.

Fig. 1: Workflow for Solution-Processed OFET Fabrication.
Air Stability Testing

The environmental stability of n-type OSCs is a critical parameter for their practical application. A common method to assess air stability involves:

  • Initial Characterization: The electrical characteristics (transfer and output curves) of the OFET are measured immediately after fabrication in an inert environment (e.g., a nitrogen-filled glovebox).

  • Air Exposure: The device is then exposed to ambient air for a defined period.

  • Periodic Measurement: The electrical characteristics are re-measured at regular intervals during air exposure.

  • Parameter Tracking: Key performance metrics such as electron mobility, on/off ratio, and threshold voltage are extracted from each measurement and plotted as a function of exposure time to track the device degradation.

Thermal Stability Testing

Thermal stress can significantly impact the performance and lifetime of organic electronic devices. A typical thermal stability test protocol includes:

  • Initial Measurement: The OFET's electrical characteristics are measured at room temperature.

  • Thermal Cycling: The device is subjected to a series of heating and cooling cycles within a specified temperature range in an inert atmosphere.[3]

  • In-situ or Ex-situ Measurement: The device characteristics can be measured in-situ at different temperatures or ex-situ at room temperature after each cycle.

  • Performance Analysis: Changes in mobility, threshold voltage, and on/off ratio are analyzed to determine the material's and device's thermal stability.

Molecular Structure and Design Principles

The performance of n-type organic semiconductors is intrinsically linked to their molecular structure. Key design strategies aim to achieve low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient electron injection and stability in air, as well as promoting strong intermolecular interactions for efficient charge transport.

Molecular_Structures cluster_TIPS_TAP This compound cluster_PDI Perylene (B46583) Diimide (PDI) Core cluster_Fullerene Fullerene (C60) TIPS_TAP PDI Fullerene

Fig. 2: Representative Molecular Structures.

This compound features a triphenodioxazine (B1654681) core functionalized with triisopropylsilylethynyl (TIPS) groups. This design aims to enhance solubility for solution processing while the core's electronic properties are tailored for n-type behavior.[4] In comparison, materials based on perylene diimide (PDI) and its derivatives, often featuring strong electron-withdrawing groups, have demonstrated excellent electron mobility and stability.[1] Fullerenes like C60, while exhibiting high electron mobility, suffer from poor air stability and limited solubility, often requiring vacuum deposition techniques.[5]

Signaling Pathways in Organic Semiconductor Devices

The operation of an OFET relies on the modulation of charge carrier density in the semiconductor channel by an applied gate voltage. This can be visualized as a signaling pathway where the input signal (gate voltage) controls the output signal (drain current).

OFET_Operation Vg Gate Voltage (Vg) Channel Semiconductor Channel Vg->Channel Modulates Carrier Density Vd Drain Voltage (Vd) Vd->Channel Drives Carrier Flow Id Drain Current (Id) Channel->Id Determines Current

Fig. 3: OFET Operational Logic.

In an n-channel OFET, a positive gate voltage induces an accumulation of electrons at the semiconductor-dielectric interface, forming a conductive channel. The application of a drain voltage then drives the flow of these electrons from the source to the drain, resulting in the drain current. The magnitude of this current is directly proportional to the charge carrier mobility of the semiconductor and the density of accumulated charges.

Conclusion

This compound presents a viable option for solution-processable n-type organic semiconductors, offering moderate performance and processability. However, for applications demanding higher electron mobility and exceptional air stability, materials like PhC2−BQQDI and functionalized PDI derivatives currently set the benchmark. The choice of an n-type organic semiconductor will ultimately depend on the specific requirements of the application, balancing performance, stability, and processing considerations. This guide provides a foundational dataset and procedural overview to aid researchers in making informed decisions for their materials and device engineering endeavors.

References

A Comparative Guide to TIPS-TAP and PTCDI Derivatives for Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of n-Type Organic Semiconductors for OFET Applications

The development of high-performance, stable, and solution-processable n-type organic semiconductors is a critical step toward the realization of low-cost, flexible organic electronic devices such as complementary circuits, sensors, and displays. Among the various classes of n-type materials, 2,9-bis(triisopropylsilylethynyl)triphenodioxazine (TIPS-TAP) and perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) derivatives have emerged as promising candidates. This guide provides an objective comparison of their performance in Organic Field-Effect Transistors (OFETs), supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.

Performance Comparison

The performance of an OFET is primarily evaluated based on its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes the key performance metrics for this compound and representative PTCDI derivatives from solution-processed OFETs reported in the literature.

MaterialDerivativeElectron Mobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Processing Method
This compound TIPS-TPDO-tetraCN0.018> 10^5< 3Spin-coating
PTCDI PTCDI-C8up to 0.46> 10^5~20-30Vapor Deposition
PTCDI-C13up to 0.61> 10^5~20-40Spin-coating
C12-PTCDI0.1210^4Not ReportedSpin-coating[1][2]

Key Observations:

  • PTCDI Derivatives: Generally exhibit higher electron mobilities compared to the reported this compound derivative.[1][2] Alkyl chain length in PTCDI derivatives plays a crucial role in influencing solubility and thin-film morphology, which in turn affects device performance.

  • This compound Derivatives: While the reported mobility for the cyano-substituted this compound is more modest, it shows a favorable low operating voltage.[3] The design of this compound as a soluble n-type equivalent to the high-performance p-type semiconductor, TIPS-pentacene, highlights its potential for use in complementary circuits.[4][5][6]

  • On/Off Ratio: Both classes of materials demonstrate high on/off ratios, a critical requirement for switching applications.

  • Threshold Voltage: PTCDI derivatives tend to have higher threshold voltages, which can be a drawback for low-power applications. The reported TIPS-TPDO-tetraCN shows a significantly lower operating voltage.[3]

Molecular Structures and Device Architecture

The chemical structures of the semiconductor materials are fundamental to their electronic properties and solid-state packing, which ultimately determine OFET performance.

Caption: Molecular structures of a representative this compound derivative (left) and a PTCDI derivative (right).

A common device architecture for testing these materials is the bottom-gate, top-contact (BGTC) configuration, which is amenable to solution-based fabrication methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication and characterization of solution-processed OFETs using these materials.

General OFET Fabrication Workflow

The following diagram illustrates a typical workflow for the fabrication of a solution-processed, bottom-gate, top-contact OFET.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrode Electrode Deposition cluster_characterization Device Characterization sub_clean Substrate Cleaning (e.g., Sonication in Solvents) sub_treat Surface Treatment (e.g., HMDS or OTS) sub_clean->sub_treat solution_prep Semiconductor Solution Preparation spin_coat Spin-Coating or Solution Shearing sub_treat->spin_coat solution_prep->spin_coat anneal Thermal Annealing spin_coat->anneal mask Shadow Mask Alignment anneal->mask evaporation Thermal Evaporation (e.g., Gold) mask->evaporation probe Probing in Inert Atmosphere evaporation->probe measure Electrical Measurement (Transfer and Output Curves) probe->measure

Caption: A generalized workflow for the fabrication and characterization of solution-processed OFETs.

Detailed Protocol for PTCDI-C13 Solution-Processed OFETs

This protocol is a representative example for fabricating PTCDI-C13 based OFETs.

  • Substrate Preparation:

    • Highly doped Si wafers with a 200-300 nm thermally grown SiO₂ layer are used as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.

    • The substrates are cleaned by sonication in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen.

    • To improve the semiconductor/dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS). For HMDS treatment, the substrates are exposed to HMDS vapor in a vacuum oven.

  • Semiconductor Deposition:

    • A solution of PTCDI-C13 is prepared in a high-boiling-point solvent such as 1,2-dichlorobenzene (B45396) or chloroform (B151607) at a concentration of 1-5 mg/mL.

    • The solution is then deposited onto the prepared substrates via spin-coating. A typical spin-coating process might involve spinning at 1000-3000 rpm for 60 seconds.

    • The films are subsequently annealed on a hotplate at a temperature between 120°C and 150°C for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve crystallinity and film morphology.[7]

  • Electrode Deposition:

    • Source and drain electrodes are deposited on top of the semiconductor film through a shadow mask by thermal evaporation.

    • A thin adhesion layer of chromium (Cr, ~2-5 nm) followed by a thicker layer of gold (Au, ~40-50 nm) is commonly used.

    • The channel length (L) and width (W) are defined by the dimensions of the shadow mask, typically in the range of 50-100 µm and 1-2 mm, respectively.

  • Device Characterization:

    • The electrical characteristics of the OFETs are measured in an inert atmosphere using a semiconductor parameter analyzer.

    • The electron mobility (µ) is calculated from the transfer characteristics in the saturation regime using the standard FET equation.

    • The on/off ratio is determined from the ratio of the maximum drain current in the "on" state to the minimum drain current in the "off" state.

    • The threshold voltage (Vth) is extracted from the x-intercept of the linear fit to the plot of the square root of the drain current versus the gate voltage.

Protocol for this compound Derivative Solution-Processed OFETs

The fabrication process for this compound derivative OFETs is similar to that of PTCDI derivatives, with potential variations in the choice of solvent and annealing conditions.

  • Substrate Preparation: The same procedure as for PTCDI-C13 OFETs can be followed, including substrate cleaning and surface treatment with a SAM.

  • Semiconductor Deposition:

    • A solution of the this compound derivative is prepared in a suitable organic solvent like toluene (B28343) or chlorobenzene.

    • The solution is spin-coated onto the substrate.

    • Post-deposition annealing is performed, with the temperature and duration optimized for the specific this compound derivative to achieve optimal film morphology and device performance.

  • Electrode Deposition and Device Characterization: These steps are analogous to the protocol for PTCDI-C13 OFETs.

Logical Relationships in OFET Performance

The interplay between material properties, processing conditions, and device performance is complex. The following diagram illustrates these key relationships.

OFET_Performance_Factors Mol_Structure Molecular Structure (π-core, side chains) Solution_Prop Solution Properties (Solubility, Aggregation) Mol_Structure->Solution_Prop Film_Morph Thin Film Morphology (Crystallinity, Packing, Order) Mol_Structure->Film_Morph Processing Processing Conditions (Deposition method, Annealing) Solution_Prop->Processing Processing->Film_Morph Interface Semiconductor/Dielectric Interface Quality Processing->Interface Device_Perf OFET Performance (Mobility, On/Off Ratio, Vth) Film_Morph->Device_Perf Interface->Device_Perf

Caption: Factors influencing the performance of organic field-effect transistors (OFETs).

Conclusion

Both this compound and PTCDI derivatives are valuable n-type semiconductors for OFET applications. PTCDI derivatives have demonstrated higher electron mobilities in numerous studies, making them a strong choice for applications where high performance is paramount. However, the development of this compound and its derivatives offers the potential for low-voltage operation and integration into complementary logic circuits alongside their p-type TIPS-pentacene counterparts. The choice between these material classes will ultimately depend on the specific requirements of the intended application, including the desired mobility, operating voltage, and processing conditions. Further research into novel derivatives and optimization of device fabrication protocols will continue to enhance the performance and applicability of both material families in the field of organic electronics.

References

Performance Showdown: TIPS-TAP Derivatives Versus Fullerene-Based Semiconductors in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two key classes of organic semiconductors, TIPS-TAP derivatives and fullerene-based materials, reveals their distinct performance characteristics in electronic applications. While fullerene derivatives have long been the workhorse n-type materials in organic photovoltaics, recent advancements in p-type semiconductors like this compound derivatives are paving the way for high-performance organic field-effect transistors.

This guide provides a detailed comparison of the performance of 6,13-Bis(triisopropylsilylethynyl)anthraceno[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone (this compound) and its derivatives against traditional fullerene-based semiconductors. The comparison focuses on key performance metrics such as charge carrier mobility and power conversion efficiency, supported by experimental data and detailed methodologies. This information is crucial for researchers and scientists in selecting the optimal materials for their specific applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Quantitative Performance Comparison

The performance of this compound derivatives and fullerene-based semiconductors varies significantly depending on the specific molecular structure, device architecture, and processing conditions. The following table summarizes typical performance data for these two classes of materials.

Performance MetricThis compound Derivatives (e.g., C8-BTBT)Fullerene-Based Semiconductors (e.g., C60, PCBM)
Charge Carrier Mobility (cm²/V·s) Up to 4.36 (hole mobility)[1]10⁻² - 6[2][3] (electron mobility)
Power Conversion Efficiency (%) >22% (as a hole transport layer in perovskite solar cells)[4]Up to ~20% (in fullerene-based organic solar cells)[5]
Typical Application Organic Field-Effect Transistors (OFETs)Organic Solar Cells (OSCs), n-channel OFETs

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for the fabrication and characterization of devices using this compound derivatives and fullerene-based semiconductors.

Fabrication of a this compound Derivative (C8-BTBT) Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a this compound derivative, 2,7-dioctyl[6]benzothieno[3,2-b][6]benzothiophene (C8-BTBT), a molecule structurally similar to this compound and often used as a benchmark for high-performance p-type semiconductors.

1. Substrate Cleaning:

  • A heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrate is sequentially cleaned in an ultrasonic bath with acetone, and isopropanol (B130326) for 15 minutes each.

  • The substrate is then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface wettability.

2. Semiconductor Deposition:

  • A solution of C8-BTBT is prepared in a high-boiling-point solvent such as 1,2,4-trichlorobenzene (B33124) at a concentration of 10 mg/mL.[7]

  • The solution is heated at 80°C with stirring to ensure complete dissolution.[7]

  • The C8-BTBT solution is then spin-coated onto the cleaned SiO₂/Si substrate at 3000 rpm for 60 seconds.[1]

  • The film is annealed at 100°C for 30 minutes to promote crystallization.

3. Electrode Deposition:

  • Gold source and drain electrodes (50 nm thick) are thermally evaporated onto the C8-BTBT film through a shadow mask.

  • The channel length and width are defined by the shadow mask, typically 50 µm and 1 mm, respectively.

4. Characterization:

  • The electrical characteristics of the OFET are measured in a nitrogen-filled glovebox using a semiconductor parameter analyzer.

  • The charge carrier mobility is calculated from the transfer characteristics in the saturation regime.

Fabrication of a Fullerene-Based (P3HT:PCBM) Organic Solar Cell (OSC)

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using a blend of poly(3-hexylthiophene) (P3HT) as the donor and[4][4]-phenyl-C61-butyric acid methyl ester (PCBM) as the acceptor.

1. Substrate Cleaning:

  • Indium tin oxide (ITO)-coated glass substrates are used as the transparent anode.

  • The substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[8][9]

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes.[10]

2. Hole Transport Layer (HTL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface at 4000 rpm for 60 seconds.

  • The PEDOT:PSS layer is then annealed at 140°C for 10 minutes in air.[6]

3. Active Layer Deposition:

  • A blend solution of P3HT and PCBM (typically in a 1:0.8 or 1:1 weight ratio) is prepared in a solvent like chlorobenzene (B131634) or o-dichlorobenzene at a total concentration of 20-25 mg/mL.[3][10]

  • The solution is stirred overnight in a nitrogen-filled glovebox.

  • The P3HT:PCBM blend is spin-coated on top of the PEDOT:PSS layer at a speed of 600-1000 rpm for 60 seconds.[6]

  • The active layer is then annealed at a temperature between 110°C and 150°C for 10-30 minutes to optimize the morphology.[10]

4. Cathode Deposition:

  • A thin layer of a low work function metal, such as calcium (20 nm) or lithium fluoride (B91410) (1 nm), followed by a thicker layer of aluminum (100 nm), is thermally evaporated on top of the active layer through a shadow mask to define the device area.

5. Characterization:

  • The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²).

  • The power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc) are extracted from the J-V curve.

Visualizing Device Architecture and Charge Transport

The following diagrams, generated using Graphviz, illustrate the typical device architectures and the fundamental charge transport mechanism in these organic semiconductors.

OFET_Architecture cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) Semiconductor Organic Semiconductor (this compound or Fullerene) Drain Drain (Au) Dielectric Dielectric (SiO₂) Gate Gate (n+-Si)

A typical Bottom-Gate, Top-Contact OFET architecture.

OSC_Architecture cluster_device Bulk Heterojunction OSC Cathode Cathode (Al) ActiveLayer Active Layer (Donor:Acceptor Blend) HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate Charge_Hopping cluster_hopping Hopping Charge Transport mol1 Molecule mol2 Molecule mol1->mol2 hop mol3 Molecule mol2->mol3 hop mol4 Molecule mol3->mol4 hop

References

Validating the Purity of Synthesized TIPS-TAP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comprehensive overview of methods for validating the purity of TIPS-TAP (6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene), a prominent n-type organic semiconductor, and offers a comparative analysis with alternative materials.

Introduction to this compound

This compound, with the chemical formula C40H50N4Si2, is a functionalized pentacene (B32325) derivative that has garnered significant attention in the field of organic electronics.[1] Its molecular structure, featuring triisopropylsilylethynyl (TIPS) groups, enhances its solubility and stability, making it suitable for solution-based processing of electronic devices.[1] As an n-type semiconductor, it facilitates the transport of electrons, a crucial property for the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic applications. The performance of these devices is highly dependent on the purity of the active semiconductor material.

Validating the Purity of this compound: Experimental Protocols

The purity of a synthesized batch of this compound can be rigorously assessed using a combination of analytical techniques. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. By analyzing the chemical shifts, signal integrations, and coupling patterns in the ¹H and ¹³C NMR spectra, one can confirm the identity of the desired product and detect the presence of any residual starting materials, byproducts, or solvents.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficient relaxation delay (D1) in the acquisition parameters.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts with those reported in the literature or with a reference standard to confirm the synthesis of this compound.

    • Impurity Detection: Look for any unexpected signals in the spectrum. These could correspond to unreacted starting materials, intermediates, or byproducts from the synthesis. Common impurities in related pentacene syntheses can include partially reacted intermediates or oxidation products.

    • Purity Quantification (qNMR): For a quantitative assessment, a known amount of an internal standard with a distinct NMR signal can be added to the sample. The purity of this compound can then be calculated by comparing the integration of its characteristic peaks to the integration of the internal standard's peak.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that can resolve the components of a mixture with high resolution. By passing a solution of the synthesized product through a column packed with a stationary phase, different compounds will elute at different times (retention times) based on their interaction with the stationary and mobile phases. A detector, typically a UV-Vis detector, is used to quantify the amount of each component.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or a mixture of hexane (B92381) and dichloromethane). The concentration should be within the linear range of the detector.

  • Instrumentation:

    • Column: A reverse-phase C18 column is commonly used for the analysis of nonpolar organic molecules like this compound.

    • Mobile Phase: A gradient of two or more solvents is typically employed to achieve good separation. For example, a gradient of acetonitrile (B52724) and water or methanol (B129727) and water can be effective.

    • Detector: A UV-Vis detector set at a wavelength where this compound has strong absorbance (e.g., in the range of 300-400 nm).

  • Data Analysis:

    • Purity Determination: The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal or no other peaks.

    • Impurity Profile: The chromatogram provides a profile of the impurities present in the sample. The retention times of these impurity peaks can be used for their identification if reference standards are available.

Comparison with Alternative N-Type Organic Semiconductors

The selection of an n-type semiconductor is critical for optimizing the performance of organic electronic devices. Below is a comparison of this compound with other commonly used n-type organic semiconductors, focusing on their electron mobility, a key performance metric.

SemiconductorChemical NameReported Electron Mobility (cm²/Vs)Key Features
This compound 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentaceneUp to 0.7Good solubility and stability.
PDIF-CN₂ N,N'-1H,1H-perfluorobutyldicyanoperylenecarboxydiimideUp to 6.0 (single crystal), 0.7 (thin film)[2][3]High electron mobility, good stability.[2][3]
PTCDI-C8 N,N'-dioctyl-3,4,9,10-perylenedicarboximideUp to 1.7[1]Good thermal and photostability.[1][4]
NDI-based Polymers Naphthalene (B1677914) diimide-based polymers0.008 to 0.24[5]Solution-processable, tunable properties.[5][6]

Note: Electron mobility values can vary significantly depending on the device architecture, fabrication conditions, and measurement techniques. The values presented here are for comparative purposes and represent some of the higher reported values in the literature.

Visualizing the Workflow and Relationships

To better understand the processes involved in validating the purity of this compound and its relationship with alternative materials, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_result Outcome start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy purification->nmr hplc HPLC Analysis purification->hplc pure Pure this compound (>99.5%) nmr->pure Confirmed Structure & No Impurities impure Impure Product nmr->impure Unexpected Signals hplc->pure Single Peak hplc->impure Multiple Peaks impure->purification Re-purify

Figure 1. Experimental workflow for the synthesis and purity validation of this compound.

Semiconductor_Comparison cluster_main N-Type Organic Semiconductors cluster_alternatives Alternatives cluster_properties Key Performance Metric TIPS_TAP This compound Mobility Electron Mobility (cm²/Vs) TIPS_TAP->Mobility ~0.7 PDIF_CN2 PDIF-CN₂ PDIF_CN2->Mobility up to 6.0 PTCDI_C8 PTCDI-C8 PTCDI_C8->Mobility up to 1.7 NDI_Polymers NDI-based Polymers NDI_Polymers->Mobility 0.008 - 0.24

Figure 2. Comparison of this compound with alternative n-type organic semiconductors based on electron mobility.

Conclusion

The purity of synthesized this compound is paramount for its successful application in high-performance organic electronic devices. A combination of NMR spectroscopy and HPLC analysis provides a robust framework for validating its purity. While this compound offers good performance, researchers have a range of alternative n-type organic semiconductors to consider, each with its own set of advantages. The choice of material will ultimately depend on the specific application requirements, including desired electron mobility, processing conditions, and stability. This guide serves as a foundational resource for researchers working with this compound and other n-type organic semiconductors, emphasizing the critical role of purity validation in achieving reliable and cutting-edge results.

References

Revolutionizing Biomarker Discovery: A Comparative Guide to Microneedle-Based Interstitial Fluid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately and minimally invasively sample interstitial fluid (ISF) is a gateway to a new frontier of biomarker discovery and real-time physiological monitoring. Microneedle-based devices are at the forefront of this revolution, offering a patient-centric alternative to traditional methods. This guide provides a comprehensive comparison of microneedle-based ISF extraction technologies, benchmarking their performance against literature values and outlining detailed experimental protocols to support your research and development endeavors.

Interstitial fluid, the fluid that surrounds tissue cells, is a rich source of proteins, metabolites, and other biomarkers that reflect the body's physiological state.[1] Accessing this valuable biofluid has historically been challenging, often requiring invasive and complex procedures.[2] Microneedle arrays, however, provide a minimally invasive and painless method to bypass the skin's outer barrier and access dermal ISF.[3] This guide will delve into the performance characteristics of various microneedle designs and compare them with alternative ISF extraction techniques.

Performance Benchmarking: Microneedle Devices vs. Alternatives

The efficacy of ISF extraction can be quantified by several key metrics, primarily the volume of fluid collected and the time required for extraction. Microneedle-based devices have demonstrated significant advancements in optimizing these parameters. The following tables summarize the performance of different microneedle technologies and compare them with other established ISF extraction methods based on data reported in the scientific literature.

Table 1: Performance of Microneedle-Based Interstitial Fluid Extraction Devices
Microneedle TypeExtraction VolumeExtraction TimeKey Features & Considerations
Solid Microneedles 1 - 10 µL2 - 10 minutesCreates micropores for subsequent fluid collection, often requiring vacuum assistance.[4]
Hollow Microneedles Up to 20 µL (human)30 minutes - 2 hoursEnables direct fluid withdrawal through hollow bores; can achieve higher volumes over longer durations.[5][6]
Hydrogel Microneedles ~2.3 µL - 7.9 µL3 - 10 minutesAbsorbent hydrogel swells to collect ISF; osmosis-powered designs can accelerate extraction.[7][8]
Porous Microneedles VariableRapidUtilizes capillary action for fluid collection; interconnected porous structure facilitates efficient extraction.[9]
Table 2: Comparison with Alternative Interstitial Fluid Extraction Methods
MethodExtraction VolumeExtraction TimeAdvantagesDisadvantages
Suction Blister Variable> 1 hourEstablished method for obtaining larger ISF volumes.Time-consuming, can cause skin irritation and may alter ISF composition due to tissue injury.[10]
Microdialysis Low (dialysate)ContinuousAllows for continuous monitoring of specific analytes.Requires insertion of a probe, provides dialysate not pure ISF, and can be complex to set up.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for ISF extraction using common microneedle types.

Protocol 1: Solid Microneedle-Assisted ISF Extraction with Vacuum

Objective: To create micropores in the skin using solid microneedles to facilitate ISF extraction with the aid of a vacuum.

Materials:

  • Solid microneedle array (e.g., stainless steel)

  • Vacuum-assisted skin patch or vacuum chamber

  • Hand pump or vacuum source

  • Adhesive sticker

  • Capillary tubes for ISF collection

  • Microcentrifuge tubes

Procedure:

  • Clean the selected skin area (e.g., anterior forearm) with an alcohol wipe and allow it to dry completely.

  • Adhere the adhesive sticker to the skin.

  • Firmly press the solid microneedle array onto the skin through the opening in the sticker to create micropores. The applicator should apply a consistent force.

  • Remove the microneedle array.

  • Attach the vacuum-assisted skin patch over the treated area, ensuring a tight seal.

  • Connect the hand pump or vacuum source to the patch and apply a controlled vacuum (e.g., -50 kPa).[10]

  • Maintain the vacuum for the desired extraction time (e.g., 20-25 minutes). Droplets of ISF will become visible on the skin surface.[11]

  • Release the vacuum and carefully remove the patch.

  • Collect the accumulated ISF using a capillary tube and transfer it to a microcentrifuge tube for analysis.

Protocol 2: Hollow Microneedle-Based ISF Extraction

Objective: To directly extract ISF from the dermis using hollow microneedles.

Materials:

  • Hollow microneedle array (e.g., silicon, titanium)[9]

  • Collection reservoir or capillary tubes integrated with the microneedle device

  • Microcentrifuge tubes

Procedure:

  • Prepare the skin as described in Protocol 1.

  • Gently insert the hollow microneedle array into the skin. The design of the device should ensure penetration to the appropriate depth to access dermal ISF without reaching blood vessels.

  • Allow the ISF to be collected via capillary action or a connected collection system. The duration of collection will depend on the desired volume and the specific device characteristics.

  • Carefully withdraw the microneedle array.

  • Transfer the collected ISF from the device's reservoir or capillary tubes to a microcentrifuge tube for subsequent analysis.

Protocol 3: Hydrogel Microneedle-Based ISF Extraction

Objective: To collect ISF through absorption by hydrogel microneedles.

Materials:

  • Hydrogel-forming microneedle patch (e.g., methacrylated hyaluronic acid)[8]

  • Forceps

  • Microcentrifuge tubes

  • Buffer solution for elution (if required)

Procedure:

  • Prepare the skin as described in Protocol 1.

  • Apply the hydrogel microneedle patch to the skin and press firmly to ensure proper insertion of the microneedles.

  • Leave the patch in place for the specified duration (e.g., 3-10 minutes) to allow the hydrogel to swell and absorb ISF.[7][8]

  • Carefully remove the patch using forceps.

  • If required by the assay, elute the absorbed biomarkers from the hydrogel microneedles by immersing them in a suitable buffer solution and centrifuging. The supernatant will contain the extracted analytes.

Signaling Pathway Analysis Enabled by ISF Extraction

The minimally invasive nature of microneedle-based ISF sampling opens up new avenues for studying dynamic cellular communication. The extracted ISF can be analyzed for biomarkers related to various signaling pathways, providing insights into disease pathogenesis and drug response.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and immune regulation.[12] Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer.[13][14] Analysis of TGF-β and its downstream effectors like SMAD proteins in ISF can provide a window into the local tissue microenvironment.[10]

TGF_Beta_Signaling cluster_complex TGFB TGF-β Ligand TBRII TGF-β Receptor II TGFB->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_Complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

TGF-β Signaling Pathway Overview
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[6] It is often dysregulated in cancer and inflammatory diseases. Monitoring components of the MAPK pathway, such as ERK, JNK, and p38, in ISF can offer valuable diagnostic and prognostic information.[14]

MAPK_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., Myc, Jun) Nucleus->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Leads to

MAPK/ERK Signaling Cascade
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

The VEGF signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels.[13] Its activity is crucial in development, wound healing, and also in pathological conditions like tumor growth and diabetic retinopathy.[15] Measuring VEGF and its receptors in ISF can provide direct insights into local angiogenic activity.[16]

VEGF_Signaling cluster_cell VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR2) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Endothelial_Cell Endothelial Cell Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Activates Proliferation Proliferation & Survival Akt->Proliferation

Key VEGF Signaling Pathways

Conclusion

Microneedle-based technologies represent a paradigm shift in our ability to sample and analyze interstitial fluid. Their minimally invasive nature, coupled with improving efficiency in fluid extraction, positions them as a powerful tool for researchers and clinicians. This guide provides a foundational understanding of the performance and application of these devices, empowering you to leverage this cutting-edge technology for your biomarker discovery and drug development programs. As the field continues to evolve, the integration of microneedles with biosensors promises to deliver real-time, point-of-care diagnostics, further personalizing medicine and improving patient outcomes.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to TIPS-TAP and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and materials science, the precise structural confirmation of novel synthesized molecules is paramount. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the structure of a putative advanced intermediate, 2,4,6-tris(triisopropylsilylethynyl)aniline (TIPS-TAP) . Due to the novelty of this specific compound, this guide presents a hypothetical, yet chemically plausible, spectroscopic dataset. For comparative purposes, we contrast this with the experimentally verified data of a simpler structural analog, 2,4,6-trimethylaniline .

This document is intended for researchers, scientists, and professionals in drug development, offering a clear framework for applying spectroscopic methods for molecular characterization, complete with detailed experimental protocols and data interpretation.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a comparison of the expected data for our target molecule, this compound, and the known data for the reference compound, 2,4,6-trimethylaniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter Hypothetical this compound 2,4,6-Trimethylaniline
¹H NMR (CDCl₃) δ 6.95 (s, 2H, Ar-H), 4.50 (s, 2H, NH₂), 1.15-1.25 (m, 63H, TIPS-H)δ 6.78 (s, 2H, Ar-H), 3.60 (s, 2H, NH₂), 2.25 (s, 6H, o-CH₃), 2.18 (s, 3H, p-CH₃)
¹³C NMR (CDCl₃) δ 148.0 (C-NH₂), 132.0 (Ar-C), 115.0 (Ar-CH), 108.0 (C≡C-Si), 90.0 (C≡C-Ar), 18.8 (TIPS-CH₃), 11.4 (TIPS-CH)δ 143.2 (C-NH₂), 129.1 (Ar-CH), 125.5 (Ar-C-CH₃), 122.8 (Ar-C-CH₃), 18.2 (p-CH₃), 17.8 (o-CH₃)

Table 2: Mass Spectrometry (MS) Data

Parameter Hypothetical this compound 2,4,6-Trimethylaniline
Ionization Mode Electrospray Ionization (ESI+)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 650.4 [M+H]⁺m/z 135.1 [M]⁺
Key Fragments m/z 607.4 [M-C₃H₇]⁺, 494.3 [M-TIPS]⁺m/z 120.1 [M-CH₃]⁺, 105.1 [M-2CH₃]⁺

Table 3: UV-Visible and Fluorescence Spectroscopy Data

Parameter Hypothetical this compound (in CH₂Cl₂) 2,4,6-Trimethylaniline (in Ethanol)
UV-Vis λ_max ~285 nm, ~350 nm~240 nm, ~290 nm
Fluorescence λ_em ~420 nm~340 nm
Stokes Shift ~70 nm~50 nm

Experimental Workflow and Methodologies

The structural confirmation of a novel compound like this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Syn Synthesis of this compound Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Pure Sample MS Mass Spectrometry (ESI-MS) Pur->MS Pure Sample UVVis UV-Vis Spectroscopy Pur->UVVis Pure Sample DI Data Interpretation NMR->DI MS->DI Fluor Fluorescence Spectroscopy UVVis->Fluor UVVis->DI Fluor->DI SC Structure Confirmed DI->SC Consistent Data

Figure 1: General workflow for the synthesis and structural confirmation of a novel compound.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound or 2,4,6-trimethylaniline) was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source for this compound and an electron ionization (EI) source for 2,4,6-trimethylaniline.

  • Sample Preparation: For ESI-MS, the sample was dissolved in a mixture of acetonitrile (B52724) and water (1:1) with 0.1% formic acid to a final concentration of approximately 10 µg/mL. For EI-MS, the sample was introduced via a direct insertion probe or a GC inlet.

  • Data Acquisition: For ESI, the analysis was performed in positive ion mode with a capillary voltage of 3.5 kV. For EI, an ionization energy of 70 eV was used. The mass-to-charge ratio (m/z) was scanned over a range of 100-1000.

3. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound was prepared in dichloromethane (B109758) (for this compound) or ethanol (B145695) (for 2,4,6-trimethylaniline). This was diluted to a concentration of approximately 1 x 10⁻⁵ M in a 1 cm path length quartz cuvette. A solvent blank was used as a reference.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 800 nm.

4. Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: The sample was prepared similarly to the UV-Vis measurement but further diluted to a concentration of approximately 1 x 10⁻⁶ M to avoid inner filter effects.

  • Data Acquisition: The excitation wavelength was set at the longest wavelength absorption maximum (λ_max) determined by UV-Vis spectroscopy. The emission spectrum was recorded over a wavelength range starting from 10 nm above the excitation wavelength to 800 nm.

Logical Relationships in Structure Elucidation

The data from each spectroscopic method provides a piece of the structural puzzle. The final structure is confirmed when all pieces fit together logically.

G cluster_0 Spectroscopic Data Inputs cluster_1 Deduced Structural Information cluster_2 Structural Confirmation NMR ¹H & ¹³C NMR Framework Carbon-Hydrogen Framework (Aromatic, Aliphatic Protons) NMR->Framework MS Mass Spectrometry MolWeight Molecular Weight & Elemental Formula MS->MolWeight UVVis UV-Vis & Fluorescence Conjugation Electronic Transitions & π-System Conjugation UVVis->Conjugation Structure Confirmed Structure of This compound Framework->Structure MolWeight->Structure Conjugation->Structure

Figure 2: Logical flow from spectroscopic data to confirmed molecular structure.

By comparing the hypothetical data of this compound with the known data of 2,4,6-trimethylaniline, we can see how the addition of the bulky and electronically active triisopropylsilylethynyl groups would be expected to influence the spectroscopic properties. The NMR spectra would become more complex in the aliphatic region, the molecular weight would significantly increase, and the UV-Vis absorption and fluorescence emission would be red-shifted due to the extended π-conjugation. This comparative approach is fundamental in the characterization of new chemical entities.

Determining the Energy Levels of TIPS-TAP via Cyclic Voltammetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the energy levels of 2,8-bis(triisopropylsilylethynyl)anthracene (TIPS-TAP), a key organic semiconductor, determined by cyclic voltammetry (CV). The performance of this compound is benchmarked against other common organic electronic materials. Detailed experimental protocols and data are provided to assist researchers in their own investigations.

Comparative Analysis of HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for predicting the performance of organic electronic devices. Cyclic voltammetry is a powerful electrochemical technique used to probe these energy levels. The table below summarizes the HOMO and LUMO levels for this compound and several alternative organic semiconductor materials, providing a clear comparison of their electronic properties.

CompoundOnset Oxidation Potential (E_ox, V vs. Fc/Fc+)Onset Reduction Potential (E_red, V vs. Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Reference
TIPS-Anthracene *0.58Not Reported-5.38Not Determined via CVNot Determined via CV[1]
C8-BTBT~0.5Not Reported~-5.3Not Determined via CVNot Determined via CV[2]
Pentacene0.45-1.15-5.25-3.651.60[3]
C60Not Reported-0.98Not Determined via CV-3.82Not Determined via CV[4]

Experimental Protocol for Cyclic Voltammetry

This section details a standard protocol for determining the HOMO and LUMO energy levels of organic semiconductors like this compound using cyclic voltammetry.

1. Materials and Equipment:

  • Potentiostat: A standard three-electrode potentiostat.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or foil.

  • Solvent: Anhydrous, high-purity solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

  • Electrolyte: A supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).

  • Analyte: The organic semiconductor of interest (e.g., this compound) at a concentration of approximately 1 mM.

  • Internal Reference: Ferrocene (B1249389).

  • Inert Gas: High-purity argon or nitrogen for deaeration.

2. Procedure:

  • Preparation of the Solution: Dissolve the analyte and the supporting electrolyte in the chosen solvent in the electrochemical cell.

  • Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with the solvent, and dry it before immersion in the cell.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to a range that is expected to encompass the oxidation and reduction events of the analyte.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram.

  • Internal Referencing: After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the analyte.

    • Determine the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).

    • Reference the measured potentials to the Fc/Fc⁺ couple.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[5]:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical bandgap can be estimated as the difference between the HOMO and LUMO levels.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solution deaeration Deaerate with Inert Gas prep_solution->deaeration prep_electrodes Polish and Clean Electrodes deaeration->prep_electrodes setup_cell Assemble 3-Electrode Cell prep_electrodes->setup_cell run_cv Run Cyclic Voltammogram setup_cell->run_cv add_ferrocene Add Ferrocene Internal Standard run_cv->add_ferrocene run_cv_ref Run CV with Reference add_ferrocene->run_cv_ref determine_potentials Determine Onset Potentials (E_ox, E_red) run_cv_ref->determine_potentials calculate_homo_lumo Calculate HOMO and LUMO Levels determine_potentials->calculate_homo_lumo

Caption: Experimental workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

energy_level_diagram cluster_cv_data Cyclic Voltammetry Data cluster_calculation Calculation cluster_energy_levels Energy Levels E_ox E_ox (vs Fc/Fc+) eq_homo HOMO = -[E_ox + 4.8 eV] E_ox->eq_homo Input E_red E_red (vs Fc/Fc+) eq_lumo LUMO = -[E_red + 4.8 eV] E_red->eq_lumo Input energy HOMO LUMO eq_homo->energy:sw Output eq_lumo->energy:nw Output

Caption: Relationship between CV data and calculated HOMO/LUMO energy levels.

References

A Comparative Guide to Ion Mobility Spectrometry Techniques for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern proteomics and drug development, the ability to differentiate and characterize complex protein mixtures with high resolution and sensitivity is paramount. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique, adding a fourth dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS/MS) workflows.[1] This guide provides a comparative overview of three leading ion mobility technologies: Trapped Ion Mobility Spectrometry (TIMS), High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), and Structures for Lossless Ion Manipulation (SLIM).

While the term "TIPS-TAP" was specified, it does not correspond to a recognized standard acronym in the field of ion mobility spectrometry. It is presumed that the core interest lies in a cross-validation and comparison of prevalent ion mobility techniques. Therefore, this guide will focus on TIMS, FAIMS, and SLIM as the primary subjects of comparison, given their significant roles in advancing proteomics research.

Principles of Ion Mobility Separation

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.[2] This separation, which occurs prior to mass analysis, provides an additional layer of specificity, enhancing peak capacity and signal-to-noise ratios. The key parameter derived from these measurements is the collisional cross-section (CCS), which is a measure of the ion's rotationally averaged size and shape.[3] This information is valuable for identifying isomers, distinguishing between different protein conformations, and reducing sample complexity.[1][2]

Comparative Analysis of Leading Ion Mobility Technologies

The selection of an ion mobility platform can significantly impact experimental outcomes in proteomics. Below is a detailed comparison of TIMS, FAIMS, and SLIM, highlighting their operational principles, performance metrics, and ideal applications.

FeatureTrapped Ion Mobility Spectrometry (TIMS)High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)Structures for Lossless Ion Manipulation (SLIM)
Separation Principle Ions are trapped in a gas-filled analyzer, and their mobility is determined by the electric field required to hold them against the gas flow. Elution is achieved by ramping down the electric field.Ions are separated based on their differential mobility in high and low electric fields. An asymmetric waveform is applied to a set of electrodes, and a compensation voltage (CV) is used to selectively transmit ions.[4][5]Ions are propelled by traveling waves of electric fields through a long, serpentine (B99607) path on printed circuit boards, allowing for extended separation times and very high resolution.[6][7]
Resolving Power High resolution, with reported values capable of separating isomeric species.[8]Lower resolution compared to TIMS and SLIM, but effective for online fractionation and reducing sample complexity.[4]Ultra-high resolution, with the ability to achieve baseline separation of compounds with very small mobility differences.[7][9]
Sensitivity High sensitivity, particularly when coupled with Parallel Accumulation-Serial Fragmentation (PASEF) for data-dependent acquisition.[8]Can improve signal-to-noise by filtering out chemical noise and interfering ions.[4][5]Near-lossless ion transmission results in very high sensitivity, even for low-abundance analytes.[6][10]
Duty Cycle High duty cycle, especially with PASEF, allowing for deep proteome coverage in a short amount of time.[8]Can be operated in a scanning CV mode or a static CV mode, with the latter offering higher duty cycle for targeted analyses.[5]High-duty cycle operation is achievable.[6]
Experimental Flexibility Offers flexibility in tuning accumulation and ramp times to optimize for different analytes and experimental goals.[8]The compensation voltage can be tuned to selectively transmit specific ion populations, enabling targeted analyses and fractionation.[4][11]The path length can be extended by cycling ions multiple times through the device, providing tunable and extremely high resolution.[7]
Applications Deep proteome profiling, single-cell proteomics, structural proteomics, and analysis of post-translational modifications.[1][8]On-line fractionation to reduce sample complexity, removal of interfering ions, and charge state selection in proteomics workflows.[4][11][12]Isomer separation, characterization of complex mixtures, analysis of low-abundance analytes, and structural biology.[7][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and high-quality data. Below are generalized workflows for each of the discussed ion mobility techniques.

Trapped Ion Mobility Spectrometry (TIMS) with PASEF Workflow

A typical workflow for a TIMS-TOF instrument coupled with PASEF for shotgun proteomics involves the following steps:

  • Sample Preparation: Proteins are extracted from cells or tissues, denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.

  • Liquid Chromatography (LC) Separation: The peptide mixture is loaded onto a reverse-phase LC column and separated over a gradient of increasing organic solvent.

  • Ionization: Peptides eluting from the LC are ionized using electrospray ionization (ESI).

  • TIMS Separation: Ions are introduced into the TIMS analyzer. They are trapped by an electric field against a gas flow. The electric field is then ramped down, and ions are eluted according to their mobility.

  • PASEF Data Acquisition: The TIMS separation is synchronized with the quadrupole for precursor ion selection. Multiple precursors from a single TIMS scan are sequentially isolated and fragmented.

  • Mass Analysis: Fragment ions are analyzed in the time-of-flight (TOF) mass analyzer.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify peptides and proteins.

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) Workflow

A common application of FAIMS is as an online fractionation tool upstream of the mass spectrometer:

  • Sample Preparation: Similar to the TIMS workflow, proteins are digested into peptides.

  • LC Separation: The peptide mixture is separated by LC.

  • Ionization: Peptides are ionized by ESI.

  • FAIMS Separation: Ions pass through the FAIMS device. A specific compensation voltage (CV) or a series of stepped CVs is applied to selectively transmit a subset of the ion population.

  • Mass Spectrometry: The filtered ions are introduced into the mass spectrometer for precursor scanning and fragmentation (MS/MS).

  • Data Analysis: Data from multiple runs with different CVs can be combined to increase proteome coverage.

Structures for Lossless Ion Manipulation (SLIM) Workflow

The workflow for SLIM-MS is designed to achieve very high-resolution separations:

  • Sample Preparation: Standard sample preparation protocols for proteomics or metabolomics are followed.

  • Ionization: Ions are generated via ESI.

  • Ion Trapping and Accumulation: Ions are accumulated in an ion funnel or trap.

  • SLIM Separation: The accumulated ions are injected into the SLIM device. They travel along a long serpentine path propelled by traveling waves. For even higher resolution, ions can be cycled through the path multiple times.

  • Mass Analysis: The separated ions are then introduced into the mass spectrometer for detection.

  • Data Analysis: The high-resolution ion mobility data is analyzed to separate and identify isomers and other closely related species.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS cluster_IMS Ion Mobility Separation cluster_Data Data Analysis Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography Peptides->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (MS1) ESI->MS TIMS TIMS ESI->TIMS FAIMS FAIMS ESI->FAIMS Ions SLIM SLIM ESI->SLIM Ions MSMS Tandem MS (MS2) MS->MSMS DataAnalysis Protein Identification & Quantification MSMS->DataAnalysis TIMS->MS Separated Ions FAIMS->MS Filtered Ions SLIM->MS High-Res Separated Ions IMS_Comparison cluster_apps Primary Applications IMS Ion Mobility Spectrometry Techniques TIMS TIMS Trapped Ion Mobility Spectrometry High Resolution High Sensitivity (PASEF) IMS->TIMS FAIMS FAIMS High-Field Asymmetric Waveform Ion Mobility Spectrometry Online Fractionation Noise Reduction IMS->FAIMS SLIM SLIM Structures for Lossless Ion Manipulations Ultra-High Resolution Lossless Transmission IMS->SLIM Proteome Deep Proteome Profiling TIMS->Proteome Fractionation Sample Fractionation FAIMS->Fractionation Isomers Isomer Separation SLIM->Isomers

References

A Comparative Guide to Solution-Based Deposition Techniques for TIPS-TAP Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics, the performance of devices based on solution-processable semiconductors like 6,13-bis(triisopropylsilylethynyl)anthra[2,3-b:6,7-b']dithiophene (TIPS-TAP) is intrinsically linked to the morphology and crystalline quality of the deposited thin film. The choice of deposition technique plays a pivotal role in controlling these film characteristics. This guide provides a comparative analysis of common solution-based deposition methods for this compound and its close analog, TIPS-pentacene, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Performance Comparison of Deposition Techniques

The selection of a deposition technique significantly impacts the performance of Organic Field-Effect Transistors (OFETs). The following table summarizes key performance metrics for OFETs fabricated using different deposition methods for TIPS-pentacene, a widely studied analog of this compound. These values provide a strong indication of the expected performance for this compound under similar conditions.

Deposition TechniqueCharge Carrier Mobility (μ) [cm²/Vs]On/Off RatioFilm MorphologyAdvantagesDisadvantages
Spin Coating 0.05 - 0.28[1]~10^5 - 10^6Uniform, amorphous to polycrystalline filmsSimple, fast, good film uniformity over small areas.[2][3]High material wastage, not easily scalable.[4]
Drop Casting ~0.03[1]VariesLarge, randomly oriented crystalline domainsSimple, low material wastage.[5][6]Poor film uniformity, "coffee ring" effect, difficult to control thickness.[5][6]
Blade Coating (Bar Coating) 0.28 - 4.6>10^5Aligned crystalline domains, spherulitic structuresScalable, low material wastage, good control over film thickness and morphology.[7][8]More complex setup than spin or drop casting.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving high-performance devices. Below are representative procedures for each of the discussed deposition techniques.

Spin Coating Protocol

This method is widely used for fabricating uniform thin films on a laboratory scale.[2][3]

  • Solution Preparation: Prepare a solution of this compound/TIPS-pentacene in a suitable solvent (e.g., toluene (B28343), chlorobenzene) at a concentration of 1-10 mg/mL.[1] Stir the solution at a slightly elevated temperature (e.g., 60 °C) to ensure complete dissolution.

  • Substrate Preparation: Clean the substrate (e.g., Si/SiO₂) thoroughly using a sequence of solvents such as acetone, and isopropanol (B130326) in an ultrasonic bath. A surface treatment with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) is often employed to improve crystal growth.[1]

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).[10] The spinning speed and time are critical parameters that control the film thickness.[10]

  • Annealing: Anneal the deposited film on a hot plate at a specific temperature (e.g., 90-120 °C) to promote solvent evaporation and improve crystallinity.

Drop Casting Protocol

Drop casting is a simple technique that can yield large crystalline domains, although with less uniformity.[5][6]

  • Solution Preparation: Prepare a dilute solution of this compound/TIPS-pentacene (e.g., 0.1-1 wt%) in a high-boiling-point solvent such as toluene or chlorobenzene.[1]

  • Substrate Preparation: Clean the substrate as described in the spin coating protocol. Surface treatment is also recommended.

  • Deposition:

    • Place the substrate in a covered petri dish or a similar enclosed environment to slow down the solvent evaporation rate.

    • Carefully drop a specific volume of the solution onto the substrate.

  • Drying: Allow the solvent to evaporate slowly over several hours or even days. The slow evaporation is crucial for the formation of large, well-ordered crystals.

Blade Coating (Bar Coating) Protocol

Blade coating is a scalable technique that offers excellent control over film morphology and thickness.[9]

  • Solution Preparation: Prepare a this compound/TIPS-pentacene solution with a concentration typically in the range of 5-20 mg/mL in a suitable solvent.

  • Substrate Preparation: Clean and surface-treat the substrate as previously described.

  • Deposition:

    • Place the substrate on a heated stage.

    • Position a blade (or a wire-wound bar) at a fixed height (e.g., 50-200 µm) above the substrate.

    • Dispense the solution in front of the blade.

    • Move the substrate or the blade at a constant speed (e.g., 0.1-10 mm/s). The coating speed is a critical parameter that influences the crystal alignment and morphology.[7]

  • Drying and Annealing: The film dries as it is coated. A post-deposition annealing step can be performed to further improve the film quality.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the deposition and characterization of this compound thin films.

OFET_Fabrication_Workflow cluster_prep Preparation cluster_deposition Deposition Solution_Prep This compound Solution Preparation Spin_Coating Spin Coating Drop_Casting Drop Casting Blade_Coating Blade Coating Substrate_Clean Substrate Cleaning & Surface Treatment Annealing Thermal Annealing Spin_Coating->Annealing Drop_Casting->Annealing Blade_Coating->Annealing Electrode_Dep Source/Drain Electrode Deposition Annealing->Electrode_Dep Characterization Device Characterization (Mobility, On/Off Ratio) Electrode_Dep->Characterization

OFET Fabrication Workflow

Deposition_Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties Concentration Concentration Crystallinity Crystallinity Concentration->Crystallinity Thickness Thickness Concentration->Thickness Solvent Solvent Solvent->Crystallinity Morphology Morphology Solvent->Morphology Deposition_Speed Deposition Speed (Spin, Blade) Deposition_Speed->Morphology Deposition_Speed->Thickness Temperature Temperature Temperature->Crystallinity Temperature->Morphology Performance Device Performance (Mobility, etc.) Crystallinity->Performance Morphology->Performance Thickness->Performance

Influence of Deposition Parameters

References

Safety Operating Guide

Standard Operating Procedure: Laboratory Pipette Tip Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide general best practices for the disposal of laboratory pipette tips. No specific product or procedure under the name "Tips-tap" was identified. Laboratories must adhere to their institution's specific waste management policies and local regulations.

Proper disposal of used pipette tips is crucial for maintaining laboratory safety, preventing contamination, and ensuring regulatory compliance. This document outlines the essential procedures for the safe handling and disposal of various types of laboratory pipette tip waste.

Waste Segregation and Collection

Effective waste management begins with proper segregation at the point of generation.[1][2][3] Pipette tips must be sorted based on the nature of the contaminant they have come into contact with.

1. Non-Contaminated Pipette Tips:

  • Description: Tips that have only been used for non-hazardous substances such as water or buffer solutions.

  • Disposal Procedure: These can often be disposed of as regular laboratory plastic waste.[4] Some institutions may have recycling programs for clean laboratory plastics.[4]

  • Container: Designated non-hazardous waste bins or specific recycling containers.

2. Biohazardous Pipette Tips:

  • Description: Tips that have been in contact with biological materials, such as cell cultures, bacteria, viruses, blood, or other potentially infectious agents.[4]

  • Disposal Procedure: These tips must be collected in designated biohazard containers.[4] Depending on institutional policy, these may need to be decontaminated by autoclaving before final disposal.[5]

  • Container: Autoclavable biohazard bags or rigid, puncture-resistant containers labeled with the universal biohazard symbol.[4][5]

3. Chemically Contaminated Pipette Tips:

  • Description: Tips used to handle hazardous chemicals, including corrosives, toxins, flammables, or other regulated substances.

  • Disposal Procedure: These should be collected in a designated chemical waste container.[4] The specific type of container and labeling will depend on the chemical's hazardous properties. It is crucial to avoid mixing incompatible chemical wastes.[6]

  • Container: Labeled, leak-proof containers specifically designated for the type of chemical waste.

4. Sharps Waste:

  • Description: While most plastic pipette tips are not considered sharps, broken tips or tips that could puncture a waste bag should be treated as sharps.[4][7]

  • Disposal Procedure: Collect these in a designated sharps container to prevent injury to laboratory and custodial staff.[4]

  • Container: Puncture-resistant sharps containers.[4]

Summary of Pipette Tip Disposal Procedures

Waste CategoryDescriptionRecommended ContainerDisposal Method
Non-Contaminated Tips used with non-hazardous reagents (e.g., water, buffers).Lined, non-hazardous waste bin or designated recycling bin.General solid waste or recycling, per institutional guidelines.
Biohazardous Tips in contact with biological materials (e.g., cell cultures, infectious agents).[4]Autoclavable biohazard bag or rigid, labeled biohazard container.[4][5]Autoclave followed by disposal as biohazardous waste, or direct disposal by a licensed waste contractor.[4][5]
Chemically Contaminated Tips used with hazardous chemicals.Labeled, sealed, and chemical-resistant container.Disposal through the institution's hazardous chemical waste program.
Sharps Broken tips or tips that pose a puncture hazard.[4]Puncture-resistant sharps container.[4]Disposal as sharps waste, typically via a licensed medical waste contractor.[4]

Experimental Protocol: Pipette Tip Waste Disposal Workflow

This protocol outlines the step-by-step process for disposing of used pipette tips in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses.

  • Designated waste containers: non-hazardous bin, biohazard container, chemical waste container, sharps container.

Procedure:

  • Identify the Contaminant: Immediately after using a pipette tip, identify the nature of the substance it came into contact with.

  • Segregate at the Source: Based on the contaminant, eject the tip directly into the appropriate waste container.

    • Non-hazardous: Eject into the regular trash or recycling bin.

    • Biohazardous: Eject into a labeled biohazard container.[4]

    • Chemically hazardous: Eject into the designated chemical waste container.

    • Broken/Sharp: Place carefully into a sharps container.[4]

  • Container Management:

    • Do not overfill waste containers. Containers should be sealed or closed when they are approximately three-quarters full.[5]

    • Ensure all containers are properly labeled with their contents.

    • Store waste containers in a designated area away from general traffic.

  • Final Disposal:

    • For non-hazardous waste, follow standard laboratory trash removal procedures.

    • For hazardous waste (biohazardous, chemical, sharps), arrange for pickup by the institution's environmental health and safety (EHS) department or a licensed waste management contractor.[4]

  • Personal Hygiene: After handling waste containers, remove gloves and wash hands thoroughly.

Logical Workflow for Pipette Tip Disposal

PipetteTipDisposal start Used Pipette Tip decision1 Was the tip used with any substance? start->decision1 decision2 Is the substance biohazardous? decision1->decision2 Yes non_contaminated Dispose in Non-Hazardous Waste / Recycling decision1->non_contaminated No decision3 Is the substance chemically hazardous? decision2->decision3 No biohazard Dispose in Biohazard Container decision2->biohazard Yes decision4 Is the tip broken or a puncture risk? decision3->decision4 No chemical Dispose in Chemical Waste Container decision3->chemical Yes decision4->non_contaminated No sharps Dispose in Sharps Container decision4->sharps Yes

References

Personal protective equipment for handling Tips-tap

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of research and drug development, the precise identification and safe handling of all laboratory materials are paramount. The term "Tips-tap" can refer to at least two distinct substances used in scientific and technical fields. To ensure operational safety and integrity, it is crucial to first correctly identify the specific agent in use. This guide provides essential safety and logistical information for two possibilities: TIP TAP AEROSOL , a metalworking lubricant, and This compound , an organic semiconductor material.

Possibility 1: TIP TAP AEROSOL (Cutting Oil)

TIP TAP AEROSOL is a lubricant used for various forms of metalworking, such as drilling, sawing, and milling.[1] It is classified as an extremely flammable aerosol and a pressurized container that may burst if heated.[2]

Essential Safety & Handling Information

Proper handling of TIP TAP AEROSOL is critical to prevent accidents. Always consult the Safety Data Sheet (SDS) before use.[1] Key safety measures include keeping the aerosol away from heat, sparks, open flames, and hot surfaces.[3] The container should not be pierced or burned, even after use, and must be protected from sunlight and temperatures exceeding 50°C (122°F).[3]

Personal Protective Equipment (PPE):

A risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for handling TIP TAP AEROSOL.

Protection Type Required PPE Standard Notes
Respiratory Full face mask with filter type A-Required when concentrations in the air exceed the exposure limit.
Hand Protective gloves against chemicalsEN 374Nitrile rubber gloves with a minimum thickness of 0.35 mm and a breakthrough time of >480 minutes are recommended.
Eye Protective gogglesEN 166To prevent splashes and spray from contacting the eyes.
Body Protective clothingEN 14605 / EN 13034Recommended to protect skin from contact.
Operational & Disposal Plan

Step-by-Step Handling Protocol:

  • Preparation: Ensure the work area is well-ventilated and free of ignition sources. Have a spill kit with absorbent material readily available.

  • Application: When sawing metal, spray along the cutting edge. For drilling, spray directly onto the position being drilled.[1]

  • Post-Application: After use, ensure the cap is securely placed on the aerosol can.

  • Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3] The storage temperature should not exceed 50°C.

Disposal Plan: Aerosol cans, even when seemingly empty, can contain residual product and propellant, posing a risk of explosion or fire if not disposed of correctly.[4]

  • Ensure Empty: Before disposal, ensure the can is completely empty by pressing the nozzle until no more product or propellant is released. This should be done in a well-ventilated area, away from ignition sources.[5]

  • Partially Full Cans: If the can is not empty and cannot be used, it should be treated as hazardous waste and taken to a designated household hazardous waste facility.[4][6]

  • Disposal of Empty Cans: Once completely empty, the aerosol can may be disposed of as scrap metal or recycled, according to local regulations.[4][6] Do not puncture or incinerate the can.[3] Specialized aerosol can disposal systems that safely puncture and drain cans are available.[4][7]

Possibility 2: this compound (Organic Semiconductor)

This compound is the abbreviated name for 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, an n-type organic semiconductor material used in electronics research. Unlike the aerosol, this is a solid chemical compound that requires careful handling in a laboratory setting due to its potential reactivity and the hazards associated with fine powders. Some related compounds are known to be air-unstable.[8]

Essential Safety & Handling Information

Handling of specialized organic materials like this compound requires adherence to strict laboratory protocols to prevent exposure and contamination. Work should be conducted in a controlled environment, such as a fume hood or glovebox.

Personal Protective Equipment (PPE):

The following table outlines the general PPE recommendations for handling air-sensitive and potentially hazardous solid organic compounds.

Protection Type Required PPE Standard Notes
Respiratory NIOSH-approved respirator-Use if there is a risk of inhaling dust particles, especially outside of a fume hood.
Hand Chemically-resistant gloves-Nitrile or other appropriate gloves to prevent skin contact.
Eye Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or EN166Essential to protect eyes from dust particles.
Body Laboratory coat-To protect skin and clothing.
Operational & Disposal Plan

General Experimental Protocol for Handling:

  • Preparation: Work should be performed within a fume hood or glovebox to minimize inhalation exposure and, if the material is air-sensitive, to prevent degradation.[9]

  • Handling: Use appropriate tools (spatulas, etc.) to handle the solid material. Avoid generating dust.[10] After handling, thoroughly wash hands and any exposed skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10]

  • Spills: In case of a spill, sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[10] Ensure adequate ventilation.

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as hazardous waste, clearly indicating the contents.

  • Disposal: Dispose of the hazardous waste through an approved institutional or commercial waste disposal service, following all local, state, and federal regulations.

Visualizing the Handling Workflow

To further clarify the procedural steps for handling these materials, the following diagrams illustrate the logical workflow from preparation to disposal.

TIP_TAP_AEROSOL_Workflow Workflow for Handling TIP TAP AEROSOL prep Preparation - Assess Risks - Don PPE - Ensure Ventilation - Remove Ignition Sources use Use - Apply as Directed (e.g., spray on cutting edge) prep->use storage Storage - Store <50°C - Cool, Dry, Ventilated Area - Away from Sunlight/Heat use->storage disposal_prep Disposal Preparation - Ensure Can is Completely Empty (in ventilated area) storage->disposal_prep disposal Disposal - Recycle as Scrap Metal OR - Treat as Hazardous Waste if Not Empty disposal_prep->disposal TIPS_TAP_Semiconductor_Workflow Workflow for Handling this compound Semiconductor prep Preparation - Don PPE - Prepare Fume Hood/Glovebox handling Handling - Weigh/Transfer Material - Avoid Dust Generation prep->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage decontamination Decontamination - Clean Work Area & Equipment handling->decontamination waste_disposal Waste Disposal - Collect in Labeled Container - Dispose via Approved Service decontamination->waste_disposal

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.